3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-4-oxo-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZONDVBUJOUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700086 | |
| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065088-02-9 | |
| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative focuses on a logical, multi-step approach commencing with the construction of the fundamental quinolone core via the Gould-Jacobs reaction, followed by a regioselective bromination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that govern the synthesis. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to reliably reproduce and adapt these methods.
Introduction and Retrosynthetic Strategy
The 4-quinolone-3-carboxylic acid moiety is a privileged structure in pharmacology, forming the core of numerous antibacterial agents. The introduction of a bromine atom at the C3 position can significantly modulate the biological activity and provide a synthetic handle for further diversification through cross-coupling reactions. The target molecule, this compound, is therefore a valuable intermediate for the synthesis of novel therapeutic agents.
A logical retrosynthetic analysis suggests a two-part strategy:
-
Formation of the Bicyclic Core: Construction of the 4-oxo-1,4-dihydroquinoline-6-carboxylic acid nucleus.
-
Functionalization: Introduction of the bromine atom at the C3 position.
The Gould-Jacobs reaction stands out as a classic and highly effective method for assembling the 4-hydroxyquinoline core from an aniline precursor.[1][2] Subsequent electrophilic bromination is a logical step to install the C3-bromo substituent, leveraging the inherent electronic properties of the 4-quinolone system.
Synthetic Pathway Overview
The proposed pathway begins with the condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form the quinolone ring. Subsequent hydrolysis of the resulting ester and regioselective bromination yields the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Stages
Stage 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives.[1] It proceeds in two main phases: an initial condensation followed by an intramolecular thermal cyclization.[2]
Phase A: Condensation The synthesis begins with a nucleophilic attack from the amino group of 4-aminobenzoic acid onto diethyl ethoxymethylenemalonate (EMME).[3] This is followed by the elimination of ethanol to form the key anilinomethylene malonate intermediate. This step is typically performed with gentle heating to drive the reaction to completion.
Phase B: Thermal Cyclization This critical step requires high temperatures, often exceeding 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[2] The high energy demand can be met by using a high-boiling point, inert solvent such as diphenyl ether. Modern approaches have utilized microwave irradiation, often in the presence of a catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to significantly reduce reaction times and improve yields under milder conditions.[3][4][5] The cyclized product, ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy-quinoline-3-carboxylate form.[2]
Stage 2: Saponification to the Carboxylic Acid
To obtain the free carboxylic acid at the C6 position, the ethyl ester from the Gould-Jacobs reaction must be hydrolyzed. This is a standard saponification procedure, typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate and the 4-oxo group, causing the desired 4-oxo-1,4-dihydroquinoline-6-carboxylic acid to precipitate from the solution.
Stage 3: Regioselective C3-Bromination
The final step is the introduction of a bromine atom at the C3 position. The 4-quinolone ring system is electron-rich, and the 4-oxo (or 4-hydroxy) group is a powerful activating group for electrophilic aromatic substitution. It strongly directs incoming electrophiles to the C3 position.
Mechanistic Rationale: The enol tautomer, 4-hydroxyquinoline-6-carboxylic acid, possesses a hydroxyl group that activates the ring towards electrophilic attack. The C3 position is ortho to this activating group and is thus highly susceptible to substitution.
Choice of Reagent: A standard and effective brominating agent for this transformation is elemental bromine (Br₂) dissolved in a suitable solvent like glacial acetic acid or chloroform.[7] N-bromosuccinimide (NBS) can also be used as an alternative, often providing milder reaction conditions. The reaction proceeds by the electrophilic attack of a bromonium ion (or its equivalent) on the electron-rich C3 position of the quinolone ring.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid
-
Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 4-aminobenzoic acid (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture in an oil bath at 110-120 °C for 2 hours. Ethanol will distill off as the reaction proceeds.
-
Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the hot condensation product from the previous step portion-wise to the preheated diphenyl ether with vigorous stirring. Maintain the temperature at 250-255 °C for 30-45 minutes.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the crude product, ethyl 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Collect the solid by vacuum filtration and wash thoroughly with hexane.
-
Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (approx. 5-10 mL per gram of ester). Heat the mixture to reflux until a clear solution is formed and TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-6-carboxylic acid as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flask protected from light, suspend 4-oxo-1,4-dihydroquinoline-6-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Bromination: While stirring, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a large volume of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the collected solid (or the organic extract) with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.
Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction Name | Key Reagents | Intermediate/Product | Typical Yield |
| 1 | Gould-Jacobs Reaction | 4-Aminobenzoic acid, EMME, Diphenyl ether | Ethyl 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-75% |
| 2 | Saponification | NaOH (aq), HCl (aq) | 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid | >90% |
| 3 | Bromination | Bromine, Acetic Acid | This compound | 70-85% |
Conclusion
The synthesis of this compound can be reliably achieved through a sequential Gould-Jacobs reaction, saponification, and electrophilic bromination. This pathway is robust, utilizing well-established chemical transformations and readily available starting materials. The insights into the reaction mechanisms and the detailed protocols provided herein offer a solid foundation for researchers to synthesize this valuable intermediate for applications in pharmaceutical research and development.
References
-
Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]1]
-
Mansilla, D. S., Asís, S. E., & Muscia, G. C. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2017, M952. [Online] Available at: [Link]3]
-
Scilit. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Online] Available at: [Link]4]
-
Mansilla, D. S., Asís, S. E., & Muscia, G. C. Convenient Gould-Jacobs synthesis of 4-quinolone core using Eaton's reagent. SciForum. [Online] Available at: [Link]5]
-
Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 147-155. [Online] Available at: [Link]]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Scaffold in Medicinal Chemistry
The quinolone carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics. However, its structural versatility allows for applications far beyond antibacterial agents, including roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. The precise functionalization of the quinolone ring system profoundly dictates its biological activity and physicochemical profile, which in turn governs its drug-like properties.
This guide focuses on a specific, less-documented isomer: 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid . While extensive public data on this exact molecule is scarce, its structure suggests significant potential as a synthetic intermediate or a bioactive molecule in its own right. The strategic placement of a bromine atom at the C3-position and a carboxylic acid at the C6-position creates a unique electronic and steric profile.
This document serves as a technical primer, combining established knowledge of related quinolone analogs with validated experimental protocols. It is designed to equip researchers with the foundational understanding and practical methodologies required to fully characterize this compound and unlock its potential in a drug discovery context. We will delve into its core chemical identity, predictable physicochemical characteristics, and the rigorous experimental workflows needed for their empirical determination.
Chemical Identity and Structural Framework
To understand the properties of a molecule, its precise structure must be unambiguously defined. The title compound is a positional isomer of more commonly studied quinolone carboxylic acids, and its properties are intrinsically linked to this specific arrangement.[1]
-
IUPAC Name: this compound
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Molecular Formula: C₁₀H₆BrNO₃
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Molecular Weight: 268.06 g/mol [2]
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CAS Number: A unique CAS number for this specific isomer is not readily found in public databases, suggesting it may be a novel or specialized research chemical. For comparison, the related isomer, 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is assigned CAS Number 98948-95-9.[2][3]
The core structure consists of a bicyclic quinolone ring system, which exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, with the 4-oxo form generally predominating in the solid state.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties: Predictions and Inferences
Direct experimental data for this specific isomer is limited. The following table summarizes predicted properties and values inferred from closely related analogs, such as the parent 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its 6-bromo-3-carboxy isomer.[4][5] These values provide a crucial baseline for experimental design.
| Property | Predicted/Inferred Value | Significance in Drug Development |
| Appearance | Off-white to light yellow solid | Basic quality control parameter. |
| Melting Point | >250 °C (Decomposition likely) | High melting point suggests strong crystal lattice energy, typical for this class, which often correlates with low solubility. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Governs ionization in the stomach and upper intestine. The degree of ionization impacts solubility and permeability.[6] |
| pKa₂ (N-H Proton) | ~8.5 - 9.5 | Determines ionization state in the lower intestine and blood plasma. Affects receptor binding and off-target effects. |
| Aqueous Solubility | Poorly soluble | A critical barrier to oral bioavailability. Formulation strategies are often required to improve dissolution.[7][8] |
| LogP (calc.) | ~2.0 - 2.8 | Indicates moderate lipophilicity. The bromine atom increases lipophilicity compared to the unsubstituted parent molecule. |
| UV-Vis λmax | ~310-330 nm (in DMSO or MeOH) | The conjugated quinolone system provides a strong chromophore, essential for spectrophotometric quantification and pKa determination.[9] |
Experimental Characterization: A Practical Guide
The true physicochemical profile of a novel compound can only be established through rigorous experimentation. The following section provides detailed, field-proven protocols for characterizing this compound.
Solubility Determination (Thermodynamic Shake-Flask Method)
Causality: Thermodynamic solubility is a fundamental parameter that measures the true equilibrium concentration of a drug in a given medium.[10] For poorly soluble compounds, this value is critical for predicting oral absorption and guiding formulation development.[11] The shake-flask method is the gold standard for its accuracy and reproducibility.
Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials containing a fixed volume (e.g., 5 mL) of different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological environments.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The extended time is crucial for compounds with slow dissolution kinetics.
-
Sampling & Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter. This step is critical to avoid overestimation.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, by comparing the peak area to a standard curve of known concentrations.
-
Validation: Visually inspect the solid material remaining in the vial to ensure that no polymorphic or phase transformation has occurred during the experiment.
Caption: Workflow for Thermodynamic Solubility Testing.
pKa Determination (Spectrophotometric Titration)
Causality: The ionization state of a molecule (governed by its pKa) is paramount to its ADME profile.[6] Spectrophotometric titration is an ideal method for ionizable compounds that possess a chromophore close to the ionization site, as is the case with the quinolone nucleus.[12] Protonation or deprotonation alters the electronic structure of the conjugated system, leading to measurable shifts in the UV-Vis spectrum.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO or methanol (e.g., 10 mM).
-
Titration Setup: In a quartz cuvette, add a small aliquot of the stock solution to a starting buffer (e.g., pH 1.0). The final concentration should be low enough to ensure full dissolution and provide an absorbance reading within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Acid-to-Base Titration: Record the full UV-Vis spectrum (e.g., 200-500 nm). Begin the titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). After each addition, stir thoroughly, measure the pH with a calibrated electrode, and record the new UV-Vis spectrum.
-
Data Analysis: Continue the titration until the pH has traversed at least 2 units beyond the expected pKa values. Plot the absorbance at several wavelengths (where the change is maximal) against the measured pH. The resulting data will form a sigmoidal curve.
-
pKa Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.[13] Sophisticated software can perform derivative analysis or non-linear regression to determine the pKa with high precision. Two pKa values are expected for this molecule.
Spectroscopic Characterization
Spectroscopy provides the definitive structural confirmation and is a mandatory component of any new chemical entity's data package.
-
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆ is often required due to the poor solubility in other common NMR solvents.
-
Expected Signals:
-
Aromatic Protons: Several signals in the δ 7.5-9.0 ppm range. The proton at the C2 position is expected to be a sharp singlet, shifted downfield. The protons on the benzene ring (H5, H7, H8) will show characteristic splitting patterns (doublets or doublet of doublets).
-
N-H Proton: A broad singlet, often at δ > 12 ppm, which can exchange with D₂O.
-
COOH Proton: A very broad singlet, often at δ > 13 ppm, also exchangeable.
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: Ten distinct carbon signals are expected. Key signals include the C=O at the C4 position (~175-180 ppm), the carboxylic acid carbonyl (~165-170 ppm), and the C-Br carbon at the C3 position (~110-120 ppm).
-
-
FT-IR Spectroscopy:
-
Key Vibrations:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch: A moderate band around 3100-3000 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1620-1450 cm⁻¹ region.
-
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): This is essential for confirming the molecular formula. The analysis should show a characteristic isotopic pattern for the single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.
Relevance in Drug Discovery and Development
The physicochemical properties of this molecule are not just academic data points; they are critical predictors of its behavior in biological systems.
Caption: Interplay of physicochemical properties and drug development stages.
-
Absorption: The poor aqueous solubility will likely be the primary hurdle for oral absorption. The molecule's ability to be absorbed will depend on the delicate balance between dissolving in the gut lumen (favored by the ionized carboxylate) and partitioning across the lipid gut wall (favored by the neutral, more lipophilic form).
-
Target Interaction: The carboxylic acid at C6 is a potential hydrogen bond donor and acceptor, or it can form a salt bridge with a basic residue (like arginine or lysine) in a protein's active site. The bromine at C3 acts as a lipophilic, space-filling group that can probe hydrophobic pockets or form halogen bonds, a type of interaction of growing importance in drug design.
-
Synthetic Handle: From a medicinal chemistry perspective, the bromine at C3 is a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents, enabling the rapid generation of an analog library for structure-activity relationship (SAR) studies.
Conclusion
While this compound may not be a widely characterized compound, its structural motifs place it firmly in a class of molecules with immense pharmacological relevance. Its high melting point and poor aqueous solubility are predictable challenges that must be addressed through formulation or chemical modification. The presence of two ionizable groups, a lipophilic bromine atom, and a reactive quinolone core creates a complex but fascinating physicochemical profile.
This guide provides the necessary framework for any researcher embarking on the study of this molecule. By applying the rigorous experimental protocols outlined herein, scientists can generate the high-quality data needed to validate its structure, understand its behavior in solution, and ultimately assess its potential as a valuable scaffold in the ongoing quest for new therapeutic agents.
References
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Scribd. (2024). Dissolution Testing for Poorly Soluble Drugs. Available at: [Link]
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Frontiers in Chemistry. (2023). Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. Available at: [Link]
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PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Oxo-quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 5-Oxo-2,3-dihydro-1H,5H-pyrido(3,2,1-ij)quinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
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An In-depth Technical Guide to 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
CAS Number: 1065088-02-9 Molecular Formula: C₁₀H₆BrNO₃ Molecular Weight: 268.06 g/mol
Authored by: Gemini, Senior Application Scientist
Disclaimer: Direct experimental data for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 1065088-02-9) is not extensively available in peer-reviewed literature. This guide is a scientifically-grounded prospectus, leveraging established principles of quinolone chemistry and pharmacology to provide researchers with a robust framework for its synthesis, characterization, and evaluation. All protocols and hypotheses are based on analogous, well-documented compounds.
Section 1: Introduction and Rationale
The 4-oxo-1,4-dihydroquinoline (quinolone) scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the potent class of fluoroquinolone antibiotics.[1][2][3] These compounds exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[2][4] The substitution pattern on the quinolone ring system is paramount, dictating the compound's spectrum of activity, pharmacokinetic properties, and safety profile.[1][4]
This compound is a sparsely characterized member of this family. The presence of a bromine atom at the 3-position, a carboxylic acid at the 6-position, and the foundational 4-oxo-1,4-dihydroquinoline core presents a unique combination of functionalities. The carboxylic acid at position 6 is an interesting bioisostere of the more common 3-carboxylic acid moiety, potentially influencing target engagement and cell permeability. The C3-bromo substituent offers a reactive handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive technical overview of this compound, from its proposed synthesis and characterization to its potential as a lead scaffold in drug discovery.
Section 2: Physicochemical and Spectroscopic Profile
While experimental data is limited, the properties of this compound can be predicted based on its structure and data from analogous molecules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source |
| IUPAC Name | This compound | Standard nomenclature |
| Appearance | Off-white to light yellow solid | Typical for quinolone carboxylic acids.[5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and aqueous base | The carboxylic acid group confers some polar character and solubility in basic solutions. The quinolone core is largely hydrophobic. |
| pKa | ~4-5 (Carboxylic Acid), ~7-8 (N-H) | Based on similar quinolone carboxylic acids. |
| Storage | Store at room temperature in an inert atmosphere.[6][7] | Standard for research chemicals to prevent degradation. |
Spectroscopic Characterization (Predicted)
Detailed characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline core, a vinyl proton at the C2 position, and a broad singlet for the N-H proton. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>12 ppm).[8]
-
Predicted Chemical Shifts (DMSO-d₆): δ 12.0-13.0 (br s, 1H, COOH), δ 11.5-12.5 (br s, 1H, NH), δ 8.0-8.5 (m, 3H, Ar-H), δ 7.5-8.0 (s, 1H, C2-H).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will feature signals for the two carbonyl carbons (C4-oxo and carboxylic acid), aromatic carbons, and the vinyl carbons of the pyridinone ring.
-
Predicted Chemical Shifts (DMSO-d₆): δ >170 (C=O, acid), δ ~175 (C4=O), δ 110-150 (aromatic and vinyl carbons). The C3-Br carbon would likely appear around δ 100-110.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal, showing a prominent [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 m/z units.
-
Expected m/z for [M-H]⁻: 265.9451 and 267.9431.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretches for the ketone and carboxylic acid (~1650-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1620 cm⁻¹).
Section 3: Proposed Synthesis Pathway
No direct synthesis for this compound has been published. However, a plausible and robust synthetic route can be designed by adapting the well-established Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[5] Subsequent functionalization would yield the target molecule.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via Gould-Jacobs reaction.
Detailed Experimental Protocol: Proposed Synthesis
Causality and Rationale: This protocol is designed for robustness. The Gould-Jacobs reaction (Step 2) is a classic, high-temperature cyclization that reliably forms the quinolone core. Diethyl 2-bromomalonate is chosen as the three-carbon electrophile to directly install the bromine at the C3 position post-cyclization. The final step is a standard ester hydrolysis to unmask the C6-carboxylic acid.
Materials:
-
4-Aminobenzoic acid
-
Diethyl 2-bromomalonate
-
Ethanol (absolute)
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Appropriate organic solvents for workup and purification (e.g., Ethyl acetate, Hexanes)
Step-by-Step Methodology:
Step 1: Synthesis of Diethyl 2-((4-carboxyphenyl)amino)malonate
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq) and absolute ethanol.
-
Stir the suspension and add diethyl 2-bromomalonate (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure. The resulting crude intermediate may be used directly in the next step or purified by recrystallization if necessary.
Step 2: Synthesis of Ethyl 3-bromo-4-hydroxyquinoline-6-carboxylate
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a separate flask suitable for high temperatures, preheat diphenyl ether to ~250 °C.
-
Slowly add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether. Vigorous evolution of ethanol should be observed.
-
Maintain the temperature for 30-60 minutes after the addition is complete. Monitor cyclization by TLC.
-
Cool the reaction mixture to below 100 °C and dilute with a large volume of hexanes to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry.
Step 3: Synthesis of this compound (Final Product)
-
Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring, disappearance of the starting ester).
-
Cool the resulting solution in an ice bath.
-
Carefully acidify the solution to pH ~2-3 with concentrated HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Section 4: Potential Biological Activity and Therapeutic Applications
The structural motifs within this compound suggest several avenues for biological investigation.
Diagram 2: Potential Biological Targets and Activities
Caption: Hypothesized biological targets and resulting therapeutic activities.
Antibacterial Potential
-
Mechanism of Action: The primary hypothesis is that this compound, like other quinolones, will inhibit bacterial type II topoisomerases.[2][4] The 4-oxo and adjacent carboxylic acid (at C6 in this case, rather than the typical C3) are key pharmacophoric elements for binding to the enzyme-DNA complex.
-
Experimental Validation:
-
Minimum Inhibitory Concentration (MIC) Assays: The compound should be tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using standard broth microdilution methods.
-
Enzyme Inhibition Assays: Purified DNA gyrase and topoisomerase IV from representative bacteria can be used in supercoiling (for gyrase) and decatenation (for topo IV) assays to directly measure inhibitory activity (IC₅₀ values).
-
Anticancer Potential
-
Rationale: The quinoline/quinolone scaffold is present in numerous anticancer agents.[9] Their mechanisms can include induction of apoptosis, cell cycle arrest, and inhibition of protein kinases. The bromine atom can enhance cytotoxic effects.[9]
-
Experimental Validation:
-
Cytotoxicity Assays: The compound's effect on the viability of various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) should be evaluated using assays like the MTT or SRB assay to determine GI₅₀ values.
-
Kinase Inhibition Profiling: Given the prevalence of quinolines as kinase inhibitors, the compound should be screened against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src family kinases).
-
Section 5: Conclusion and Future Directions
This compound represents an unexplored node in the vast chemical space of quinolone derivatives. While lacking direct characterization in the literature, its structure provides a clear and compelling rationale for its synthesis and biological evaluation. The proposed synthetic route is robust and accessible, and the predicted biological activities in antibacterial and anticancer research are well-founded based on decades of medicinal chemistry research on this scaffold.
This technical guide serves as a foundational document for researchers to initiate programs aimed at synthesizing, characterizing, and unlocking the therapeutic potential of this promising molecule and its future derivatives. The C3-bromo position, in particular, is a prime site for diversification to build a focused library for in-depth SAR exploration.
References
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Louisiana Department of Health. Fluoroquinolones (and Quinolones). Available from: [Link]
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MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available from: [Link]
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MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]
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Wikipedia. Quinolone antibiotic. Available from: [Link]
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Semantic Scholar. Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Available from: [Link]
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ResearchGate. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]
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ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]
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PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available from: [Link]
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NIH Public Access. Mechanism of action of and resistance to quinolones. Available from: [Link]
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ACS Publications. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Available from: [Link]
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SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. Available from: [Link]
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PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]
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PubMed. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Available from: [Link]
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Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available from: [Link]
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PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]
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ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... Available from: [Link]
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A Technical Guide to the Predicted Spectral Characteristics of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. As a novel derivative of the 4-quinolone core, a scaffold of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural properties is paramount for researchers. Due to the current scarcity of published experimental data for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive spectral profile. We will detail the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines a standard protocol for the synthesis and spectroscopic validation of the title compound, offering a self-validating framework for researchers aiming to synthesize and characterize it.
Molecular Structure and Key Spectroscopic Features
This compound is a polyfunctional heterocyclic compound. Its structure is defined by a 4-quinolone core, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form, though the 4-oxo form is predominant in most conditions. The key functional groups that will dictate its spectral signature are:
-
An α,β-unsaturated ketone system within the pyridinone ring.
-
A bromine substituent at the C3 position, adjacent to the carbonyl group.
-
A carboxylic acid group at the C6 position on the benzene ring.
-
A secondary amine (as part of the amide functionality in the pyridinone ring).
These features create a unique electronic environment that will be elucidated by the following spectroscopic methods.
Caption: Key fragmentation steps for the protonated molecule.
Predicted Infrared (IR) Spectroscopy
5.1 Causality Behind Experimental Choices IR spectroscopy is a rapid and effective technique for identifying functional groups. For a solid sample like this, the KBr pellet method is standard. It involves grinding the sample with potassium bromide powder and pressing it into a transparent disk, eliminating solvent interference. The most prominent features are expected to arise from the O-H, N-H, and C=O bonds. [1][2] 5.2 Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture in a die under high pressure (8-10 tons) to form a transparent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
5.3 Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Notes |
| 3300 - 2500 | Broad, Strong | O-H stretch | Characteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer. [3] |
| ~3200 | Medium | N-H stretch | Amide N-H stretching vibration. |
| ~1715 | Strong | C=O stretch | Carboxylic acid carbonyl, often overlaps with the ketone stretch. |
| ~1660 | Strong | C=O stretch | 4-quinolone ketone carbonyl, conjugation lowers the frequency. [2] |
| 1620 - 1450 | Medium-Strong | C=C & C=N stretch | Aromatic and vinylic stretching vibrations of the quinolone ring. |
| ~1250 | Strong | C-O stretch | Carboxylic acid C-O stretching. |
| Below 800 | Medium | C-Br stretch | Located in the fingerprint region. |
Proposed Synthesis and Validation Workflow
A robust scientific endeavor requires not only prediction but a pathway to validation. A plausible synthesis of the title compound would likely involve the cyclization of a substituted aniline with a malonate derivative, a common strategy for building the quinolone core. [4][5]
Caption: A self-validating system from synthesis to characterization.
This workflow illustrates a self-validating system. Upon synthesis, the crude product would be purified (e.g., by recrystallization). The purified compound would then be subjected to the spectroscopic techniques described in this guide. The validation process would involve a direct comparison of the experimental spectra against the predicted data presented herein. A successful match would provide strong evidence for the structural confirmation of this compound.
Conclusion
This guide provides a detailed, predictive framework for the spectral characterization of this compound. By synthesizing data from established spectroscopic principles and related molecular structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and validation of this compound. The protocols and predicted data for ¹H NMR, ¹³C NMR, MS, and IR spectroscopy serve as a valuable resource for professionals in synthetic chemistry and drug development, accelerating research and ensuring scientific rigor.
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The Quinolinone Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Quinolinone Derivatives
Abstract
The quinolinone structural motif, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the diverse pharmacological properties of quinolinone derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide will further present detailed experimental protocols, structure-activity relationship insights, and data-driven analyses to empower the rational design of next-generation therapeutic agents based on this versatile scaffold.
Introduction: The Enduring Appeal of the Quinolinone Core
The quinolinone scaffold, characterized by a benzene ring fused to a 2-pyridone ring, represents a privileged structure in drug discovery.[1] This assertion is not merely based on its prevalence in numerous biologically active compounds but is rooted in its unique physicochemical properties. The presence of a lactam function, an aromatic system, and multiple sites for substitution allows for the fine-tuning of electronic and steric properties, enabling interaction with a wide array of biological targets.
Historically, the broader quinoline class, from which quinolinones are derived, gained prominence with the discovery of quinine, a potent antimalarial agent.[2] This initial success spurred extensive research into related heterocyclic systems, leading to the identification of quinolinone derivatives with a wide spectrum of therapeutic applications.[3][4][5] From clinically approved anticancer drugs to novel investigational agents for infectious and inflammatory diseases, the quinolinone core continues to be a fertile ground for therapeutic innovation.[1][6]
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] Several quinolinone-based drugs, such as Tipifarnib and Dovitinib, are already in clinical use, validating the therapeutic utility of this scaffold in oncology.[1]
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer efficacy of quinolinone derivatives stems from their ability to modulate critical cellular processes that are often dysregulated in cancer.
-
Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9] Quinolinone derivatives have been shown to target several key kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Certain quinolinone derivatives act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[7]
-
Src-Abl Kinase: The Src-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML).[9] Quinolinone-based compounds have been developed as inhibitors of this constitutively active kinase.[9]
-
Pim-1 Kinase: This serine/threonine kinase is overexpressed in various human malignancies and promotes cell growth.[9] Quinolinone derivatives have been identified as effective Pim-1 kinase inhibitors.[9]
-
-
Induction of Apoptosis: Many quinolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] This can be achieved through various mechanisms, including:
-
Modulation of Bcl-2 Family Proteins: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7]
-
Caspase Activation: Triggering the caspase cascade, a series of proteolytic enzymes that execute the apoptotic program.[7]
-
Cytochrome c Release: Inducing the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[7]
-
-
Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer.[7] Quinolinone derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.[7]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some quinolinone derivatives have been shown to suppress this process, thereby starving the tumor of essential nutrients and oxygen.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Similar to some established chemotherapeutic agents, certain quinoline analogues can intercalate into DNA, disrupting replication and transcription.[8][9] They can also inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during replication.[10]
Representative Anticancer Quinolinone Derivatives
The following table summarizes the activity of selected quinolinone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
| Compound 12e | MGC-803 (Gastric) | Not specified | 1.38 | [11] |
| HCT-116 (Colon) | 5.34 | [11] | ||
| MCF-7 (Breast) | 5.21 | [11] | ||
| Compound 62c | MCF-7 (Breast) | Not specified | 1.82-8.06 µg/mL | [12] |
| HepG2 (Liver) | 1.82-8.06 µg/mL | [12] | ||
| HCT-116 (Colon) | 1.82-8.06 µg/mL | [12] | ||
| Compound 60 | HCT-116 (Colon) | Antiproliferative | 2.56 | [12] |
| RKO (Colon) | 3.67 | [12] | ||
| A2780 (Ovarian) | 3.46 | [12] | ||
| HeLa (Cervical) | 2.71 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to assess the anticancer potential of novel quinolinone derivatives is the MTT assay, which measures cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of quinolinone derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel antibiotics.[13] Quinolinone derivatives have emerged as a promising class of antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[13][14]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antibacterial effects of quinolinone derivatives are attributed to their ability to interfere with vital bacterial functions.
-
Inhibition of Dihydrofolate Reductase (DHFR): Some quinolinone derivatives have been shown to inhibit DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[13]
-
Biofilm Inhibition: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Certain quinolinone compounds have demonstrated the ability to inhibit biofilm formation in a dose-dependent manner.[13]
-
Targeting ATP Synthase: Some quinoline derivatives are thought to target the proton pump of ATP synthase, disrupting cellular energy production.[14]
Promising Antibacterial Quinolinone Derivatives
Several quinoline-2-one derivatives have shown significant activity against resistant bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [13] |
| VRE | 0.75 | [13] | |
| MRSE | 2.50 | [13] | |
| Compound 3c | S. aureus | 2.67 | [15] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., MRSA) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a series of twofold dilutions of the quinolinone derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinolinone derivatives have been investigated as potential anti-inflammatory agents, targeting various components of the inflammatory response.[16][17]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory properties of quinolinone derivatives are linked to their ability to inhibit key enzymes and signaling pathways involved in inflammation.
-
Cyclooxygenase (COX) Inhibition: Some quinolinone derivatives with a carboxylic acid moiety have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[16][17]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 by certain quinolinone derivatives leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production.[16][17]
-
TNF-α Converting Enzyme (TACE) Inhibition: TACE is a metalloproteinase that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Quinolinone-based TACE inhibitors can reduce the levels of active TNF-α.[17]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[16] For instance, quinolines with a carboxamide group tend to exhibit TRPV1 antagonism, while those with a carboxylic acid function show COX inhibition.[16][17]
Cardiovascular Effects: A Diverse Range of Applications
Quinolinone derivatives have also been explored for their potential in treating various cardiovascular conditions.[18]
Anti-thrombotic and Anti-hyperplastic Activities
Certain 2(1H)-quinolinone derivatives have been developed as anti-arteriostenotic agents, exhibiting both anti-thrombotic and anti-hyperplastic activities.[19] These compounds can inhibit platelet aggregation and prevent the proliferation of smooth muscle cells, which are key events in the development of arteriosclerosis and thrombosis.[19]
Management of Congestive Heart Failure
Some quinolinone derivatives have been investigated for their cardiotonic effects in the management of congestive heart failure.[20]
Antiarrhythmic Potential
Quinolizidine derivatives, which are structurally related to quinolines, have been tested for their antiarrhythmic effects.[21]
Cardioprotective Effects
Quinoline and dihydroquinoline embelin derivatives have shown potential as cardioprotective agents by attenuating doxorubicin-induced cardiotoxicity through their effects on oxidative stress and apoptosis.[22] It is important to note that some fluoroquinolones, a class of antibiotics with a quinolone core, have been associated with an increased risk of arrhythmia and cardiovascular mortality.[23]
Synthesis of Quinolinone Derivatives: A General Overview
The synthesis of quinolinone derivatives can be achieved through various synthetic routes. A common method involves the reaction of coumarin derivatives with hydrazine hydrate in the presence of pyridine to yield N-amino-2-quinolones.[24][25] These intermediates can then be further modified to generate a diverse library of quinolinone derivatives.[24] Other synthetic strategies include metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.[7][17]
Caption: A generalized synthetic route to quinolinone derivatives from coumarins.
Future Perspectives and Conclusion
The quinolinone scaffold has undeniably established itself as a versatile and valuable framework in the pursuit of novel therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of this heterocyclic system, ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond broad-spectrum activity towards the design of highly selective inhibitors for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches to rapidly generate and screen large libraries of quinolinone derivatives to identify novel hits for various diseases.
-
Elucidation of Novel Mechanisms of Action: Investigating the precise molecular mechanisms by which quinolinone derivatives exert their biological effects to identify new therapeutic targets and strategies.
-
Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.[26]
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MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
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IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
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Journal of Global Pharma Technology. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]
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ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Retrieved from [Link]
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Springer. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
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PubMed. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
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Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
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ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]
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MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]
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PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]
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PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]
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Untangling the Molecular Web: A Technical Guide to the Mechanism of Action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
A Foreword for the Modern Researcher: The 4-quinolone-3-carboxylic acid scaffold stands as a testament to the power of privileged structures in medicinal chemistry.[1] Since the discovery of nalidixic acid in 1962, this versatile framework has given rise to a plethora of therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2] However, the biological activity of this scaffold is not confined to antibacterial action. A growing body of evidence reveals a fascinating polypharmacology, with derivatives exhibiting potent antitumor, antiviral, and receptor-modulating activities.[1][3] This guide delves into the mechanistic intricacies of a specific, less-explored derivative: 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. By dissecting its structural features and drawing parallels with well-characterized analogues, we aim to provide a comprehensive understanding of its potential modes of action for researchers at the forefront of drug discovery.
The 4-Quinolone Core: A Privileged Scaffold with Diverse Biological Reach
The 4-quinolone-3-carboxylic acid moiety is the cornerstone of a vast and expanding family of biologically active molecules. Its inherent planarity and the presence of a key β-keto acid functional group enable it to interact with a variety of biological targets, often through the chelation of metal ions.[3] While the antibacterial properties of fluoroquinolones, mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, are the most well-known, subtle modifications to this core structure can dramatically shift its therapeutic profile.[3][4]
The substitution pattern on the quinolone ring is a critical determinant of biological activity. For instance, modifications at the C7 position are known to influence the antibacterial spectrum and potency, while alterations at the N1 and C6 positions can steer the molecule towards anticancer or antiviral targets.[2][3][4] The subject of this guide, this compound, possesses two key substitutions that likely dictate its mechanism of action: a bromine atom at the C3 position and a carboxylic acid group at the C6 position.
Deconstructing the Substituents: Clues to Mechanistic Pathways
The C3-Bromo Substitution: A Potential Vector for Kinase Inhibition
While the 3-carboxyl group is a classical requirement for the antibacterial activity of quinolones, its replacement or modification can lead to the inhibition of eukaryotic enzymes.[3] The presence of a bromine atom at the C3 position is a significant deviation from the typical antibacterial quinolone structure. This modification may steer the molecule away from bacterial topoisomerases and towards other intracellular targets.
Recent studies on quinazoline derivatives, which share structural similarities with quinolones, have shown that a bromophenyl substituent can confer potent and selective inhibitory activity against kinases such as Aurora A kinase.[5] This inhibition often leads to cell cycle arrest and apoptosis in cancer cells.[5] The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Therefore, it is plausible that the 3-bromo substituent of this compound directs its activity towards specific protein kinases involved in cell proliferation and survival.
The C6-Carboxylic Acid: Influencing Solubility and Target Engagement
The substitution at the C6 position is another critical determinant of the biological activity of quinolones. In many potent fluoroquinolone antibiotics, this position is occupied by a fluorine atom. The presence of a carboxylic acid at C6 in our molecule of interest is a less common feature for antibacterials but has been explored in the context of other therapeutic targets. For instance, modifications at this position have been investigated in the development of cannabinoid-2 receptor ligands.[6]
The carboxylic acid group at C6 will significantly impact the molecule's physicochemical properties, particularly its polarity and solubility. This can influence its ability to cross cell membranes and interact with its intracellular targets. Furthermore, this acidic moiety could participate in hydrogen bonding or ionic interactions within the binding pocket of a target protein, contributing to the overall binding affinity and selectivity.
Postulated Mechanisms of Action: A Synthesis of Evidence
Based on the structural features of this compound and the known pharmacology of related compounds, we can postulate several potential mechanisms of action. These are not mutually exclusive and the compound may exhibit a polypharmacological profile.
Primary Hypothesis: Inhibition of Eukaryotic Protein Kinases
The most compelling hypothesis for the mechanism of action of this compound is the inhibition of one or more eukaryotic protein kinases. This is supported by the presence of the C3-bromo substituent, which can facilitate binding to kinase active sites.
Hypothetical Signaling Pathway Inhibition
Caption: Postulated inhibition of a key signaling kinase by this compound, leading to a blockade of downstream proliferative signals.
Several classes of kinases could be potential targets:
-
Aurora Kinases: As previously mentioned, related structures show activity against Aurora A kinase, a key regulator of mitosis.[5]
-
Casein Kinase 2 (CK2): 3-Quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.[7]
-
Other Tyrosine or Serine/Threonine Kinases: The broad family of kinases presents numerous potential targets, and the specific selectivity profile of this compound would need to be determined experimentally.
Secondary Hypothesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another plausible mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] DHODH inhibitors have shown promise as anticancer and anti-inflammatory agents. The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition.[8] The carboxylate group of these inhibitors typically forms crucial interactions with key residues in the enzyme's active site.[8] The C6-carboxylic acid of our compound of interest could potentially fulfill a similar role, although its position differs from the more common C3-carboxylate of known quinolone-based DHODH inhibitors.
Experimental Workflow for Target Identification
Caption: A representative workflow for elucidating the mechanism of action, from initial phenotypic screening to in vivo validation.
Experimental Approaches for Mechanism of Action Elucidation
To definitively determine the mechanism of action of this compound, a multi-pronged experimental approach is necessary.
In Vitro Enzymatic and Cellular Assays
A crucial first step is to screen the compound against a broad panel of kinases to identify potential targets. This can be followed by dose-response studies to determine the IC50 values for the most promising hits. Similarly, direct enzymatic assays for DHODH inhibition should be performed.
Cell-based assays are essential to confirm that the enzymatic inhibition translates into a cellular effect. This would involve treating relevant cancer cell lines with the compound and measuring effects on:
-
Cell proliferation and viability: Using assays such as MTT or CellTiter-Glo.
-
Cell cycle progression: Analyzed by flow cytometry.
-
Apoptosis induction: Measured by techniques like Annexin V staining or caspase activity assays.
-
Target phosphorylation: For kinase inhibitors, western blotting can be used to assess the phosphorylation status of downstream substrates.
Target Engagement and Validation
Confirming that the compound directly interacts with its putative target within the cellular environment is critical. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement. Further validation can be achieved through genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target protein, which should phenocopy the effects of the compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features strongly suggest a departure from the classical antibacterial activity of quinolones. The available evidence points towards the inhibition of eukaryotic protein kinases or other enzymes such as DHODH as the most probable modes of action. This positions the compound as an intriguing candidate for further investigation in the realms of oncology and inflammatory diseases.
Future research should focus on a systematic and unbiased approach to target identification and validation, as outlined in the proposed experimental workflow. A comprehensive understanding of its molecular mechanism will be paramount in unlocking the full therapeutic potential of this and related quinolone derivatives, further solidifying the 4-quinolone-3-carboxylic acid scaffold as a truly privileged structure in the ongoing quest for novel medicines.
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Solubility and stability of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. While publicly available data on this specific molecule is limited, this document serves as a foundational resource for researchers. It synthesizes theoretical principles with actionable, field-proven experimental protocols to empower scientists to perform robust characterization. The guide details methodologies for both kinetic and thermodynamic solubility assessment and outlines a comprehensive forced degradation study to evaluate chemical stability. By explaining the causality behind experimental choices and providing self-validating workflows, this document is an essential tool for any professional engaged in the development of quinoline-based therapeutic agents.
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in particular, are renowned for their broad spectrum of biological activities, most notably as antibacterial agents (quinolone antibiotics). However, the utility of this scaffold extends far beyond that, with recent research exploring its potential as inhibitors of enzymes like protein kinase CK2 and dihydroorotate dehydrogenase (DHODH)[1][2].
This compound (herein referred to as the "compound") is a member of this versatile class. The presence of a carboxylic acid, a bromine atom, and the quinolone core imparts a unique combination of physicochemical properties that are critical to understand for any drug development program. Early and accurate assessment of solubility and stability is paramount; these properties directly influence a compound's bioavailability, manufacturability, and shelf-life, ultimately determining its viability as a drug candidate.
This guide provides the necessary theoretical framework and experimental protocols to thoroughly characterize the compound's solubility and stability profiles.
Chemical Identity and Core Characteristics
A clear understanding of the molecule's fundamental properties is the starting point for all further investigation.
| Property | Value | Source |
| Chemical Name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [3][4] |
| Synonyms | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | [4][5][6] |
| CAS Number | 98948-95-9 | [3][4] |
| Molecular Formula | C₁₀H₆BrNO₃ | [3][4][5][6] |
| Molecular Weight | 268.06 g/mol | [3][4][5] |
| Appearance | White powder / solid | [3][6] |
An important structural feature is the keto-enol tautomerism between the 4-oxo and 4-hydroxy forms, which can influence the compound's reactivity, hydrogen bonding capacity, and spectroscopic properties[6].
Solubility Profiling: A Gateway to Bioavailability
Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. The compound's structure presents competing factors: the carboxylic acid group suggests potential solubility in polar, aqueous media via ionization, while the brominated aromatic core imparts lipophilicity, favoring solubility in organic solvents[6].
Theoretical Solubility Considerations
-
Aqueous Solubility (pH-dependent): As a carboxylic acid, the compound's solubility in aqueous buffers is expected to be highly dependent on pH. At pH values significantly below its pKa, it will exist predominantly in its neutral, less soluble form. As the pH rises above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.
-
Organic Solvent Solubility: The lipophilic character, enhanced by the bromine atom, suggests potential solubility in various organic solvents[6]. This is crucial for synthetic workups, purification, and formulation with non-aqueous vehicles.
-
Published Data: Specific quantitative solubility data is sparse. One source describes it as "Slightly soluble in water"[5]. This necessitates empirical determination.
Experimental Protocol 1: High-Throughput Kinetic Solubility Assessment
For early-stage discovery, a rapid assessment of kinetic solubility is often sufficient. This protocol uses nephelometry (light scattering) to detect compound precipitation from a DMSO stock solution, providing an estimate of solubility in an aqueous buffer.
Causality: This method is chosen for its speed and low sample consumption, making it ideal for screening. It mimics the conditions of adding a concentrated DMSO solution of a compound to an aqueous biological assay, providing a highly relevant, albeit not equilibrium, measurement.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to all wells, typically at a 1:19 or 1:49 DMSO:buffer ratio. This induces precipitation of the compound where its concentration exceeds its kinetic solubility limit.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to stabilize.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility, providing a definitive value for a saturated solution.
Causality: The shake-flask method ensures that the solid and solution phases are in true equilibrium, yielding a thermodynamically stable solubility value that is essential for pre-formulation and biopharmaceutical modeling.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol, Acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Supernatant Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it with a suitable mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV, against a standard curve.
Caption: Workflow for solubility determination.
Stability Assessment: Ensuring Molecular Integrity
A drug molecule must remain stable throughout manufacturing, storage, and administration. Forced degradation (stress testing) is a systematic process to identify the likely degradation products and pathways of a compound.
Rationale for Forced Degradation
By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we accelerate its degradation. This helps to:
-
Identify Degradation Pathways: Understand how the molecule breaks down.
-
Develop Stability-Indicating Methods: Ensure the analytical method (typically HPLC) can separate the intact compound from all potential degradation products.
-
Inform Formulation and Packaging: Guide the selection of excipients and packaging materials to protect the drug.
Experimental Protocol: Forced Degradation Study
This protocol requires a robust analytical method to monitor the compound's purity over time.
A. Analytical Method Development (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm or its λmax).
-
Validation: This method is considered "stability-indicating" once it is proven that all peaks corresponding to degradation products are resolved from the main compound peak.
B. Stress Conditions:
For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stressor. A control sample (unstressed) is analyzed alongside.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C for 24 hours.
-
Causality: Investigates susceptibility to breakdown in acidic environments, relevant to gastric fluid exposure. The quinolone core or potential ester impurities could be susceptible.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60 °C for 24 hours.
-
Causality: Probes for lability in alkaline conditions. The amide bond within the quinolone ring system is a potential site for hydrolysis.
-
-
Oxidation:
-
Condition: 3% H₂O₂ at room temperature for 24 hours.
-
Causality: Simulates exposure to oxidative stress. The electron-rich aromatic system could be susceptible to oxidation.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80 °C for 72 hours. Solution stored at 60 °C for 72 hours.
-
Causality: Assesses intrinsic thermal stability, crucial for determining appropriate storage conditions and manufacturing process limits.
-
-
Photostability:
-
Condition: Expose the solid and solution to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²).
-
Causality: Determines if the compound is light-sensitive, which would necessitate light-protective packaging. The conjugated aromatic system is a potential chromophore that could absorb light and degrade.
-
C. Sample Analysis and Interpretation:
-
Analyze all stressed and control samples by the developed HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Identify and quantify major degradation products (as a percentage of the total peak area).
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a compound of significant interest, belonging to a class of molecules with proven therapeutic value. While comprehensive public data on its solubility and stability are not available, this guide provides the scientific rationale and detailed, actionable protocols for its thorough characterization. By implementing the described workflows for kinetic and thermodynamic solubility, alongside a systematic forced degradation study, researchers can generate the critical data needed to advance their drug discovery and development programs. This empirical data will provide a robust foundation for formulation design, manufacturing process development, and regulatory submissions, ultimately enabling the full potential of this promising scaffold to be realized.
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Topic: Key Intermediates in Quinolone Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Intermediates in Quinolone Scaffolding
The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast family of antibacterial agents that have had a profound impact on infectious disease management. The journey from simple aromatic amines to complex, poly-functional drug molecules is a multi-step process where the strategic isolation and manipulation of key intermediates are paramount. Understanding these intermediates is not merely an academic exercise; it is fundamental to process optimization, yield improvement, and the rational design of next-generation therapeutics. This guide moves beyond a simple recitation of named reactions to provide a deeper, mechanistic understanding of the pivotal molecular structures that serve as stepping stones in the construction of the quinolone framework. As a senior application scientist, the focus here is on the "why"—the causality behind synthetic choices and the inherent logic that makes a protocol robust and reproducible.
Chapter 1: The Classical Cornerstones: Intermediates of Thermal Cyclization
The foundational routes to the quinolone core, developed over a century ago, remain relevant for their robustness and scalability. These methods typically involve the condensation of an aniline derivative with a 1,3-dicarbonyl equivalent, followed by a high-temperature thermal cyclization. The nature of the intermediate formed after the initial condensation is the critical determinant of the final product.
The Gould-Jacobs Reaction: The Anilinomethylenemalonate Intermediate
The Gould-Jacobs reaction is a venerable and highly effective method for preparing 4-hydroxyquinoline-3-carboxylic acid esters, which are precursors to the vast majority of antibacterial quinolones.[1][2] The reaction proceeds in two distinct, often separable, stages.
Causality and Mechanism: The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[1][3] This is not a simple amide formation but a nucleophilic substitution on the electron-deficient double bond of EMME, followed by the elimination of ethanol.[1][4] The resulting intermediate, a diethyl 2-((arylamino)methylene)malonate , is typically a stable, crystalline solid that can be isolated and purified.[4][5]
The stability of this intermediate is a key process advantage. It allows for purification before the energy-intensive cyclization step, ensuring that impurities are not carried forward. The subsequent step is a thermal intramolecular cyclization.[4] This 6-electron electrocyclization occurs at high temperatures (often >250 °C in solvents like diphenyl ether) and is followed by the elimination of a second molecule of ethanol to form the quinolone ring system.[1][6]
Caption: The Gould-Jacobs reaction pathway highlighting the stable anilinomethylenemalonate intermediate.
Experimental Protocol: Synthesis of Diethyl 2-((phenylamino)methylene)malonate
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Reaction: Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of aniline.
-
Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly. If not, add ethanol or hexane to induce crystallization.
-
Purification: Collect the solid intermediate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically obtained in high purity without the need for chromatography.[4]
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Intermediates
The reaction of anilines with β-ketoesters, such as ethyl acetoacetate, is a classic example of thermodynamic versus kinetic control, leading to two different quinolone isomers via two distinct intermediates.[7][8][9][10]
-
Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., room temperature to 100°C), the reaction favors the nucleophilic attack of the aniline at the more reactive ketone carbonyl.[8][11] This forms a β-amino acrylate (enamine) intermediate. This Schiff base, upon heating to ~250°C, cyclizes to yield a 4-hydroxyquinoline .[8][12]
-
Thermodynamic Control (Knorr): At higher temperatures (e.g., >140°C), the reaction favors the attack of the aniline at the ester carbonyl, forming a more stable β-keto anilide intermediate.[8] This amide, upon cyclization with a strong acid catalyst (like H₂SO₄), yields a 2-hydroxyquinoline .[8]
The choice of reaction conditions is therefore a critical control point, dictated by the desired final scaffold. The ability to steer the reaction towards one intermediate over the other is a foundational concept in quinolone synthesis.
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3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid literature review
An In-Depth Technical Guide to 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Synthesis, Activity, and Therapeutic Potential
Introduction: The Quinolone Core as a Privileged Scaffold
The 4-quinolone-3-carboxylic acid motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] First introduced to the clinical landscape in 1962 with the discovery of nalidixic acid, this scaffold has been the foundation for a vast family of therapeutic agents.[2][3][4] While its most prominent role has been in the development of broad-spectrum antibacterial agents known as fluoroquinolones, the versatility of the quinolone core has led to the discovery of compounds with significant antitumor, antiviral, and anti-inflammatory activities.[1][2][5]
This guide focuses on a specific, yet underexplored, derivative: This compound . This molecule integrates several key structural features poised for potent biological activity:
-
The foundational 4-oxo-1,4-dihydroquinoline core, essential for targeting bacterial topoisomerases.[6]
-
A carboxylic acid at the 3-position , a critical group for binding to the DNA-gyrase complex and for transport into bacterial cells.[6]
-
A bromine atom at the 3-position , a halogen substitution that can modulate electronic properties and enhance binding interactions.
-
A carboxylic acid at the 6-position , which can influence solubility, metabolic stability, and target engagement.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a literature-based review of the synthesis, chemical properties, and anticipated biological activities of this promising scaffold.
PART 1: Synthesis and Physicochemical Properties
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step process starting from a substituted aniline, leading to the formation of the quinolone core, followed by bromination at the C3 position.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: A Plausible Synthesis
The following protocol is a predictive methodology based on standard organic synthesis techniques for quinolones.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-bromobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).
-
Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes to induce thermal cyclization.
-
Workup: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl ester of 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
Step 2: Bromination at the C3 Position
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like acetic acid or DMF.
-
Bromination: Add N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into ice water. Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the 3-bromo derivative. This step is based on standard methods for the synthesis of α-bromocarboxylic acids and their derivatives.[7]
Step 3: Hydrolysis to this compound
-
Saponification: Suspend the brominated ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents).
-
Reaction: Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify to pH 3-4 with dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with water to remove salts, and dry under vacuum to yield the final product, this compound.
Physicochemical and Spectroscopic Properties
The title compound is expected to exhibit properties characteristic of the quinolone class.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₀H₅Br₂NO₃ | Based on chemical structure. |
| Molecular Weight | 346.96 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature. | Similar quinolone carboxylic acids are crystalline solids.[8] |
| Solubility | Amphoteric nature; low water solubility, but soluble in acidic and basic solutions. | The presence of both a carboxylic acid and a basic nitrogen in the quinolone ring confers this property.[3] |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), and a broad O-H wag (900-960 cm⁻¹). | These are characteristic absorptions for a hydrogen-bonded carboxylic acid.[9][10] |
| ¹H NMR Spectroscopy | Aromatic protons (7-9 ppm), and a highly deshielded carboxylic acid proton (>12 ppm). | The acidic proton of the carboxyl group typically appears far downfield.[9] |
| ¹³C NMR Spectroscopy | Carbonyl and carboxyl carbons in the 165-185 ppm range. | This is the typical chemical shift range for carboxyl carbons.[9] |
PART 2: Biological Activity and Mechanism of Action
The biological profile of this compound can be inferred from the extensive research on its structural analogs. The primary expectation is potent antibacterial activity, with potential for other therapeutic applications.
Anticipated Antibacterial Activity
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[13]
Mechanism of Action:
-
Enzyme Binding: Quinolones do not bind to the enzymes alone but rather to the enzyme-DNA complex.
-
Inhibition of Ligation: They stabilize the transient double-stranded breaks created by the enzymes, preventing the crucial DNA re-ligation step.[13]
-
Formation of Toxic Complexes: This results in the accumulation of toxic ternary complexes (drug-enzyme-DNA), which block the progression of the replication fork.[2]
-
Cell Death: The resulting DNA damage triggers the SOS response and other repair pathways, ultimately leading to bacterial cell death.[11][13]
Caption: Mechanism of action of quinolone antibiotics.
The presence of a halogen, such as bromine, at various positions on the quinolone scaffold has been associated with enhanced cytotoxic and antimicrobial effects.[14][15] Therefore, the 3-bromo substitution in the title compound is hypothesized to contribute positively to its antibacterial potency.
Potential Anticancer and Anti-inflammatory Activity
Beyond their antibacterial effects, quinolone derivatives have shown promise in other therapeutic areas.
-
Anticancer Activity: Many quinolone derivatives exhibit cytotoxicity against various cancer cell lines.[2][14] Their mechanisms can be diverse, including the inhibition of human topoisomerase II, induction of apoptosis, and cell cycle arrest.[13][14] The structural similarity to compounds known to be active against cell lines like MCF-7 (breast cancer) and A549 (lung carcinoma) suggests that this compound warrants investigation for its anticancer potential.[14]
-
Anti-inflammatory Activity: Recently, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been identified as potent anti-inflammatory agents.[5] These compounds were shown to significantly inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α by blocking the NF-κB pathway.[5] This suggests that the core quinolone scaffold, including the title compound, could be explored for treating inflammatory conditions such as acute lung injury and sepsis.[5]
Activity of Structurally Related Compounds
The following table summarizes the observed biological activities of quinolone derivatives that are structurally related to the topic compound, providing a basis for predicting its therapeutic potential.
| Compound Class | Specific Derivative | Biological Activity | Target/Cell Line | Reference |
| Quinolone Carboxylic Acids | Nalidixic Acid | Antibacterial | Gram-negative bacteria | [3][13] |
| Fluoroquinolones | Ciprofloxacin | Broad-spectrum antibacterial | DNA Gyrase / Topo IV | [4][6] |
| Halogenated Quinolones | 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Antimicrobial, Anticancer | Various bacterial strains, Cancer cell lines | [15] |
| Quinolone-3-carboxamides | 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (13a) | Anti-inflammatory | J774A.1, THP-1, LX-2 cells | [5] |
| Quinoline Carboxylic Acids | 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | CK2 Enzyme | [16] |
PART 3: Applications in Drug Development and Future Outlook
This compound represents a valuable starting point for further drug discovery efforts. Its core scaffold is proven, and the specific substitutions offer avenues for optimization.
Key Considerations for Development:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the N1, C3, and C6 positions is crucial. For instance, adding a cyclopropyl group at N1 often enhances antibacterial potency, while modifications at C6 can fine-tune activity and pharmacokinetic properties.[6]
-
Target Selectivity: While potent activity is desired, selectivity is paramount. For antibacterial applications, minimizing activity against human topoisomerase II is essential to reduce toxicity. For anticancer applications, profiling against a panel of kinases and cancer cell lines is necessary.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The carboxylic acid groups will influence solubility and clearance pathways, which must be balanced for optimal in vivo efficacy.
The compound can serve as a lead for generating combinatorial libraries to screen for a multitude of biological activities, leveraging the established versatility of the 4-quinolone-3-carboxylic acid motif.[1]
Conclusion
This compound is a compound of significant interest, situated at the intersection of classical antibacterial scaffolds and modern drug discovery targets. While direct experimental data on this specific molecule is sparse, a comprehensive analysis of the vast literature on related quinolones provides a strong foundation for predicting its properties and potential. Its synthesis is achievable through established chemical routes, and its structural features strongly suggest potent biological activity, primarily as an antibacterial agent but with credible potential in oncology and anti-inflammatory research. This technical guide provides the necessary theoretical framework and practical insights for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule and its derivatives.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]
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Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2008). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 1(1), 40–61. Retrieved from [Link]
- Abdel-Aziem, A., El-Gendy, M. A., & El-Koussi, N. A. (2011). Nonclassical Biological Activities of Quinolone Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(1).
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]
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- (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
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Saczewski, J., et al. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]
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SpectraBase. (n.d.). 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. Retrieved from [Link]
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El-Sayed, M. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]
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(2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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Milata, V., Bella, M., & Kurinec, R. (2019). 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity. Acta Chimica Slovaca, 12(2), 182-184. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]
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(n.d.). Fluoroquinolone antibacterials: a review on chemistry, microbiology and therapeutic prospects. SciSpace. Retrieved from [Link]
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(2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (4S)-6-bromo-4-hexyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]
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Davis, R., & Bryson, H. M. (1994). The new fluoroquinolones: A critical review. Drugs & Aging, 4(2), 131-158. Retrieved from [Link]
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Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]
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Methodological & Application
Synthesis of 6-bromo-4-iodoquinoline from 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Application Note & Protocol: A Strategic Synthesis of 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-bromo-4-iodoquinoline, a key intermediate in the development of various biologically active compounds. The synthesis commences from 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, navigating through a multi-step pathway that includes decarboxylation, reductive debromination, chlorination, and iodination.
Introduction: The Significance of 6-Bromo-4-iodoquinoline
6-Bromo-4-iodoquinoline serves as a crucial building block in medicinal chemistry, notably in the synthesis of potent pharmaceutical agents like GSK2126458, a phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] The quinoline scaffold itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3] The strategic placement of bromo and iodo substituents on the quinoline ring provides versatile handles for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug screening.
Overall Synthetic Strategy
The transformation of this compound into 6-bromo-4-iodoquinoline necessitates a four-step synthetic sequence. Each step is designed to selectively modify the starting material to progressively build the target molecule.
Caption: Overall synthetic workflow from the starting material to the final product.
Step 1: Decarboxylation of this compound
Scientific Rationale: The initial step involves the removal of the carboxylic acid group at the 6-position. The decarboxylation of quinoline carboxylic acids can be challenging and often requires thermal conditions.[4][5] The choice of a high-boiling solvent is critical to achieve the necessary temperature for the reaction to proceed efficiently.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature (typically 200-250 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Precipitate the product by adding a non-polar solvent like hexane or petroleum ether.
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum to yield 3-Bromo-6-bromo-4-oxo-1,4-dihydroquinoline.
| Parameter | Value | Rationale |
| Solvent | Diphenyl ether or Dowtherm A | High boiling point allows for the necessary reaction temperature for decarboxylation. |
| Temperature | 200-250 °C | Provides the thermal energy required to induce decarboxylation. |
| Monitoring | TLC | To track the consumption of the starting material and formation of the product. |
Step 2: Reductive Debromination of 3-Bromo-6-bromo-4-oxo-1,4-dihydroquinoline
Scientific Rationale: The next crucial step is the selective removal of the bromine atom at the 3-position. Reductive dehalogenation of aryl bromides can be effectively achieved through catalytic hydrogenation.[6] This method is generally chemoselective, allowing for the removal of the bromo group without affecting other reducible functional groups under controlled conditions.
Detailed Protocol:
-
Dissolve 3-Bromo-6-bromo-4-oxo-1,4-dihydroquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Bromo-4-oxo-1,4-dihydroquinoline. The product can be purified further by recrystallization if necessary.
| Parameter | Value | Rationale |
| Catalyst | 10% Palladium on Carbon | Effective for the reductive dehalogenation of aryl bromides. |
| Hydrogen Source | Hydrogen gas (1-3 atm) | The reducing agent for the reaction. |
| Solvent | Ethanol or Methanol | Good solubility for the substrate and compatible with hydrogenation. |
Step 3: Chlorination of 6-Bromo-4-oxo-1,4-dihydroquinoline
Scientific Rationale: The 4-oxo group is converted to a 4-chloro group using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a common and effective method for activating the 4-position of quinolones for subsequent nucleophilic substitution.[1][7][8]
Detailed Protocol:
-
In a fume hood, carefully add 6-Bromo-4-oxo-1,4-dihydroquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to reflux (around 110 °C) and stir for several hours (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is around 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.
| Parameter | Value | Rationale |
| Reagent | Phosphorus oxychloride (POCl₃) | A powerful chlorinating and dehydrating agent. |
| Catalyst | N,N-dimethylformamide (DMF) | Accelerates the chlorination reaction. |
| Temperature | Reflux (approx. 110 °C) | Ensures the reaction proceeds to completion in a reasonable time. |
Step 4: Iodination of 6-Bromo-4-chloroquinoline
Scientific Rationale: The final step is a Finkelstein-type reaction where the 4-chloro substituent is displaced by iodide. This is typically achieved by treating the 4-chloroquinoline with an excess of sodium iodide in a suitable solvent like acetonitrile.[1]
Detailed Protocol:
-
Dissolve 6-bromo-4-chloroquinoline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add an excess of sodium iodide (NaI, typically 3-5 equivalents).
-
Heat the reaction mixture to reflux (around 82 °C) and stir for an extended period (can be up to 24-48 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 6-bromo-4-iodoquinoline.
-
Purify the product by column chromatography or recrystallization to obtain the final product of high purity.
| Parameter | Value | Rationale |
| Reagent | Sodium Iodide (NaI) | Source of iodide for the nucleophilic substitution. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the Finkelstein reaction. |
| Temperature | Reflux (approx. 82 °C) | Provides the necessary energy for the substitution to occur. |
Characterization of the Final Product
The structure and purity of the synthesized 6-bromo-4-iodoquinoline should be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the proton environment of the quinoline core.
-
¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
High temperatures are used in the decarboxylation step; appropriate precautions should be taken to avoid burns.
-
Hydrogen gas is flammable; ensure there are no ignition sources during the hydrogenation step.
References
- Bhatt, H. et al. A review on recent advances in the synthesis of quinoline-4-carboxylic acid and their biological evaluation. Journal of Chemical and Pharmaceutical Research9, 216-230 (2017).
-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, doi:10.2991/iceep-15.2015.15 (2015). [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. (2025).
- Payne, A. N. et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters8, 943-948 (2017).
- Google Patents.
- Lahna, A. et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique21, 1-19 (2022).
- Janin, Y. L. et al. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis2011, 931-936 (2011).
- Dunn, G. E. & Lee, G. K. J. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry50, 3017-3024 (1972).
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
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-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. ResearchGate (2022). [Link]
- Cupples, A. M. et al. Dehalogenation of the Herbicides Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (3,5-diiodino-4-hydroxybenzonitrile) by Desulfitobacterium chlororespirans. Applied and Environmental Microbiology66, 3745-3749 (2000).
- Zhao, S. et al. Identification of Reductive Dehalogenases That Mediate Complete Debromination of Penta- and Tetrabrominated Diphenyl Ethers in Dehalococcoides spp. Applied and Environmental Microbiology87, (2021).
- Ökten, S. et al. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology33, e22260 (2019).
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Organic Chemistry Portal. Decarboxylation. [Link]
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Problems in Chemistry. Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. YouTube (2023). [Link]
- Al-Qahtani, M. H. et al. Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. Journal of Chemical Research, Synopses1998, 774-775 (1998).
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Application Notes and Protocols for the Utilization of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in Drug Discovery
Introduction: The Quinolone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolone motif is a cornerstone in the edifice of medicinal chemistry, recognized for its versatile biological activities.[1][2] Historically, quinolones and their fluoroquinolone derivatives have been pivotal as broad-spectrum antibacterial agents, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][3][4][5] However, the therapeutic potential of the quinolone scaffold extends far beyond antimicrobial applications.[2][6] Extensive research has demonstrated that derivatives of this heterocyclic system exhibit a wide array of pharmacological properties, including anticancer, antiviral (including anti-HIV), antifungal, and immunomodulatory activities.[2][6][7] The 4-quinolone-3-carboxylic acid moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with multiple biological targets through diverse mechanisms of action.[6]
This document provides detailed application notes and protocols for the strategic use of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , a key building block for the synthesis of novel quinolone derivatives with significant potential in drug discovery. The presence of a bromine atom at the 3-position and a carboxylic acid at the 6-position offers orthogonal handles for chemical modification, enabling the generation of diverse chemical libraries for screening against a variety of therapeutic targets.
The Strategic Advantage of this compound
The subject molecule, this compound, is a particularly valuable starting material for several reasons:
-
Versatile Bromine Handle: The bromine atom at the C-3 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9][10][11][12] This allows for the introduction of a vast array of aryl, heteroaryl, and amino substituents, enabling fine-tuning of the steric and electronic properties of the molecule to optimize target engagement.
-
Carboxylic Acid for Amidations: The carboxylic acid group at the C-6 position provides a convenient point for amide bond formation, allowing for the exploration of another vector of chemical space. This position has been shown to be important for the biological activity of many quinolone derivatives.
-
The 4-Oxo-quinolone Core: The core structure itself is known to be a key pharmacophore for various biological activities, including kinase inhibition and interaction with DNA-related enzymes.[4][13][14]
The strategic combination of these features makes this compound an ideal scaffold for the development of focused libraries of compounds for screening against various disease targets.
Synthetic Applications: Building a Diverse Chemical Library
The generation of a chemically diverse library from a common scaffold is a cornerstone of modern drug discovery. The following sections provide detailed protocols for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position
The bromine atom at the C-3 position is a prime site for introducing molecular diversity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for this purpose.
Caption: Workflow for generating a diverse library from the core scaffold.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of the methyl ester of this compound with a variety of boronic acids or esters.[8][9][15]
Materials:
-
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-4-oxo-1,4-dihydroquinoline-6-carboxylate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of the methyl ester of this compound.[10][11][16]
Materials:
-
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylate
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, dissolve methyl 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq), the amine (1.2 eq), and the base (1.5 eq) in the anhydrous, degassed solvent.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Coupling Partner | Reaction Type | Potential Therapeutic Area |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Anticancer, Kinase Inhibitors |
| 2 | 4-Pyridylboronic acid | Suzuki-Miyaura | Kinase Inhibitors, CNS disorders |
| 3 | Morpholine | Buchwald-Hartwig | Antibacterial, Anticancer |
| 4 | Piperazine | Buchwald-Hartwig | Kinase Inhibitors, Antiviral |
| 5 | Aniline | Buchwald-Hartwig | Anticancer, Anti-inflammatory |
Table 1: Exemplary Library Synthesis from this compound.
Biological Evaluation: Screening for Therapeutic Potential
Based on the extensive literature on quinolone derivatives, the synthesized library can be screened against a variety of biological targets.[2][6]
Potential Therapeutic Targets and Pathways
Derivatives of the quinolone scaffold have shown promise as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[13][14][17][18] Additionally, the historical success of quinolones as topoisomerase inhibitors suggests that novel derivatives may have potent anticancer or antibacterial activity through similar mechanisms.[1][5]
Caption: Potential signaling pathways targeted by quinolone derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase of interest.[17]
Materials:
-
Kinase of interest (e.g., FLT3, PIM-1)
-
Kinase substrate
-
ATP
-
Synthesized quinolone derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[7][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K-562)
-
Cell culture medium and supplements
-
Synthesized quinolone derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each compound.
| Assay | Purpose | Key Parameters | Expected Readout |
| Kinase Inhibition Assay | To determine the direct inhibitory effect on a specific kinase. | Kinase, Substrate, ATP concentration. | IC₅₀ value. |
| Cell Proliferation Assay | To assess the cytotoxic/cytostatic effect on cancer cells. | Cell line, Incubation time, Compound concentration. | IC₅₀ value. |
| Antibacterial MIC Assay | To determine the minimum inhibitory concentration against bacterial strains. | Bacterial strain, Inoculum size, Incubation time. | MIC value (μg/mL). |
Table 2: Overview of Key Biological Assays.
Conclusion
This compound is a highly versatile and valuable scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the facile synthesis of diverse libraries of compounds through established and robust synthetic methodologies. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the vast chemical space around the quinolone core and to screen for potent and selective modulators of various biological targets implicated in a range of diseases, from cancer to infectious diseases. The inherent potential of the quinolone scaffold, combined with the strategic functionalization enabled by this specific starting material, offers a promising avenue for the discovery of next-generation therapeutics.
References
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. Available at: [Link]
-
Quinolones Chemistry and its Therapeutic Activities - RJPT. Available at: [Link]
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MEDICINAL CHEMISTRY OF QUINOLONES.pptx - Slideshare. Available at: [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]
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Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis - YouTube. Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. Available at: [Link]
-
Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Available at: [Link]
-
Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents. Available at: [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - NIH. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]
-
Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[20] and quinazoline derivative 7d (10 μM) are shown. - ResearchGate. Available at: [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available at: [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. Available at: [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 6-Bromoquinoline Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical and drug development sectors is particularly profound, where the construction of complex molecular architectures is paramount. Among the vast array of substrates, heteroaromatic compounds like quinolines are of significant interest due to their prevalence in biologically active molecules.[4][5][6] The quinoline scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5][7]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 6-bromoquinoline derivatives. The ability to functionalize the quinoline core at the 6-position opens avenues for the synthesis of novel compounds with potentially enhanced or entirely new pharmacological profiles. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide field-proven protocols to guide researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-bromoquinoline. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1][8] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[2][9] For 6-bromoquinoline, this step is generally facile.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][10] The choice of base is therefore critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[1][8] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Key Experimental Parameters and Their Rationale
The success of a Suzuki-Miyaura coupling with 6-bromoquinoline hinges on the careful selection of several key parameters. The interplay between these factors determines the reaction's efficiency, yield, and purity of the final product.
| Parameter | Common Choices for 6-Bromoquinoline Coupling | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is critical for stabilizing the palladium species and facilitating the catalytic cycle.[8] For heteroaryl halides like 6-bromoquinoline, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be highly effective in promoting oxidative addition and preventing catalyst deactivation.[3] N-heterocyclic carbene (NHC) ligands have also shown promise.[10] |
| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, boronate esters (e.g., pinacol esters) | Boronic acids are the most common coupling partners.[11] However, they can be prone to protodeboronation, especially with heteroaryl derivatives.[1] Boronate esters, such as pinacol esters, offer increased stability and can be advantageous in challenging couplings.[12][13] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid to facilitate transmetalation.[10] The strength and solubility of the base can significantly impact the reaction. Inorganic bases are commonly used, often in an aqueous solution.[1] For sensitive substrates, milder bases like K₃PO₄ may be preferred. |
| Solvent | Dioxane/water, Toluene/water, DMF, THF | A mixture of an organic solvent and water is frequently employed to dissolve both the organic reactants and the inorganic base.[1] The choice of solvent can influence reaction kinetics and solubility. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80-110 °C | The reaction temperature affects the rate of each step in the catalytic cycle. Higher temperatures can accelerate the reaction but may also lead to increased side product formation and catalyst decomposition. Optimization is often necessary for specific substrate combinations. |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline with Arylboronic Acids
This protocol outlines a standard method using a palladium catalyst with a phosphine ligand.
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be a powerful tool.
Materials:
-
6-Bromoquinoline (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.015 mmol, 0.03 equiv)
-
SPhos (0.03 mmol, 0.06 equiv)
-
K₃PO₄ (1.0 mmol, 2.0 equiv)
-
Degassed toluene/water (10:1 v/v)
Procedure:
-
In a microwave vial, combine 6-bromoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.[14]
-
After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly soluble base | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Try a different base (e.g., K₃PO₄) or a different solvent system to improve solubility. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use a boronate ester instead of a boronic acid.[12]- Reduce the amount of water in the solvent mixture or consider anhydrous conditions.[15]- Optimize for a shorter reaction time. |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Reaction conditions too harsh | - Lower the reaction temperature.- Use a more robust ligand to stabilize the catalyst.- Decrease the catalyst loading. |
Conclusion
The Suzuki-Miyaura coupling of 6-bromoquinoline derivatives is a robust and versatile method for the synthesis of a diverse array of 6-substituted quinolines. These compounds are of significant interest in medicinal chemistry and drug discovery due to the established biological importance of the quinoline scaffold.[4][7] By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity in their desired products. The protocols and insights provided in this guide serve as a comprehensive resource for the efficient development and optimization of synthetic routes to novel quinoline derivatives, ultimately accelerating the discovery of new therapeutic agents.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Buchwald, S. L. et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC, 2016. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8. Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. 2011. Available from: [Link]
-
Denmark, S. E. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, 2018. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
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ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available from: [Link]
-
ResearchGate. Suggested conditions (a) for reacting 6-Bromoquinoline and Boronic Acid. Available from: [Link]
-
NIH. Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available from: [Link]
-
PubChem. (6-Bromo-2-methoxyquinolin-3-yl)boronic acid. Available from: [Link]
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Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. 2022. Available from: [Link]
-
ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo. Available from: [Link]
-
Organic Chemistry Portal. Practical C-H Functionalization of Quinones with Boronic Acids. Available from: [Link]
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MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available from: [Link]
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Application Note: A Strategic Guide to Evaluating 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid as a Novel Antibacterial Agent
Introduction: Confronting Antimicrobial Resistance with Quinolone Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to render common infections untreatable. The widespread and often incorrect use of antibiotics has accelerated the emergence of multidrug-resistant (MDR) pathogens, creating an urgent need for novel therapeutic agents.[1] Quinolones, a class of synthetic broad-spectrum antibacterial agents, have been a cornerstone of infectious disease treatment since the introduction of nalidixic acid in 1962.[2][3] Their clinical utility stems from their potent bactericidal activity, which targets essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4]
These type II topoisomerases are critical for modulating DNA topology during replication, transcription, and repair.[3] Quinolones act by trapping these enzymes in a transient state where they have cleaved the DNA, forming a stable quinolone-enzyme-DNA complex.[3][5] This action converts the enzymes into cellular toxins that generate lethal double-strand DNA breaks, ultimately leading to bacterial cell death.[2][5]
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the foundational pharmacophore of this class. Modifications at various positions on this scaffold have led to successive generations of "fluoroquinolones" with improved potency, broader spectrum of activity, and better pharmacokinetic properties.[2] The compound of interest, 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , represents a promising, yet underexplored, scaffold for the development of new antibacterial agents. The introduction of a bromine atom at the C-3 position and a carboxylic acid at the C-6 position offers unique electronic and steric properties that may confer novel activity or overcome existing resistance mechanisms.
This document serves as a comprehensive technical guide for researchers, providing a structured workflow and detailed protocols for the systematic evaluation of this compound's potential as a clinically viable antibacterial agent.
Compound Profile: this compound
The rational design of new antibacterial agents begins with a thorough understanding of the lead compound's structure. The specific placement of the bromo, oxo, and carboxylic acid functionalities are critical determinants of its biological activity.
-
4-Oxo and 3-Carboxylic Acid Groups: These are essential for binding to the DNA-gyrase complex.
-
6-Carboxylic Acid Group: This substituent can influence solubility, cell penetration, and overall pharmacokinetic properties.
-
3-Bromo Group: The introduction of a halogen at this position is less common than at C-6, C-7, or C-8. This unique modification could alter the compound's interaction with the target enzymes or affect its susceptibility to efflux pumps, potentially providing an advantage against resistant strains.
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- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Quinolinone Derivatives: An Application Note for Researchers
Introduction: The Enduring Significance of the Quinolinone Scaffold
The quinolinone core is a privileged heterocyclic scaffold that forms the backbone of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous plant alkaloids with significant physiological activity.[3] This structural motif is of paramount importance in medicinal chemistry, with quinolinone-containing compounds exhibiting a broad spectrum of pharmacological properties, including antibacterial, anticancer, antimalarial, antiviral, and anti-inflammatory activities.[4][5][6][7][8] The versatility of the quinolinone ring system, which allows for functionalization at multiple positions, has made it a focal point of extensive research in drug discovery and development.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental synthesis of quinolinone derivatives. It delves into both classical and modern synthetic strategies, offering detailed, step-by-step protocols and explaining the underlying mechanistic principles that govern these transformations. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and functionalize this important class of compounds.
Classical Synthetic Routes to Quinolinone Derivatives
Several named reactions have become the cornerstones of quinolinone synthesis, each offering a distinct pathway to access different substitution patterns on the quinolinone core.
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines
First reported in 1939, the Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline derivatives.[9][10] This reaction is particularly valuable in the synthesis of many commercially available drugs, including the antibiotics nalidixic acid and norfloxacin.[11] The sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[12]
Mechanistic Rationale:
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism. The initial step is a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester, leading to the formation of a stable anilidomethylenemalonate intermediate.[9][12] This is followed by a thermally induced 6-electron electrocyclization, which forms the quinoline ring system.[10][12] Subsequent hydrolysis and decarboxylation of the resulting ester yield the final 4-quinolinone product.[9] The high temperatures traditionally required for the cyclization step can be mitigated by the use of microwave irradiation, which can significantly shorten reaction times and improve yields.[9][10]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Introduction
3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a key synthetic intermediate in the development of novel pharmaceutical agents, particularly in the quinolone class of antibiotics. The precise structural elucidation and purity assessment of this molecule are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of this compound. We will delve into a suite of spectroscopic and chromatographic methods, explaining the rationale behind each experimental choice to provide a robust and self-validating analytical workflow.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO3 | [1] |
| Molecular Weight | 268.06 g/mol | [2] |
| Appearance | Yellowish to light yellow crystalline substance | [3] |
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
These properties, particularly the presence of a chromophore, acidic and basic functional groups, and its crystalline nature, guide the selection of the analytical techniques detailed below.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and for their quantification.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.
Rationale for Method Selection
The quinolone backbone possesses sufficient hydrophobicity to be retained on a C18 stationary phase. The carboxylic acid and ketone functionalities provide polarity, allowing for elution with a suitable mixture of aqueous and organic mobile phases. UV detection is ideal due to the strong absorbance of the quinolone ring system.[5]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of this compound and quantify it.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
C18 column (e.g., 100 mm × 4.6 mm, 2.5 µm particle size).[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid[7]
-
Methanol (for sample preparation)[6]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 3 to ensure the carboxylic acid is protonated for better retention and peak shape.[6][7]
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the reference standard in methanol to prepare a stock solution of 1000 µg/mL.[6] From this, prepare a working standard solution of 50 µg/mL in the mobile phase.[6]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to that of the standard.
Spectroscopic Characterization for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.[8] Both ¹H and ¹³C NMR are critical for the characterization of this compound.
The distinct chemical environments of the protons and carbons in the quinolone ring system and its substituents will give rise to a unique set of signals, allowing for complete structural assignment.
Objective: To confirm the molecular structure and assign proton and carbon signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include aromatic protons on the quinolone ring and the acidic proton of the carboxylic acid.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals include those for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons.[10]
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the structure. Compare the observed spectra with known data for similar quinolone derivatives.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used to study the fragmentation pathways, providing further structural confirmation.[11]
Objective: To determine the molecular weight and study the fragmentation pattern.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).[11][12]
Procedure:
-
Sample Infusion: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through an HPLC system.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Common fragmentation pathways for quinolones include the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[11][12]
-
Data Analysis: Compare the observed mass of the parent ion with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]
The presence of characteristic functional groups such as the carboxylic acid (O-H and C=O stretching), the ketone (C=O stretching), and the N-H group of the quinolone ring will give rise to distinct absorption bands in the IR spectrum.[14]
Objective: To identify the key functional groups.
Instrumentation:
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[13][14]
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[3][15]
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic IR Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| N-H stretch | ~3350 |
| C=O stretch (carboxylic acid) | ~1715 |
| C=O stretch (ketone) | ~1650 |
| C=C stretch (aromatic) | 1600-1450 |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification.[16]
The conjugated quinolone ring system exhibits characteristic UV absorption maxima (λmax), which can be used for identification and quantification.[5]
Objective: To determine the absorption maxima.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or 0.1 N NaOH).[16]
-
Spectrum Acquisition: Scan the absorbance of the solution over the UV-Vis range (e.g., 200-400 nm).[15]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Quinolone derivatives typically show multiple absorption bands.[5]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of the compound.[17][18]
Rationale for Thermal Analysis
DSC can determine the melting point and identify any polymorphic transitions, while TGA provides information on thermal stability and decomposition.[19]
Experimental Protocol: DSC and TGA
Objective: To determine the melting point, thermal stability, and decomposition profile.
Instrumentation:
-
DSC and TGA instruments
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the weight loss.
-
Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.
Structural Confirmation by X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure and absolute configuration, single-crystal X-ray crystallography is the gold standard.[20]
Rationale for X-ray Crystallography
This technique provides precise information on bond lengths, bond angles, and the crystalline packing of the molecule, which is invaluable for understanding its solid-state properties.[20][21][22]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise 3D molecular structure.
Procedure:
-
Crystal Growth: Grow single crystals of the compound, which is often the most challenging step.[20]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.[20]
Workflow for Complete Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the comprehensive characterization of the target compound.
Conclusion
The analytical techniques outlined in this application note provide a robust framework for the complete and accurate characterization of this compound. By employing a multi-technique approach, researchers can ensure the identity, purity, and quality of this important pharmaceutical intermediate, which is a critical step in the drug development process. Each technique provides a unique piece of the analytical puzzle, and together they form a self-validating system that ensures the scientific integrity of the characterization.
References
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Chauhan, V. C., Patel, D. D., Rana, M. J., & Shah, M. A. (2015). A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529. [Link]
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NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [Link]
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Contrera-García, J., et al. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. National Center for Biotechnology Information. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
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- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
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Application Notes and Protocols for the Use of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Quinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2][3] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[4] Its rigid bicyclic structure provides an excellent framework for the spatial orientation of various functional groups to interact with the ATP-binding site of kinases.[4][5]
This document provides detailed application notes and protocols for the investigation of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid as a scaffold for the development of novel kinase inhibitors. We will explore its synthesis, its application in biochemical and cell-based assays, and the rationale behind structure-activity relationship (SAR) studies. While this specific derivative serves as our primary example, the principles and protocols described herein are broadly applicable to the wider class of 4-oxo-1,4-dihydroquinoline-based inhibitors.
Chemical Structure and Rationale for Kinase Inhibition
The this compound scaffold possesses key features that make it an attractive candidate for kinase inhibition:
-
4-Oxo-quinoline Core: This core structure is a known hinge-binding motif for many kinases, mimicking the adenine region of ATP.
-
3-Bromo Substituent: Halogen atoms, such as bromine, can form halogen bonds with backbone carbonyls in the ATP binding site, potentially enhancing binding affinity and selectivity.[6]
-
6-Carboxylic Acid Group: This functional group can serve as a key interaction point with the solvent-exposed region of the kinase or be used as a handle for further chemical modification to improve pharmacokinetic properties.
Caption: Chemical structure of the core scaffold.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives.[7][8] The following is a representative multi-step protocol.
Step 1: Synthesis of 4-hydroxy-6-quinolinecarbonitrile
This step involves the cyclization of an aniline derivative with Meldrum's acid.
-
Reaction Setup: In a 250 mL flask, add a mixture of biphenyl (10 mL) and diphenyl ether (30 mL). Heat the mixture to 250°C.
-
Addition of Precursor: To a separate vessel, heat 4-aminobenzonitrile (stilbene cyanide) with Meldrum's acid at 120°C to form the intermediate 5-(4-cyanophenylamino)methylene-1,2,2-trimethyl-1,3-dioxane-4,6-dione.
-
Cyclization: Slowly add the intermediate from the previous step to the hot biphenyl/diphenyl ether mixture. Maintain the temperature at 250°C for 15-20 minutes.
-
Work-up: Cool the reaction mixture to 80°C with stirring. Add hexane (100 mL) and continue stirring in an ice bath for 30 minutes.
-
Isolation: Collect the resulting solid by filtration and wash with hexane to obtain 4-hydroxy-6-quinolinecarbonitrile as a crude product.[7]
Step 2: Hydrolysis to 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid
The nitrile is hydrolyzed to a carboxylic acid under acidic conditions.
-
Reaction Setup: Suspend the crude 4-hydroxy-6-quinolinecarbonitrile in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto ice.
-
Isolation: Adjust the pH to ~3-4 with a concentrated base (e.g., NaOH) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid.
Step 3: Bromination at the C3-Position
Electrophilic bromination of the activated quinolone ring.
-
Reaction Setup: Dissolve the 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid in a suitable solvent such as acetic acid or DMF.
-
Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for several hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, this compound.
Application in Kinase Inhibition Assays
Once synthesized and purified, the compound should be evaluated for its ability to inhibit kinase activity. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is recommended.
Caption: General workflow for kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive for determining kinase activity.[9] This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest (e.g., Axl, EGFR)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (containing MgCl2)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Also, include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and biotinylated substrate in the assay buffer.
-
Dispense the kinase/substrate mix into the wells of the assay plate.
-
Prepare a solution of ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and SA-APC in a suitable buffer.
-
Stop the kinase reaction by adding the detection mix to all wells.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).[9]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) [Hypothetical Data] |
| This compound | Axl | 25 |
| Parent Scaffold (unsubstituted) | Axl | 350 |
| Staurosporine (Control) | Axl | 5 |
Protocol 2: Cell-Based Target Engagement Assay
Cell-based assays are crucial to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[10][11][12]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., MDA-MB-231 for Axl)
-
Cell culture medium and supplements
-
Test compound and controls
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target kinase
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase.
-
ELISA/MSD: Use a sandwich immunoassay format to quantify the levels of phosphorylated and total kinase in the lysates.[10]
-
-
Data Analysis: Quantify the band intensity (Western blot) or signal (ELISA) for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.
Structure-Activity Relationship (SAR) and Mechanism of Action
Understanding how structural modifications affect inhibitory activity is key to optimizing a lead compound. The this compound scaffold provides multiple points for derivatization.
-
C3-Position: The bromo group can be replaced with other halogens (Cl, F) or small alkyl groups to probe the size and electronic requirements of this pocket.
-
C6-Position: The carboxylic acid can be converted to esters or amides to alter solubility and cell permeability. These derivatives can also be used to attach linkers for proteolysis-targeting chimeras (PROTACs).
-
N1-Position: Alkylation at the N1 position with groups like ethyl or cyclopropyl can significantly impact potency, as seen in many quinolone-based inhibitors.[13]
To understand how the inhibitor works, further studies are necessary:
-
Kinetic Analysis: Determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[14]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to directly measure the binding affinity (KD) and thermodynamics of the inhibitor-kinase interaction.[14]
-
X-ray Crystallography: Co-crystallization of the inhibitor with the target kinase can provide atomic-level details of the binding mode, guiding further rational design.
Caption: Axl signaling pathway targeted by the inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthesis is achievable through established chemical routes, and its activity can be thoroughly characterized using the biochemical and cell-based protocols outlined in these notes. A systematic approach to SAR and mechanism of action studies will be critical in optimizing this scaffold into a potent and selective clinical candidate.
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Application Notes and Protocols: Derivatization of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid for SAR Studies
Abstract
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, famously embodied in the quinolone class of antibiotics.[1][2] The strategic introduction of a bromine atom at the C-3 position, yielding 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, provides a versatile synthetic handle for extensive derivatization. This application note details proven strategies and step-by-step protocols for the chemical modification of this key intermediate. The focus is on generating diverse chemical libraries for comprehensive Structure-Activity Relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. We will explore derivatization at the N-1, C-3, C-6, and C-7 positions, providing the scientific rationale behind these modifications and their potential impact on biological activity.
Introduction: The Quinolone Scaffold as a Privileged Structure
The quinolone core is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets beyond its traditional antibacterial role.[2] Modifications to the basic quinolone framework have yielded compounds with potent anticancer, antiviral (including anti-HIV), and receptor modulating activities.[1][2] SAR studies are crucial to unlocking this potential, and the this compound intermediate is an excellent starting point for such investigations. The bromine atom at C-3, while often replaced in final compounds, serves as a key reactive site for introducing diverse functionalities via cross-coupling and substitution reactions.[3]
The core structure and key derivatization points are illustrated below:
Sources
Application Notes and Protocols for the Use of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in antiviral research. This document outlines the scientific rationale for investigating this compound, detailed experimental protocols for its evaluation, and guidance on the interpretation of results.
Introduction: The Therapeutic Potential of Quinolone Scaffolds in Virology
The quinolone scaffold, a cornerstone in the development of antibacterial agents, has garnered significant interest for its potential antiviral properties.[1][2] The core structure, characterized by a 1,4-dihydro-4-oxo-quinolinyl moiety with a carboxylic acid group at position 3, has been the subject of extensive medicinal chemistry efforts.[3] These endeavors have revealed that modifications to this fundamental structure can shift its biological activity from antibacterial to antiviral, opening new avenues for drug discovery.[1] Derivatives of the quinolone class have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various DNA and RNA viruses.[2][4][5]
This compound represents a promising, yet underexplored, candidate within this class. Its structural features suggest the potential for interaction with viral or host cell targets crucial for viral replication. These notes will guide researchers in the systematic evaluation of this compound's antiviral efficacy and mechanism of action.
Proposed Mechanisms of Antiviral Action for Quinolone Derivatives
The antiviral mechanisms of quinolone derivatives are diverse and can involve the inhibition of both viral and host cell enzymes essential for the viral life cycle. Understanding these potential targets is crucial for designing robust experimental strategies.
Inhibition of Viral Enzymes
-
Integrase: For retroviruses like HIV, the integrase enzyme is critical for integrating the viral DNA into the host genome. Quinolone derivatives, particularly those with a β-diketoacid pharmacophore, have been shown to be potent inhibitors of HIV-1 integrase.[6][7][8] The 4-oxo-3-carboxylic acid moiety is a key feature for this activity.
-
Helicase: Viral helicases are essential for unwinding viral nucleic acids during replication. Fluoroquinolones have been demonstrated to inhibit the HCV NS3 helicase, suggesting a potential mechanism against RNA viruses.[4][9]
-
DNA Polymerase/Reverse Transcriptase: Some quinolone derivatives have been found to inhibit viral DNA polymerases, including the reverse transcriptase of HIV.[10][11] This inhibition prevents the synthesis of viral DNA, a critical step in the replication of many viruses.
Targeting Host Cell Factors
A significant advantage of targeting host cell factors is the potentially higher barrier to the development of viral resistance.
-
Dihydroorotate Dehydrogenase (DHODH): This host enzyme is a key player in the de novo pyrimidine synthesis pathway. Viruses, being heavily reliant on host cell machinery for replication, require a substantial supply of nucleotides. Inhibition of DHODH by quinolone derivatives can deplete the intracellular pyrimidine pool, thereby exerting a broad-spectrum antiviral effect against both RNA and DNA viruses, such as the Ebola virus.[12][13]
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinolone derivatives, such as the Gould-Jacobs reaction.[14]
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of 6-bromoquinolin-4(1H)-one (Intermediate)
This protocol is based on the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[14]
-
Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents). Heat the mixture at 100-120 °C for 1-2 hours. During this time, ethanol will be formed and should be removed by distillation.
-
Cyclization: In a separate flask, preheat diphenyl ether to 240-250 °C. Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to facilitate cyclization.
-
Isolation of the Ester: Allow the reaction mixture to cool. Dilute with petroleum ether to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash thoroughly with petroleum ether.
-
Hydrolysis: Reflux the crude ester in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete (this can be monitored by Thin Layer Chromatography).
-
Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 4-5. The desired product, 6-bromoquinolin-4(1H)-one, will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Note: The final step to obtain this compound would involve a bromination reaction at the 3-position, which would require further optimization of reaction conditions.
In Vitro Antiviral Activity Screening
The initial assessment of the antiviral potential of this compound involves screening against a panel of viruses using cell-based assays. The choice of viruses and cell lines will depend on the research focus.
Cytotoxicity Assay
Prior to evaluating antiviral activity, it is imperative to determine the cytotoxicity of the compound to establish a therapeutic window.[15][16]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, HeLa) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy Assays
This assay is suitable for viruses that cause visible damage to the host cells.
Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a 96-well plate with host cells and incubate to form a monolayer.
-
Infection and Treatment: Remove the growth medium. In separate tubes, pre-incubate the virus at a specific multiplicity of infection (MOI) with serial dilutions of the compound for 1 hour. Add the virus-compound mixture to the cells. Include a virus control (cells infected without the compound) and a cell control (uninfected cells).
-
Incubation: Incubate the plate until CPE is evident in the virus control wells (typically 2-5 days).
-
CPE Assessment: Observe the cells microscopically for CPE. Alternatively, cell viability can be quantified using a dye such as neutral red or crystal violet.
-
Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
This is a more quantitative assay for viruses that form plaques (localized areas of cell death).
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.
-
Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50.
Quantitative Data Summary
The following table provides a template for summarizing the antiviral activity and cytotoxicity data for this compound. Data for representative quinolone derivatives from the literature are included for comparative purposes.
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | [Target Virus] | [Cell Line] | [CPE/Plaque] | [Data] | [Data] | [Data] | |
| Isoquinolone Derivative (Compound 1) | Influenza A/B | MDCK | CPE | 0.2 - 0.6 | 39.0 | >65 | [16][17] |
| 6-Bromo-2-phenyl-3-[...]-4(3H)-quinazolinone | Vaccinia Virus | E6SM | CPE (MIC) | 1.92 µg/ml | >100 µg/ml | >52 | [18] |
| Quinolone Acid Derivative (with 3,4,5-trihydroxylated aromatic) | HIV-1 | - | Integrase Assay | 2.6 | - | - | [6] |
| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid | HIV-1 | PBMCs | - | 1.5 | >1000 | >667 | [11] |
| Quinolone-derived DHODH inhibitor (RYL-687) | Ebola Virus | - | trVLP infection | ~0.007 | >10 | >1428 | [12] |
Mechanism of Action Studies
Once antiviral activity is confirmed, the next step is to elucidate the compound's mechanism of action.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound exerts its inhibitory effect.[17]
Caption: Workflow for a time-of-addition experiment.
Protocol: Time-of-Addition Assay
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a high MOI to ensure a single round of replication.
-
Compound Addition: Add this compound at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 6h, etc.). Include known inhibitors that target specific stages of the viral life cycle as controls (e.g., entry inhibitors, replication inhibitors, late-stage inhibitors).
-
Incubation: Incubate the cells for a duration corresponding to one replication cycle of the virus.
-
Quantification of Viral Progeny: Harvest the supernatant or cell lysate and quantify the viral yield using a suitable method such as a plaque assay or quantitative PCR (qPCR).
-
Data Interpretation: By observing the time point at which the compound loses its inhibitory effect, it is possible to infer the stage of the viral life cycle that is being targeted.
Enzymatic Assays
If a specific viral or host enzyme is suspected as the target, direct enzymatic assays should be performed. For example, if HIV-1 integrase is the hypothesized target, an in vitro integrase strand transfer assay can be conducted using purified recombinant enzyme.
Conclusion
This compound is a compound of interest for antiviral research due to the established potential of the quinolone scaffold. The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of its antiviral properties, from initial screening to mechanism of action studies. Rigorous and well-controlled experimentation will be crucial in determining the therapeutic potential of this and other novel quinolone derivatives in the ongoing search for new antiviral agents.
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Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00268][19][20]
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- 19. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and robust protocols to navigate the common challenges associated with this multi-step synthesis. Our focus is on the causality behind experimental choices to empower you to optimize the reaction for your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: A robust and widely-cited pathway is a modified Gould-Jacobs reaction. This route involves three primary stages:
-
Condensation & Cyclization: Reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) followed by a high-temperature thermal cyclization to form the quinolone core, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Electrophilic Bromination: Introduction of the bromine atom at the C3 position of the quinolone ring.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.
This approach is favored for its use of commercially available starting materials and its well-documented, albeit challenging, cyclization step.
Q2: Why is a very high temperature ( >250 °C) required for the cyclization step?
A2: The high temperature is necessary to overcome the activation energy for the pericyclic electrocyclization of the intermediate derived from 4-bromoaniline and EMME. This intramolecular reaction involves the formation of the new heterocyclic ring. High-boiling, inert solvents like diphenyl ether or Dowtherm A are used to achieve these temperatures safely and ensure efficient heat transfer.[1][2][3] Insufficient temperature will result in an incomplete reaction and low yield.[1]
Q3: What are the primary challenges I should anticipate with this synthesis?
A3: The main difficulties are:
-
Controlling the Thermal Cyclization: Achieving and maintaining the high temperatures required (typically ~250 °C) can be challenging and may lead to product decomposition or charring if not controlled precisely.[1]
-
Regioselectivity of Bromination: Ensuring the bromine adds specifically at the C3 position without forming di- or tri-brominated byproducts.
-
Product Precipitation and Purification: The final product and intermediates can have low solubility, making precipitation and purification, especially removal of the high-boiling cyclization solvent, a critical step.
Q4: How can I effectively monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most effective method.[1]
-
For Cyclization: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, being more polar, will have a lower Rf than the starting materials.
-
For Bromination: The brominated product will have a slightly different Rf from the starting quinolone.
-
For Hydrolysis: The final carboxylic acid is highly polar and will often remain at the baseline in many solvent systems. A more polar system (e.g., with methanol or a few drops of acetic acid) may be needed to see it move. The disappearance of the starting ester spot is the clearest indicator of reaction completion.
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues you may encounter during the synthesis.
Stage 1: Condensation & Thermal Cyclization
The critical step in forming the quinolone core is the thermal cyclization of the adduct from 4-bromoaniline and diethyl ethoxymethylenemalonate.
-
Possible Cause 1: Insufficient Temperature. The reaction is highly temperature-dependent. A temperature below 250 °C is often not effective.[1][2]
-
Solution: Ensure your heating mantle and flask setup can safely and consistently reach and maintain 250-260 °C. Use a high-temperature thermometer. A sand bath can provide more uniform heating than a mantle alone.
-
-
Possible Cause 2: Reaction Time is Too Short. While the reaction is often rapid at the target temperature, insufficient time will lead to an incomplete conversion.
-
Possible Cause 3: Premature Decomposition. Adding the reactant to the hot solvent too quickly can cause localized overheating and decomposition.
-
Possible Cause: Temperature is Too High or Held for Too Long. Quinolones can decompose at excessively high temperatures.
-
Solution: Do not exceed 260 °C. Once TLC indicates the reaction is complete, immediately remove the heat source and allow the mixture to cool.
-
-
Possible Cause: The product precipitates upon cooling, trapping the high-boiling solvent.
-
Solution: After cooling the reaction mixture to around 80-100 °C, add a large volume of a non-polar solvent like hexane or petroleum ether.[2][4] This will cause the product to precipitate while the diphenyl ether remains in solution. Stir the slurry in an ice bath to maximize precipitation, then collect the solid by filtration and wash thoroughly with more hexane.
-
Workflow for Troubleshooting the Cyclization Step
Caption: Troubleshooting Decision Tree for the Thermal Cyclization Step.
Stage 2: Bromination of the Quinolone Core
This step introduces bromine at the electron-rich C3 position.
-
Possible Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time. Bromine (Br₂) quality can also vary.
-
Solution: Use freshly recrystallized NBS or a newly opened bottle of Br₂.
-
-
Possible Cause 2: Insufficient Catalyst or Improper Solvent.
-
Solution: The reaction is often performed in acetic acid or a chlorinated solvent. For NBS, a radical initiator like AIBN or benzoyl peroxide may be required if the reaction is sluggish at room temperature. Gentle heating (50-60 °C) can also promote the reaction, but must be monitored carefully to avoid side reactions.
-
-
Possible Cause: Reaction conditions are too harsh (excess bromine, high temperature).
-
Solution: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise at room temperature or below (0-5 °C) to control the reaction rate. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Monitor by TLC and stop the reaction as soon as the starting material is consumed.
-
Stage 3: Saponification (Ester Hydrolysis)
The final step to yield the target carboxylic acid.
-
Possible Cause 1: Insufficient Base or Reaction Time. The ester may be sterically hindered or have low solubility, slowing the reaction.
-
Solution: Use a sufficient excess of base (e.g., 3-5 equivalents of NaOH or KOH). Heating the reaction mixture to reflux is often necessary.[5] A co-solvent like THF or ethanol can be added to improve the solubility of the starting ester.[4] Monitor by TLC for the disappearance of the starting material.
-
-
Possible Cause 2: Low-quality Base.
-
Solution: Use fresh, high-purity NaOH or KOH pellets.
-
-
Possible Cause: The product may be soluble in the aqueous solution, especially if the volume is large.
-
Solution: After cooling the reaction mixture, carefully acidify with a strong acid (e.g., 6N HCl) dropwise while stirring in an ice bath.[5] Check the pH with litmus paper or a pH meter to ensure it is acidic (pH 2-3). If the product does not precipitate, try reducing the volume under vacuum or adding a co-solvent in which the product is insoluble.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).
-
Heat the mixture at 100-110 °C for 1 hour. The reaction is typically solvent-free. A vacuum can be applied to remove the ethanol formed. The intermediate is often used directly without purification.
-
In a separate, larger three-neck flask equipped with a mechanical stirrer and a high-temperature thermometer, heat diphenyl ether to 250 °C.
-
Add the crude intermediate from step 2 slowly and portion-wise to the hot diphenyl ether. Maintain the temperature between 250-255 °C.
-
Stir the mixture vigorously at this temperature for 30 minutes. Monitor the reaction completion by TLC.
-
Remove the heat source and allow the flask to cool to approximately 90 °C.
-
Add 5-10 volumes of hexane or petroleum ether to the warm mixture with vigorous stirring.
-
Cool the resulting slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold hexane, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 3,6-dibromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Suspend the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv) in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Add a solution of bromine (1.1 equiv) in glacial acetic acid dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC shows complete consumption of the starting material.
-
Pour the reaction mixture into a large volume of ice water.
-
Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 3: Synthesis of this compound
-
Suspend the brominated ester from Protocol 2 (1.0 equiv) in a mixture of ethanol and 10% aqueous sodium hydroxide (e.g., 1:2 v/v).[5]
-
Heat the mixture to reflux and maintain for 3-5 hours. The suspension should become a clear solution as the reaction proceeds.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated HCl. A thick white precipitate should form.
-
Stir the cold slurry for 30 minutes.
-
Collect the final product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or ether.
-
Dry the final product, this compound, under high vacuum.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |
| 1 | Condensation | 4-Bromoaniline, EMME | None | 100-110 | 1 hr | >95% (crude) |
| 2 | Cyclization | Intermediate from Step 1 | Diphenyl Ether | 250-255 | 30 min | 60-75% |
| 3 | Bromination | Ethyl 6-bromo-4-hydroxy... | Acetic Acid | 0 to RT | 2-4 hrs | 80-90% |
| 4 | Saponification | Brominated Ester, NaOH | Ethanol/Water | Reflux (~100) | 3-5 hrs | 90-98% |
Note: Yields are illustrative and based on literature for analogous syntheses. Actual results will vary.[1][2]
Overall Synthetic Workflow
Sources
Technical Support Center: Purification of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Welcome to the technical support guide for the purification of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly employed purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often stem from the synthetic route used, which is typically a variation of the Gould-Jacobs reaction.[1][2][3] Potential impurities include unreacted starting materials such as 4-bromoaniline derivatives and diethyl ethoxymethylenemalonate, as well as intermediates and side-products from the high-temperature cyclization step.[4]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of quinolinone derivatives due to its high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying impurities and confirming the structure of the final product.[5]
Q4: What is a suitable solvent for dissolving this compound for analysis or further reactions?
A4: Due to the carboxylic acid functional group, the compound's solubility is pH-dependent. It is generally sparingly soluble in water and non-polar organic solvents but can be dissolved in polar aprotic solvents like DMSO and DMF, or in aqueous basic solutions (e.g., sodium bicarbonate or sodium hydroxide) through salt formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling out instead of crystallization | The compound may be melting in the hot solvent before it dissolves, or the solvent may be too non-polar. | Add a co-solvent to reduce the mixture's polarity. Consider using a higher boiling point solvent in which the compound is more soluble at elevated temperatures. |
| No crystal formation upon cooling | The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. Cool the solution in an ice bath. |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. The filtration process may be inefficient. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used to wash the crystals. Use a pre-chilled washing solvent. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurities. | Perform small-scale solvent screening to identify a solvent in which the impurities are either very soluble or insoluble, while the product has the desired temperature-dependent solubility. Consider a different purification technique like column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of the product from impurities | The solvent system (eluent) has incorrect polarity. The column may be overloaded. | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve elution. |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase. The compound may be degrading on the silica gel. | Add a small percentage of a polar solvent (like methanol) or an acid (like acetic acid) to the eluent to reduce strong interactions. If degradation is suspected, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The optimal solvent and conditions should be determined through small-scale trials.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, or a mixture like ethanol/water or DMF/water) at room temperature and at boiling point.
-
The ideal solvent will dissolve the compound when hot but sparingly when cold.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. c. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered. d. Allow the solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for separating the acidic product from neutral or basic impurities.
1. Dissolution:
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate.
2. Extraction: a. Transfer the solution to a separatory funnel. b. Add an aqueous solution of a weak base, such as 5% sodium bicarbonate. c. Shake the funnel vigorously, venting frequently. d. Allow the layers to separate. The deprotonated product will move to the aqueous layer. e. Drain the aqueous layer and repeat the extraction of the organic layer to ensure complete transfer of the product.
3. Precipitation: a. Combine the aqueous extracts. b. Slowly acidify the aqueous solution with a dilute acid (e.g., 1M HCl) with stirring until the product precipitates out. c. Cool the mixture in an ice bath to complete precipitation.
4. Isolation: a. Collect the solid product by vacuum filtration. b. Wash the solid with cold deionized water to remove any residual salts. c. Dry the purified product under vacuum.
Visualizing Purification Workflows
Recrystallization Workflow
Caption: A simplified workflow for the purification of this compound by recrystallization.
Acid-Base Extraction Workflow
Caption: A flowchart illustrating the steps involved in the purification of this compound using acid-base extraction.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Wikipedia. (2024, January 15). Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Pan, X. S., & Fisher, L. M. (1999). DNA gyrase and topoisomerase IV are dual targets of clinafloxacin action in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 43(5), 1129–1136.
-
ACS Publications. (2007). Organic Process Research & Development Vol. 11 No. 3. Retrieved from [Link]
-
Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The synthesis of quinolone derivatives, while well-established, is not without its challenges, often leading to isomeric impurities and undesired byproducts. This document provides in-depth, field-proven insights to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My final product is a mixture of bromo-isomers. How can I improve the regioselectivity of the bromination step?
Answer:
The formation of bromo-isomers is a frequent challenge in the synthesis of substituted quinolones. The bromination of the 4-oxo-1,4-dihydroquinoline-6-carboxylic acid core is an electrophilic aromatic substitution reaction. The regioselectivity is dictated by the directing effects of the substituents on the quinolone ring. The carbonyl group at C4 and the carboxylic acid at C6 are deactivating groups, while the secondary amine within the heterocyclic ring is an activating group. This complex interplay can lead to bromination at undesired positions.
Common Isomeric Impurities:
-
5-Bromo isomer: Bromination ortho to the activating secondary amine.
-
7-Bromo isomer: Bromination meta to the deactivating carboxylic acid group.
-
Di-bromo adducts: Over-bromination of the aromatic ring.
Mitigation Strategies:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[1][2] Its use can significantly reduce the formation of di-bromo and other over-brominated species.
-
Molecular Bromine (Br₂): While a powerful brominating agent, its high reactivity can lead to a loss of selectivity. If using Br₂, it is critical to control the stoichiometry and reaction temperature carefully.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Acetic Acid: Often used as a solvent for bromination, it can facilitate the reaction but may not be sufficient to control regioselectivity.
-
Sulfuric Acid: For deactivated aromatic rings, conducting the bromination in a strong acid like sulfuric acid can promote the formation of the desired meta-substituted product in relation to the deactivating groups.[1]
-
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Performing the reaction at 0°C or even lower can significantly improve the isomeric ratio.
Experimental Protocol for Selective Bromination:
-
Dissolve 4-oxo-1,4-dihydroquinoline-6-carboxylic acid in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Maintain the temperature at 0°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Analyze the crude product by ¹H NMR to determine the isomeric ratio.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Brominating Agent | Br₂ | NBS | NBS |
| Solvent | Acetic Acid | Acetic Acid | Sulfuric Acid |
| Temperature | Room Temp | 0°C | 0°C |
| Observed Outcome | Mixture of isomers, over-bromination | Improved selectivity for 3-bromo isomer | High selectivity for 3-bromo isomer |
Question 2: The yield of my Gould-Jacobs cyclization is consistently low. What are the critical parameters to control?
Answer:
The Gould-Jacobs reaction is a cornerstone for constructing the quinolone scaffold.[3][4][5] It involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization. Low yields in this step can often be traced back to incomplete reaction, side reactions, or decomposition at high temperatures.
Key Factors Influencing Yield:
-
Cyclization Temperature: This is arguably the most critical parameter. The intramolecular cyclization requires high temperatures, typically between 250-300°C.[6] Insufficient temperature will lead to incomplete conversion of the intermediate. However, excessively high temperatures can cause decomposition of the starting material and product.
-
Reaction Time: The optimal reaction time is a balance between achieving complete cyclization and minimizing thermal degradation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[6][7]
-
Substituent Effects on the Aniline: The electronic nature of the substituents on the aniline starting material influences the nucleophilicity of the amino group and the subsequent cyclization. Electron-donating groups generally favor the reaction, while electron-withdrawing groups, such as the carboxylic acid in 4-aminobenzoic acid, can make the reaction more challenging.[3]
Troubleshooting Workflow for Low Cyclization Yield:
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. ablelab.eu [ablelab.eu]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Solubilization of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Introduction
Welcome to the technical support guide for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during bioassay development. Due to its chemical structure, this compound exhibits poor aqueous solubility, a common hurdle in drug discovery that can lead to inaccurate assay results and hinder development.[][2][3]
The core structure, a quinolone carboxylic acid, possesses both a hydrophobic aromatic system and an ionizable carboxylic acid group.[4] This duality is key to understanding and overcoming its solubility limitations. This guide will explain the science behind various solubilization strategies and provide validated, step-by-step protocols to ensure reliable and reproducible experimental outcomes.
Physicochemical Profile
A foundational understanding of the compound's properties is crucial for designing an effective solubilization strategy.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₀H₆BrNO₃ | The molecule has a significant aromatic core. |
| Molecular Weight | 268.06 g/mol [5] | Moderate molecular weight. |
| Structure | Quinolone carboxylic acid[4] | Contains a weakly acidic carboxylic acid group and a largely hydrophobic fused ring system.[4] |
| Predicted XLogP3 | 2.5[5] | Indicates a preference for a lipid environment over an aqueous one (hydrophobicity). |
| General Solubility | Slightly soluble in water; soluble in DMSO.[6][7] | Organic solvents are required for initial stock solutions. Aqueous solubility is limited. |
| Key Functional Groups | Carboxylic acid (-COOH) | This group is ionizable. Deprotonation at pH values above its pKa will form a carboxylate salt, which is significantly more water-soluble.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][10]
-
Expertise & Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds that are poorly soluble in water.[] For most screening compounds, stock concentrations of 10-30 mM in 100% DMSO are achievable.[2] Importantly, for cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic or affect enzyme activity.[11]
-
Trustworthiness (Self-Validation): When preparing your stock, visually inspect the solution for any undissolved particulate matter. If particulates are present, gentle warming (to 37°C) or sonication can aid dissolution.[3] Always include a "vehicle control" in your experiments, which consists of the highest concentration of DMSO used in your assay, to account for any solvent-induced effects.[12]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?
A2: This common phenomenon is known as "solvent shock" or "precipitation upon dilution." It occurs when the compound, stable in a high-concentration organic stock, rapidly crashes out of solution upon encountering the aqueous environment of the buffer where its solubility is much lower.[10]
-
Expertise & Rationale: The dramatic change in solvent polarity from 100% DMSO to >99% aqueous buffer reduces the solvent's capacity to keep the hydrophobic compound dissolved. The key is to manage this transition and ensure the final concentration in the aqueous buffer does not exceed the compound's maximum solubility under those specific conditions (pH, temperature, buffer components).
-
Troubleshooting Strategies:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound.
-
Optimize Buffer pH: Since the compound has a carboxylic acid, increasing the pH of your buffer will deprotonate this group, forming a more soluble salt.[8][9] Test a range of buffer pH values (e.g., pH 7.4, 7.8, 8.2) to find an optimal balance between solubility and biological relevance for your assay.[13]
-
Use a Co-solvent: Adding a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the buffer can increase the overall solvent polarity and help keep the compound in solution.[][14] However, be aware that co-solvents can impact protein function, so their concentration must be optimized and controlled.[11][15]
-
Employ Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final buffer volume. Instead, perform one or more intermediate dilution steps. See Protocol 2 for a detailed workflow.
-
Q3: Can I use pH adjustment to improve solubility? What are the risks?
A3: Yes, pH adjustment is a highly effective technique for ionizable compounds like this one.[][9] By raising the pH of the aqueous solution above the pKa of the carboxylic acid group, you convert it to its much more soluble anionic (carboxylate) form.[8]
-
Expertise & Rationale: The Henderson-Hasselbalch equation governs the ratio of the ionized to non-ionized form of the acid. As a general rule, working at a pH at least 1-2 units above the pKa ensures the compound is predominantly in its more soluble, ionized state.[13]
-
Associated Risks and Mitigation:
-
Impact on Assay Biology: Changes in pH can alter enzyme activity, receptor binding, cell viability, and the charge state of your target protein.
-
Mitigation: First, determine the pH tolerance of your assay system (cells, proteins, etc.) independently. Run pH controls to ensure the buffer itself does not alter the biological outcome.
-
-
Compound Stability: Extreme pH values can lead to chemical degradation (e.g., hydrolysis) of your compound over time.
-
Mitigation: Assess the stability of your compound at the desired pH over the time course of your experiment. This can be checked via HPLC or LC-MS.
-
-
Q4: Are there alternatives to DMSO or pH modification for improving solubility?
A4: Yes. If DMSO toxicity or pH shifts are a concern for your specific assay, cyclodextrins can be an excellent alternative.
-
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17][] They can encapsulate poorly soluble "guest" molecules, like your compound, within their core, effectively shielding the hydrophobic parts from the aqueous environment and forming a water-soluble inclusion complex.[19][20]
-
Which to Choose: β-cyclodextrins and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used for pharmaceutical applications due to the appropriate size of their hydrophobic cavity for many drug-like molecules.[16][] Modified cyclodextrins offer significantly higher aqueous solubility than the parent molecules.[16]
-
Trustworthiness (Self-Validation): The formation of an inclusion complex is an equilibrium process. You will need to determine the optimal molar ratio of cyclodextrin to your compound to achieve maximum solubility. This often requires some empirical testing. Start with a 1:1 molar ratio and test increasing ratios.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for preparing a high-concentration primary stock solution.
-
Weigh Compound: Accurately weigh 2.68 mg of this compound (MW = 268.06 g/mol ) using an analytical balance.
-
Add Solvent: Transfer the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of sterile, anhydrous DMSO.[21]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store at -20°C or -80°C in tightly sealed vials.
Workflow for Troubleshooting Precipitation
This decision tree provides a logical path for addressing compound precipitation during experiments.
Caption: Decision tree for troubleshooting compound precipitation.
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol details how to prepare a working solution by modifying the pH of the buffer.
-
Buffer Preparation: Prepare your desired biological buffer (e.g., PBS, Tris, HEPES).
-
pH Titration: Prepare several small aliquots of the buffer. Using a calibrated pH meter, adjust the pH of these aliquots upwards in small increments (e.g., to pH 7.6, 7.8, 8.0, 8.2) using a dilute solution of NaOH (e.g., 0.1 M).
-
Test Dilution: Add your DMSO stock solution to each pH-adjusted buffer aliquot to achieve the desired final concentration. The volume of DMSO added should be kept constant and ideally ≤0.5% of the total volume.
-
Observe Solubility: Vortex briefly and let the solutions stand at the experimental temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for precipitation.
-
Select Optimal pH: Choose the lowest pH that maintains compound solubility throughout the duration of your experiment.
-
Validate Assay Performance: Run vehicle and experimental controls at the selected pH to ensure the pH shift does not interfere with the bioassay's performance.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for creating a cyclodextrin inclusion complex to enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 139.6 mg of HP-β-CD (assuming MW ~1396 g/mol ) in 1.0 mL of buffer.
-
Complexation:
-
Place a specific volume of the HP-β-CD solution in a vial (e.g., 990 µL).
-
Add a small volume of your concentrated DMSO stock (e.g., 10 µL of 10 mM stock) to the HP-β-CD solution. This creates a 100 µM compound solution with a 100:1 molar ratio of HP-β-CD to compound.
-
-
Equilibrate: Vortex the mixture vigorously for 2-5 minutes. Allow the solution to equilibrate by shaking or rotating at room temperature for at least 1 hour (or overnight for difficult compounds).
-
Sterilization: If required for cell culture, sterilize the final complex solution by passing it through a 0.22 µm syringe filter.
-
Application: Use this aqueous, soluble complex as your working solution for the bioassay. Remember to include an HP-β-CD vehicle control in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates over time, not immediately. | The solution is supersaturated; the concentration is above the thermodynamic solubility limit.[10] | Lower the final concentration. Ensure the experimental temperature is maintained, as solubility often decreases at lower temperatures.[10][13] |
| Assay signal is lower or variable after using a solubilization method. | The method itself is interfering with the assay. High DMSO can inhibit enzymes[11]; pH changes can alter protein conformation[13]; cyclodextrins might sequester a required cofactor. | Systematically run controls for each component. Test a lower concentration of the solubilizing agent (DMSO, co-solvent, cyclodextrin). Confirm that the pH is within the optimal range for the biological system. |
| DMSO stock is frozen and appears cloudy or has crystals upon thawing. | The compound has low solubility in DMSO, especially at cold temperatures, or the stock concentration is too high. | Warm the vial to 37°C and vortex/sonicate until the solution is completely clear before making any dilutions. If the issue persists, prepare a new, more dilute primary stock.[3] |
| Inconsistent results between experiments. | Incomplete initial dissolution of the stock; variability in buffer preparation (especially pH); precipitation occurring in some wells but not others. | Always ensure the DMSO stock is fully dissolved before use. Prepare a large batch of buffer for a set of experiments to ensure consistency. When adding the compound to assay plates, mix thoroughly but gently to ensure homogeneity without causing precipitation. |
References
- JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- N.A. (2026, January 7). PH adjustment: Significance and symbolism.
- Tănase, M. A., et al. (n.d.). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PMC.
- Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture.
- Sigma-Aldrich. Cyclodextrins.
- ACS Publications. A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry.
- MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- NIH. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
- Reddit. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture?
- BenchChem. (2025, December). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.
- PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- ResearchGate. (2025, October 9). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity.
- PubMed. (2006, May). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today.
- PubMed. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis.
- Zhonghan. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2.
- PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
- Echemi. 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
- Sigma-Aldrich. 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid AldrichCPR.
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- 4. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 693203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhonghanchemical.com [zhonghanchemical.com]
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- 8. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
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Welcome to the technical support center for researchers encountering anomalous ¹H NMR spectra with 3,4-dihydroisoquinolines and related N-heterocyclic compounds. This guide is designed to help you diagnose, troubleshoot, and understand the underlying chemical principles behind unexpected spectral features like severe signal broadening, the complete disappearance of resonances, and the appearance of multiple species.
The dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, but its conformational flexibility and the electronic nature of the imine nitrogen can lead to complex NMR behavior that is often misinterpreted as sample impurity or degradation. This guide provides field-proven insights and experimental protocols to navigate these challenges.
Troubleshooting Guide: Diagnosing Your Spectrum
This section addresses specific issues you may be observing in your ¹H NMR spectra. Each answer explains the likely cause and provides a course of action.
Question 1: Why are the signals for my dihydroisoquinoline, especially the imine (C-1) and adjacent methylene (C-3) protons, extremely broad or completely missing?
Answer: This is a hallmark issue for this class of compounds and is frequently caused by chemical exchange processes occurring at a rate that is "intermediate" on the NMR timescale.[1][2] Instead of a sharp signal (fast exchange) or two distinct signals (slow exchange), you observe a broadened signal or, in extreme cases, the signal becomes so broad it disappears into the baseline.
A seminal study on 3,4-dihydroisoquinolines by Narayanaswami et al. documented this phenomenon extensively, noting that signals for protons at C-1 and C-3 were often not seen in solvents like CDCl₃, CCl₄, and DMSO-d₆.[3][4]
The primary causes for this intermediate exchange are:
-
Conformational Isomerism: The dihydroisoquinoline ring can exist in multiple, rapidly interconverting conformations (e.g., half-chair forms). If the energy barrier between these conformers is just right, it leads to line broadening.[5][6]
-
Slow Nitrogen Inversion: The nitrogen atom in the heterocycle undergoes inversion. If this process is slow, it can create distinct chemical environments for adjacent protons, and if the rate of inversion is in the intermediate regime, it will cause broadening.[7][8]
-
Aggregation or Dimerization: While less common, in some cases, a slow equilibrium between the monomeric form and a dimeric or aggregated state can contribute to broadening.[3]
-
Trace Acid/Base Effects: The imine nitrogen is basic. Trace amounts of acid or base in your NMR solvent or sample can lead to a dynamic equilibrium between the protonated and neutral forms, causing significant broadening.[3][9][10]
The diagram below illustrates how the rate of a chemical exchange process influences the appearance of NMR signals. The anomalous spectra of dihydroisoquinolines often fall into the "intermediate exchange" regime at room temperature.
Caption: The effect of exchange rate on NMR signal appearance.
Question 2: How can I experimentally confirm that a dynamic process is the cause of the line broadening?
Answer: The most powerful tool to diagnose dynamic NMR phenomena is a Variable Temperature (VT) NMR experiment . By changing the temperature, you alter the rate of the exchange process, which in turn changes the appearance of the spectrum.[11][12]
Experimental Protocol: Variable Temperature ¹H NMR
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 25 °C / 298 K).
-
Cooling the Sample: Decrease the temperature in increments of 10-15 K (e.g., to 288 K, 273 K, 258 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Expected Outcome: If you are in an intermediate exchange regime, cooling the sample will slow the dynamic process. You should observe the broad signals begin to sharpen and resolve into two or more distinct sets of signals, corresponding to the different conformers or species in slow exchange.
-
-
Heating the Sample: Increase the temperature from the baseline in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).
-
Expected Outcome: Heating the sample will accelerate the dynamic process. You should observe the broad signals begin to coalesce and sharpen into a single, time-averaged signal.
-
| Temperature Change | Effect on Exchange Rate | Expected Spectral Change |
| Decrease (Cooling) | Slows Down | Broad peaks resolve into multiple sharp peaks. |
| Increase (Heating) | Speeds Up | Broad peaks coalesce into a single sharp peak. |
This temperature-dependent behavior is strong evidence that your line broadening is due to a dynamic chemical process, not sample impurity.[13]
Question 3: My sample is pure, but the spectrum is anomalous in CDCl₃. What solvent or additive should I try next?
Answer: If VT-NMR is not readily available, or as a complementary diagnostic tool, altering the chemical environment with different solvents or additives can provide significant clues.
-
Change the Solvent: The choice of NMR solvent can influence conformational equilibria and the rate of dynamic processes through polarity and specific solute-solvent interactions.[14][15][16]
-
Aromatic Solvents (Benzene-d₆, Toluene-d₈): These solvents can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) and may stabilize one conformer over another, potentially moving the system out of the intermediate exchange regime.
-
Polar Aprotic Solvents (Acetone-d₆, Acetonitrile-d₃): Changing the polarity of the medium can alter the energy barrier for conformational changes.
-
Polar Protic Solvents (Methanol-d₄): These solvents can form hydrogen bonds with the nitrogen lone pair, which can significantly alter the inversion barrier and conformational preference.
-
-
The "Acid Test": This is a simple and highly effective diagnostic. The basicity of the imine nitrogen means its protonation state is critical.
-
Protocol: Add a single drop of trifluoroacetic acid (TFA) or TFA-d to your NMR tube containing the sample in CDCl₃.
-
Expected Outcome: In many cases, the spectrum will dramatically simplify, with broad signals becoming sharp.[3] Protonation of the nitrogen "locks" the molecule into a single, stable conformation and eliminates exchange processes related to the nitrogen lone pair, thus removing the cause of the line broadening.[9][10] This provides definitive evidence that the anomalous spectrum is related to the basic nitrogen center.
-
Caption: A workflow for troubleshooting anomalous NMR spectra.
Question 4: I see two distinct sets of signals for my substituted dihydroisoquinoline. Does this mean my sample is a mixture of isomers?
Answer: Not necessarily. It is more likely that you are observing two conformational isomers (or rotamers) that are interconverting slowly on the NMR timescale at room temperature. This phenomenon is particularly common when there are bulky substituents on the dihydroisoquinoline ring or on the nitrogen atom.
This situation is known as atropisomerism , where rotation around a single bond is sterically hindered, creating stable, isolable rotational isomers.[17] Even if the barrier isn't high enough for isolation, it can be high enough to result in separate signals in the NMR spectrum.[18][19]
Diagnostic Steps:
-
VT-NMR: As described in Question 2, heating the sample should cause the two sets of signals to broaden and eventually coalesce into a single averaged set, confirming they are in dynamic equilibrium.
-
2D Exchange Spectroscopy (EXSY): A 2D EXSY (or ROESY) experiment is the definitive way to prove that two sets of signals belong to species that are interchanging. You will observe "cross-peaks" connecting the signals of one isomer to the corresponding signals of the other isomer. The presence of these cross-peaks is unambiguous evidence of chemical exchange.
Frequently Asked Questions (FAQs)
What are the typical ¹H NMR chemical shifts for a simple 3,4-dihydroisoquinoline?
While substitution can cause significant variation, here are some general ranges for a parent 3,4-dihydroisoquinoline system in CDCl₃ (assuming a "normal" spectrum is obtained):
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-1 (imine) | 8.0 - 8.5 | Singlet (or narrow triplet) |
| Aromatic Protons | 7.0 - 7.5 | Multiplets |
| H-3 (CH₂) | 3.7 - 4.0 | Triplet |
| H-4 (CH₂) | 2.8 - 3.1 | Triplet |
Note: These are approximate values. Always use 2D NMR (COSY, HSQC) for unambiguous assignments.
Why does nitrogen inversion cause line broadening?
The nitrogen atom in a dihydroisoquinoline is sp³-hybridized and typically pyramidal. It can invert its configuration, much like an umbrella turning inside out. If this inversion is slow on the NMR timescale, protons on a methylene group adjacent to the nitrogen (like at C-3) can become diastereotopic. This means they are chemically non-equivalent and should have different chemical shifts. The process of inversion exchanges their environments. If the rate of this exchange is intermediate, the distinct signals for these diastereotopic protons will broaden and may coalesce.[7][8]
Can I use ¹³C NMR to diagnose these issues?
Yes. The same dynamic processes that affect ¹H NMR also affect ¹³C NMR. Broadening of carbon signals, particularly C-1 and C-3, will also be observed in cases of intermediate exchange. Because the chemical shift dispersion is much larger in ¹³C NMR, it can sometimes be easier to resolve signals from different conformers at low temperatures. However, due to the quadrupolar nature of the ¹⁴N nucleus, carbons directly attached to it (like C-1 and C-3) can sometimes be broadened, which can complicate the analysis.[20]
References
-
Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Link
-
Narayanaswami, S., et al. (1984). Anomalous 1 H NMR spectra of 3,4-dihydroisoquinolines and related compounds. GoTriple. Link
-
Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Link
-
G. A. F. C. C. Silva, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Link
-
Wikipedia contributors. (2023). Atropisomer. Wikipedia. Link
-
ResearchGate. Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. Link
-
Busfield, W. K., Jenkins, I. D., & Thang, S. (1985). Slow Nitrogen Inversion-N-0 Rotation in 2-Alkoxy-l,l,3,3-tetramethylisoindolines. Journal of the Chemical Society, Perkin Transactions 2, (1), 135-138. Link
-
ResearchGate. Temperature-dependent 1 H NMR ρ − T 1 1 data for the sample after irradiation. Link
-
Roberts, J. D. (1962). Nitrogen Inversion Frequencies of Cyclic Imines. Chemistry LibreTexts. Link
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Engineering. Link
-
ResearchGate. ¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or CDCl3). Link
-
Khan, M. A., & Khan, K. M. (2006). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. Link
-
Fitzgerald, M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 800-808. Link
-
Pozdnyakov, D. V., et al. (2022). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 12(43), 28211-28243. Link
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Golubev, N. S., et al. (1996). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Berichte der Bunsengesellschaft für physikalische Chemie, 100(9), 1530-1535. Link
-
ZULF NMR relaxometry of chemical and biological fluids. (2021). Nature Communications. Link
-
Fitzgerald, M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PubMed. Link
-
Hesse, M., Meier, H., & Zeeh, B. (2008). 1H NMR Spectroscopy. Spectroscopic Methods in Organic Chemistry. Link
-
1H NMR Broad peaks. (2015). Chemistry Stack Exchange. Link
-
Dreher, W., et al. (2017). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance Materials in Physics, Biology and Medicine, 30(5), 499-510. Link
-
ResearchGate. A, effect of pH on the chemical shift position of the 1 H NMR CH 2... Link
-
Lee, S., et al. (2019). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 84(15), 9789-9793. Link
-
ResearchGate. General characteristics of atropisomerism and the herein reported... Link
-
Slow inversion at nitrogen and its consequences for some azabicyclic systems. (1987). University of Adelaide. Link
-
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. Link
-
The NMR time scale. (1985). Journal of Chemical Education. Link
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Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Link
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Navarrete-Vazquez, G., et al. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 6(7), 662-667. Link
-
How does solvent choice effect chemical shift in NMR experiments? (2018). Reddit. Link
-
Wang, Z., et al. (2019). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 7, 775. Link
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871. Link
-
Identifying conformational isomers of organic molecules in solution via unsupervised clustering. (2021). ChemRxiv. Link
-
Salvalaglio, M., et al. (2021). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. Journal of Chemical Theory and Computation, 17(10), 6449-6458. Link
-
1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2005). PubMed. Link
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2013). TSI Journals. Link
-
Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 61(514), 454-469. Link
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Technical Support Center: Purification of Polyhydroxylated Dihydroisoquinoline Derivatives
Welcome to the technical support center for the purification of polyhydroxylated dihydroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and extensive laboratory experience.
The unique structural features of polyhydroxylated dihydroisoquinoline derivatives—namely their multiple hydroxyl groups and basic nitrogen atom—present a distinct set of purification challenges.[1] These compounds are often highly polar and can be sensitive to pH and oxidation, making their separation from complex matrices a non-trivial task.[1][2] This guide aims to provide you with the knowledge to overcome these hurdles and achieve high-purity isolates.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of polyhydroxylated dihydroisoquinoline derivatives.
FAQ 1: What are the primary challenges in purifying these compounds?
The main difficulties stem from their inherent chemical properties:
-
High Polarity: The multiple hydroxyl groups make these molecules highly water-soluble, which can complicate extraction and chromatographic separation.[1]
-
Structural Similarity: Crude extracts often contain a mixture of structurally related alkaloids with very similar polarities, making them difficult to resolve.[3]
-
pH Sensitivity: As basic compounds, their charge state is pH-dependent. This can lead to peak tailing and poor peak shape in chromatography if the mobile phase pH is not carefully controlled.[4][5]
-
Oxidative Instability: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of degradation products and a decrease in yield.[2]
-
Complex Sample Matrix: Natural product extracts are complex mixtures containing pigments, tannins, and other secondary metabolites that can interfere with purification.[6][7][8]
FAQ 2: How do I choose the right chromatographic technique?
The choice of technique depends on the scale of your purification and the nature of the impurities. A multi-step approach is often necessary.[9][10]
| Technique | Application | Key Considerations |
| Column Chromatography (CC) | Initial, large-scale purification from crude extracts. | Use polar stationary phases like silica gel or alumina. Gradient elution is often required.[11] |
| High-Performance Liquid Chromatography (HPLC) | Final polishing step for high-purity isolates. Both analytical and preparative scale.[12][13] | Reversed-phase (C18) columns are common. Mobile phase pH control is critical for good peak shape.[4][5][14] |
| Centrifugal Partition Chromatography (CPC) | Large-scale separation based on liquid-liquid partitioning. | Excellent for separating compounds with similar polarities without a solid support.[15] |
FAQ 3: What are some common impurities I should expect?
When working with natural extracts, particularly from plants like Berberis species, you can expect a range of impurities:[3][16][17]
-
Related Alkaloids: Other isoquinoline alkaloids with similar structures, such as palmatine, jatrorrhizine, and berbamine.[3]
-
Tannins and Phenolic Compounds: These are widespread in plants and can co-extract with your target compounds.[6][18]
-
Pigments: Chlorophylls, carotenoids, and other pigments can contaminate the extract.[7][8][19]
-
Residual Solvents: From the extraction process.[3]
-
Degradation Products: Arising from oxidation or other chemical transformations during processing.[2]
FAQ 4: How can I prevent my compounds from degrading during purification?
Protecting your target molecules is crucial for achieving a good yield.
-
Work Quickly and at Low Temperatures: Minimize the time the compound is in solution and keep samples cool when possible.
-
Use Antioxidants/Scavengers: Adding small amounts of antioxidants like ascorbic acid or using radical scavengers can prevent oxidative degradation of phenolic groups.[20][21][22]
-
Control pH: Maintain an appropriate pH to ensure the stability of the alkaloid.
-
Use an Inert Atmosphere: For highly sensitive compounds, working under nitrogen or argon can prevent oxidation.
II. Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Poor Peak Shape in HPLC (Tailing or Broadening)
The Problem: Your HPLC chromatogram shows peaks that are not symmetrical, making accurate quantification and collection difficult.
The Cause: This is often due to interactions between the basic nitrogen of the isoquinoline and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[4][5] The charge state of the analyte can also play a significant role.
Solutions:
-
pH Adjustment of the Mobile Phase:
-
Low pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogen, leading to a consistent charge state and improved peak shape.[5]
-
High pH: Using a mobile phase with a basic pH (e.g., using ammonium acetate buffer) can suppress the ionization of the silanol groups, reducing unwanted interactions.[14]
-
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups, which minimizes peak tailing for basic compounds.[4][5]
-
Addition of a "Silanol Blocker": A small amount of a competitive base (like triethylamine) can be added to the mobile phase to block the active silanol sites.
Experimental Workflow for Optimizing HPLC Peak Shape:
Caption: A typical workflow for purification by recrystallization.
III. Concluding Remarks
The purification of polyhydroxylated dihydroisoquinoline derivatives is a challenging yet rewarding endeavor. Success often lies in a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles and employing a combination of purification techniques, researchers can effectively isolate these compounds for further study and development. Remember to always prioritize the stability of your target molecule and to make methodical, single-variable changes when optimizing your purification protocols. [23]
IV. References
-
Veeprho. (n.d.). Berberine Impurities and Related Compound. Retrieved from [Link]
-
Sowa, I., Zielińska, S., Sawicki, J., Bogucka-Kocka, A., Staniak, M., Bartusiak-Szcześniak, E., Podolska-Fajks, M., Kocjan, R., & Wójciak-Kosior, M. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327. [Link]
-
Sowa, I., Zielińska, S., Sawicki, J., Bogucka-Kocka, A., Staniak, M., Bartusiak-Szcześniak, E., Podolska-Fajks, M., Kocjan, R., & Wójciak-Kosior, M. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate. Retrieved from [Link]
-
Zhang, Y., Jiao, Y., Liu, C., & Wei, F. (2016). Removing Tannins from Medicinal Plant Extracts Using an Alkaline Ethanol Precipitation Process: A Case Study of Danshen Injection. PMC - NIH. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Gonda, S., & Szabó, L. G. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica.
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Various Authors. (2015, August 29). Is there a method for tannin removal? ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Wójciak-Kosior, M. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). KR20160084024A - Method for removing pigments from natural extract. Google Patents. Retrieved from
-
Unknown. (n.d.). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Molyneux, R. J., & Nash, R. J. (2002). Polyhydroxy alkaloids: Chromatographic analysis. Journal of Chromatography A, 967(1), 57-74.
-
Unknown. (n.d.). Extraction Techniques and Utilization of Natural Pigments. Chemical Science Review and Letters.
-
Sowa, I., Wójciak-Kosior, M., & Kocjan, R. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC - NIH. [Link]
-
Studzińska-Sroka, E., & Bylka, W. (2024). Optimized Centrifugal Partition Chromatography (CPC) Protocol for Isolation of Urease Inhibitors: Magnoflorine and Berberine from Berberis vulgaris Extracts. MDPI. [Link]
-
Unknown. (n.d.). HPLC Analysis Of Polyphenolic -Alkaloid Compounds And Toxicity Determination Of Medicinal Herbal Extracts. Frontiers in Health Informatics.
-
Ji, Y., & Li, X. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
-
Batubara, I., & Sari, R. K. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. [Link]
-
Various Authors. (n.d.). The main isolated compounds reported from different species of... ResearchGate. Retrieved from [Link]
-
Tan, G. H., & Lee, K. S. (2015). CHEMICAL CHARACTERIZATION OF Berberis vulgaris L. var. asperma EDIBLE BERRIES. Sains Malaysiana, 44(4), 579-586.
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. Department of Chemistry. Retrieved from [Link]
-
Rudrapal, M., & Khairnar, S. J. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central.
-
Silver, J. (2019, October 29). General Chromatographic Techniques for Natural Products Purification. YouTube. Retrieved from [Link]
-
Grygier, A., & Nawrotek, P. (2022). Ornamental Barberry Twigs as an Underexploited Source of Berberine-Rich Extracts—Preliminary Research. MDPI. [Link]
-
Unknown. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Kushwaha, P. (n.d.). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
MDPI. (n.d.). Special Issue on “Extraction and Purification of Bioactive Compounds”. Retrieved from [Link]
-
Xiao, W., Lei, F., Hengqiang, Z., & Xiaojing, L. (2013). CHAPTER 9: Isolation and Purification of Natural Products. In M. A. Rostagno & J. M. Prado (Eds.), Natural Product Extraction: Principles and Applications (pp. 314-362). The Royal Society of Chemistry.
-
Unknown. (2022, April 4). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. [Link]
-
Unknown. (n.d.). Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace. MDPI. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Removing Tannins from Medicinal Plant Extracts Using an Alkaline Ethanol Precipitation Process: A Case Study of Danshen Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. how to extract pigments from plants [greenskybio.com]
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- 9. How To Run A Reaction [chem.rochester.edu]
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- 20. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
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- 23. HPLC故障排除指南 [sigmaaldrich.com]
Minimizing polymer formation during quinoline synthesis
Technical Support Center: Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This resource is designed to provide expert guidance on one of the most persistent challenges in synthesizing quinoline and its derivatives: the formation of unwanted polymers and tars. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to help you troubleshoot and optimize your reactions effectively. This guide moves beyond simple step-by-step instructions to offer a self-validating system of protocols and insights grounded in established chemical literature.
Frequently Asked Questions (FAQs): The Polymer Problem
Q1: What is the fundamental cause of polymer and tar formation during quinoline synthesis?
A: Tar and polymer formation is most prevalent in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. The primary cause is the acid-catalyzed self-condensation of highly reactive intermediates, specifically α,β-unsaturated aldehydes and ketones.[1][2] Under the harsh acidic and often high-temperature conditions required for these reactions, these intermediates can polymerize more rapidly than they react with the aniline component to form the desired quinoline ring.[3][4]
-
In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde. This acrolein is the main culprit for polymerization.[5][6]
-
In the Doebner-von Miller reaction , an α,β-unsaturated carbonyl compound is used as a reactant, which is itself susceptible to polymerization under strong acid catalysis.[1][7]
Q2: Are modern quinoline synthesis methods also prone to polymerization?
A: Generally, methods like the Combes and Friedländer syntheses are less susceptible to the aggressive, intractable tar formation seen in the Skraup reaction because they operate under comparatively milder conditions.[8][9] However, side reactions leading to polymeric byproducts can still occur. For instance, in the Friedländer synthesis, the ketone reactant can undergo base-catalyzed aldol self-condensation, competing with the desired reaction pathway.[10] Newer methods using advanced catalysts, such as nanocatalysts or metal-organic frameworks, often proceed under much milder conditions, significantly reducing the risk of polymerization and offering greener alternatives.[11][12][13]
Troubleshooting Guide by Synthesis Method
This section provides specific, actionable advice for the challenges encountered in common quinoline synthesis reactions.
The Skraup Synthesis: Taming a Violent Reaction
The Skraup synthesis is infamous for being highly exothermic and difficult to control, often resulting in a black, tarry crude product.[5][14][15]
Q3: My Skraup reaction is extremely vigorous, almost uncontrollable, and the yield is lost to a thick tar. How can I moderate it?
A: This is the most common issue with the Skraup synthesis. The uncontrolled exotherm is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein.[5] To manage this, you must control the reaction's rate.
Solutions:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is the most effective and widely used method to tame the reaction's vigor.[3][15][16] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus preventing a sudden, violent exotherm.[16] Boric acid can also be used as a milder alternative.[3]
-
Controlled Reagent Addition: Never add all the sulfuric acid at once. It should be added slowly and portion-wise, with efficient external cooling (e.g., an ice bath) and vigorous mechanical stirring to dissipate heat and prevent localized hotspots.[3]
-
Correct Order of Addition: Ensure that the aniline, glycerol, oxidizing agent (e.g., nitrobenzene), and the moderator (FeSO₄) are mixed before the slow addition of sulfuric acid.[1]
Q4: Even with a moderator, my yield is low and purification from the tar is a nightmare. What's the best workup strategy?
A: Isolating the product from the non-volatile polymer is key.
Solution:
-
Steam Distillation: This is the most effective purification technique for this specific problem. Quinoline is steam-volatile, while the tarry polymers are not. After neutralizing the acidic reaction mixture with a strong base (like NaOH) to liberate the free quinoline, passing steam through the mixture will carry the quinoline product over with the distillate, leaving the tar behind.[1][2][10] Subsequent extraction of the distillate with an organic solvent will allow for final isolation.
The Doebner-von Miller Reaction: Minimizing Substrate Self-Reaction
This reaction's primary challenge is the polymerization of the α,β-unsaturated carbonyl substrate.[2][4]
Q5: My Doebner-von Miller reaction produces a large amount of gummy polymer, significantly reducing the yield. How can I prevent this?
A: The key is to limit the opportunity for the α,β-unsaturated carbonyl compound to self-react.
Solutions:
-
Employ a Biphasic System: Sequestering the carbonyl compound in an organic phase away from the acidic aqueous phase can drastically reduce polymerization and increase the yield of the desired quinoline.[1][4] This keeps the concentration of the substrate in the reactive acidic phase low at any given moment.
-
Slow Addition of Reactants: Instead of adding all the α,β-unsaturated carbonyl at the beginning, add it slowly to the heated acidic solution of the aniline.[2] This maintains a low instantaneous concentration, favoring the reaction with aniline over self-polymerization.
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[7] This slow, in-situ formation ensures the concentration of the reactive species remains low.
The Friedländer & Combes Syntheses: Avoiding Side Reactions
While generally cleaner, these methods are not without potential pitfalls.
Q6: In my Friedländer synthesis, I'm getting significant byproducts. What's the likely cause?
A: The most common side reaction is the aldol self-condensation of the ketone reactant, especially under basic conditions.[10]
Solutions:
-
Use Milder Catalysts: Instead of strong bases like KOH or NaOH, consider milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or even Lewis acids.[8][10] Recent literature also shows excellent results with iodine or reusable solid acid catalysts.[8][13]
-
Slow Ketone Addition: Slowly adding the ketone to the reaction mixture can help minimize its self-condensation.[10]
-
Temperature Control: As with all reactions, careful temperature control is critical. Higher temperatures can promote undesired side reactions.[10]
Data Presentation: Troubleshooting Summary
| Synthesis Method | Primary Cause of Polymerization | Key Troubleshooting Strategies |
| Skraup | Uncontrolled, exothermic dehydration of glycerol to acrolein, which then polymerizes.[3][5] | 1. Add a moderator: Ferrous sulfate (FeSO₄) is standard.[15][16]2. Control acid addition: Add H₂SO₄ slowly with cooling.[3]3. Purify via steam distillation. [1] |
| Doebner-von Miller | Acid-catalyzed self-condensation of the α,β-unsaturated carbonyl substrate.[1][2] | 1. Use a biphasic (organic/aqueous) system. [4]2. Add the carbonyl reactant slowly. [2]3. Optimize acid catalyst and concentration. [17] |
| Friedländer | Aldol self-condensation of the ketone reactant, particularly under basic catalysis.[10] | 1. Use milder acid catalysts (e.g., p-TsOH, iodine).[8][10]2. Slowly add the ketone to the reaction mixture.[10]3. Maintain strict temperature control. [10] |
| Combes | Inefficient cyclization, which can be inhibited by strong electron-withdrawing groups on the aniline.[18] | 1. Choose an appropriate acid catalyst (e.g., H₂SO₄, PPA).[9][18]2. Ensure aniline substrate is suitable for electrophilic cyclization.[9] |
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline with Polymer Mitigation
This procedure is adapted from standard organic synthesis protocols with modifications specifically designed to control the reaction's exothermicity and minimize tar formation.[1][3]
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Nitrobenzene (oxidizing agent and solvent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottomed flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.
-
Charge Reactants: To the flask, add aniline (0.25 mol), glycerol (0.75 mol), nitrobenzene (0.30 mol), and ferrous sulfate heptahydrate (10 g).
-
Stirring: Begin vigorous stirring to create a homogeneous mixture.
-
Acid Addition: Place the flask in an ice-water bath. Through the dropping funnel, add concentrated sulfuric acid (100 mL) very slowly over a period of at least 60-90 minutes. The internal temperature should be carefully maintained below 120°C.
-
Reaction: Once the acid addition is complete, remove the cooling bath. The reaction mixture will heat up spontaneously. If the reaction becomes too vigorous, briefly re-immerse the flask in the cooling bath. Once the initial exotherm subsides, heat the mixture to reflux (approx. 150-160°C) for 3-4 hours.
-
Workup - Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute it with 500 mL of cold water. Make the solution strongly alkaline by slowly adding a 30% aqueous sodium hydroxide solution until the mixture is basic to litmus paper. This liberates the free quinoline base.
-
Workup - Steam Distillation: Set up the flask for steam distillation. Pass steam through the mixture and collect the distillate (a milky emulsion of quinoline and water) until it runs clear.
-
Isolation: Extract the collected distillate three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline, which can be further purified by vacuum distillation.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Desired synthesis route vs. undesired polymerization side-reaction.
Diagram 2: Troubleshooting Workflow for Polymerization
Caption: Troubleshooting workflow for polymerization issues in quinoline synthesis.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com.
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
- BenchChem. (2025). avoiding common pitfalls in quinoline synthesis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
- BenchChem. (2025). avoiding polymerization in quinoline synthesis.
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). avoiding polymerization in Skraup synthesis of quinolines.
-
NROChemistry. (n.d.). Skraup Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]
-
PMC - NIH. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Retrieved from [Link]
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ACS Publications. (1976). Synthesis and Solution Properties of Phenylated Polyquinolines. Utilization of the Friedländer Reaction for the Synthesis of Aromatic Polymers Containing 2,6-Quinoline Units in the Main Chain. Macromolecules. Retrieved from [Link]
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
- BenchChem. (2025). Preventing side product formation in quinoline synthesis.
- (n.d.). Combes Quinoline Synthesis.
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
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- 6. Skraup Reaction | NROChemistry [nrochemistry.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Enhancing the Stability of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to address common stability challenges encountered during your experiments. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of these compounds.
Q1: What are the primary factors that can cause degradation of my this compound derivative?
A: The stability of these derivatives is primarily influenced by three main factors: light, pH, and oxidative stress. The quinolone core is known to be photosensitive, and exposure to UV or even ambient light can lead to photodegradation.[1][2] The molecule's stability is also pH-dependent, with extremes in pH potentially catalyzing hydrolysis. Furthermore, the presence of oxidizing agents can lead to the degradation of the quinolone structure.[3]
Q2: How should I store my solid compounds and solutions to maximize stability?
A: For solid compounds, it is recommended to store them in a cool, dark, and dry place. Amber vials are ideal for protecting against light exposure. For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C), protected from light, and in a buffer system that maintains a stable pH, ideally close to neutral.
Q3: I am observing a change in the color of my solution over time. What could be the cause?
A: A change in solution color is often an indicator of degradation. This can be due to the formation of colored degradation products resulting from photo-oxidation or other chemical transformations of the quinolone ring system. It is crucial to investigate the cause, as this can impact the compound's purity and biological activity.
Q4: Can the bromine substituent at the 3-position affect the stability of the molecule?
A: Yes, the bromine substituent can influence the electronic properties of the quinolone ring and may introduce specific degradation pathways. While the core quinolone structure's degradation is well-documented for fluoroquinolones, the carbon-bromine bond may be susceptible to cleavage under certain conditions, such as reductive environments or upon exposure to high-energy light.
Q5: What are the initial steps I should take if I suspect my compound is degrading?
A: If you suspect degradation, the first step is to confirm it analytically. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this, as it can separate the parent compound from its degradation products, allowing for quantification of the remaining active molecule.[4][5][6] Comparing a fresh sample to the suspect sample will provide a clear indication of degradation.
Troubleshooting Guides
This section provides in-depth guidance for specific experimental challenges related to the stability of this compound derivatives.
Guide 1: Investigating and Mitigating Photodegradation
Photodegradation is a common issue with quinolone derivatives, leading to loss of potency and the formation of potentially toxic byproducts.[1][2]
Symptoms:
-
Loss of biological activity in light-exposed samples.
-
Appearance of new peaks in HPLC chromatograms.
-
Changes in the UV-Vis absorption spectrum.
-
Discoloration of solutions.
Causality: The quinolone ring system can absorb UV and visible light, leading to an excited state that can undergo various chemical reactions, including oxidation and rearrangement.[7]
Troubleshooting Workflow:
Caption: Workflow for determining optimal pH for stability.
Experimental Protocol: pH Stability Profiling
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Sample Preparation: Prepare solutions of your compound in each buffer at a known concentration.
-
Time Points: Immediately after preparation (t=0), take an aliquot from each solution for HPLC analysis.
-
Incubation: Store the remaining solutions at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, analyze an aliquot from each pH solution by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH.
| pH | % Degradation after 48h at 37°C (Example) | Interpretation |
| 4.0 | 15% | Moderate degradation under acidic conditions. |
| 7.0 | < 2% | High stability at neutral pH. |
| 9.0 | 25% | Significant degradation under basic conditions. |
Guide 3: Preventing Oxidative Degradation
Oxidative degradation can be a concern, especially if your experimental system contains reactive oxygen species or if the compound is exposed to air and light for extended periods.
Symptoms:
-
Formation of multiple, often polar, degradation products in HPLC.
-
Loss of activity in assays sensitive to redox changes.
Causality: The electron-rich quinolone ring system can be susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents present in the experimental medium. [3] Troubleshooting Workflow:
Caption: Workflow for identifying and preventing oxidative degradation.
Experimental Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent.
-
Stress Condition: Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Control: Prepare a control sample without the oxidizing agent.
-
Incubation: Incubate both samples at room temperature for a few hours.
-
Analysis: Analyze both the stressed and control samples by HPLC.
-
Evaluation: The appearance of new peaks in the stressed sample that are not present in the control indicates susceptibility to oxidation.
Strategies for Minimizing Oxidation:
-
Use High-Purity Solvents: Solvents can contain peroxide impurities that can initiate oxidation.
-
Deoxygenate Buffers: Purge buffers with nitrogen or argon gas before use to remove dissolved oxygen.
-
Inert Atmosphere: For highly sensitive compounds, conduct experiments in a glove box under an inert atmosphere.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
By systematically applying these troubleshooting guides and understanding the inherent stability characteristics of this compound derivatives, you can significantly enhance the reliability and accuracy of your research.
References
-
Ashervington, L. A., et al. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 647-653. Available at: [Link]
-
Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Available at: [Link]
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Sultan, M. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available at: [Link]
-
Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. Available at: [Link]
-
Reddy, Y. R., et al. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of ChemTech Research, 8(11), 324-332. Available at: [Link]
-
Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(12), 4474-4483. Available at: [Link]
-
Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
Abida, & Haider, S. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of the Dow University of Health Sciences, 5(3), 125-134. Available at: [Link]
-
Paim, C. S., et al. (2014). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Latin American Journal of Pharmacy, 33(7), 1138-1145. Available at: [Link]
-
Al-Hadiya, B. M. (2009). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 16(14), 1746-1767. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Guerard, J. J., et al. (2009). Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism. The Journal of Physical Chemistry A, 113(32), 9137-9144. Available at: [Link]
-
Torniainen, K., et al. (1996). Photodegradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-8. Available at: [Link]
-
Stahlmann, R., & Lode, H. (2014). Safety issues and drug–drug interactions with commonly used quinolones. Expert Opinion on Drug Safety, 13(11), 1469-1484. Available at: [Link]
-
Kumar, V., & Singh, S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 4(9), 3464-3471. Available at: [Link]
-
Adhikari, N., et al. (2019). Structural requirements of quinolone carboxylic acid derivatives for better anti-HIV-1 IN, antiviral, and cytotoxic activity. Medicinal Chemistry Research, 28(10), 1659-1672. Available at: [Link]
-
Patel, M. V., et al. (2012). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Erudition, 2(2), 1-13. Available at: [Link]
-
Burhenne, J., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. Available at: [Link]
-
Kloskowski, T., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Medicinal Chemistry Research, 27(9), 2007-2037. Available at: [Link]
-
Foroumadi, A., et al. (2017). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Journal of the Mexican Chemical Society, 61(1), 52-58. Available at: [Link]
-
Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8683-8705. Available at: [Link]
-
Ribeiro, A. R., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Toxics, 11(5), 412. Available at: [Link]
-
Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(6), 899-912. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. International Journal of Antimicrobial Agents, 17(3), 171-180. Available at: [Link]
-
Andriole, V. T. (2005). History of Quinolones and Their Side Effects. The Quinolones, 1-26. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 193. Available at: [Link]
-
Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Available at: [Link]
-
Wang, F., et al. (2021). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 22(21), 11847. Available at: [Link]
-
Lu, J., et al. (2021). Fluoroquinolone antibiotics sensitized photodegradation of isoproturon. Water Research, 200, 117136. Available at: [Link]
-
G. A. M. T. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 29(11), 2533. Available at: [Link]
-
Organic Letters Journal. (n.d.). ACS Publications. Available at: [Link]
-
Ishida, Y., et al. (2001). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 44(14), 2287-2295. Available at: [Link]
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
-
Wang, F., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation: Kinetics, mechanism, and antibacterial activity elimination. Applied Catalysis B: Environmental, 228, 118-127. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]
-
Knapp, J. S., & Whytell, A. J. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(3), 391-396. Available at: [Link]
Sources
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- 7. Fluoroquinolone antibiotics sensitized photodegradation of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid Analogs and Related Heterocyclic Compounds as Potential Anticancer Agents
This guide provides a comprehensive comparative analysis of synthetic analogs related to the 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid scaffold. Recognizing the challenges in identifying a complete series of directly substituted analogs of the parent compound in publicly available literature, this guide focuses on two closely related and biologically significant classes of compounds: 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives and 4-Oxoquinoline-3-carboxamide derivatives . By examining the structure-activity relationships (SAR) within these series, we can derive valuable insights into the pharmacophoric requirements for anticancer activity, which can be extrapolated to the broader class of quinoline and quinazoline carboxylic acid derivatives.
Introduction: The Quinoline and Quinazoline Scaffold in Oncology
The quinoline and quinazoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their planar nature allows for intercalation into DNA, and the strategic placement of functional groups enables interactions with various enzymatic targets, including topoisomerases and kinases. The 4-oxo-quinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore in antibacterial agents, and its potential in oncology is an area of active investigation. The introduction of a bromine atom at the 6-position is often explored to enhance lipophilicity and modulate electronic properties, potentially leading to improved cellular uptake and target engagement. This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of two distinct series of analogs to provide a comparative framework for researchers in drug discovery.
Comparative Analysis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
A series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines.[1] The core structure and the synthesized analogs are presented below.
Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analogs [1]
| Compound | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 | IC50 (µM) vs. MRC-5 (Normal) |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8c | benzyl | > 100 | > 100 | > 100 |
| 8d | 4-methylbenzyl | 45.23 ± 2.15 | 52.14 ± 3.41 | > 100 |
| 8e | 3-methylbenzyl | 62.17 ± 4.11 | 71.58 ± 5.23 | > 100 |
| Doxorubicin | - | 0.85 ± 0.07 | 1.02 ± 0.11 | Not reported |
| Erlotinib | - | 9.9 ± 0.14 | Not reported | Not reported |
Structure-Activity Relationship (SAR) Insights:
The results from this series highlight several key SAR trends:
-
Aliphatic vs. Aromatic Substitution at the 2-Thio Position: The analog with an n-butyl group (8a ) at the 2-thio position exhibited the most potent cytotoxic activity against both cancer cell lines.[1] In contrast, the introduction of a benzyl group (8c ) led to a significant loss of activity.[1] This suggests that a degree of conformational flexibility and lipophilicity provided by the aliphatic chain is crucial for activity.
-
Substitution on the Benzyl Ring: Among the benzyl-substituted analogs, the introduction of a methyl group at the 4-position of the benzyl ring (8d ) resulted in moderate activity, while a 3-methyl substitution (8e ) was less tolerated.[1] This indicates that the position of substituents on the aromatic ring can influence the compound's ability to fit into the target's binding pocket.
-
Selectivity: Notably, the most active compound, 8a , displayed a significant degree of selectivity, with a much higher IC50 value against the normal MRC-5 cell line compared to the cancer cell lines.[1] This is a desirable characteristic for potential anticancer drug candidates.
Experimental Protocols:
A key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5), is first synthesized from 5-bromoanthranilic acid and phenyl isothiocyanate.[1] The target compounds are then prepared by reacting this intermediate with various alkyl or benzyl halides.
Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) [1]
-
A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed for 20 hours.
-
After completion of the reaction (monitored by TLC), the reaction mixture is filtered.
-
The obtained residue is recrystallized from ethanol to yield the pure intermediate.
Step 2: Synthesis of Target Compounds (8a-h) [1]
-
Intermediate 5 (1 mmol) is dissolved in DMF (15 mL).
-
Potassium carbonate (1.2 mmol) is added to the solution over 5 minutes.
-
The appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) is added to the reaction mixture.
-
The resulting mixture is refluxed for 24 hours.
-
After completion, the reaction mixture is poured onto crushed ice.
-
The precipitate is filtered, dried, and recrystallized from ethanol to afford the final product.
-
Cancer cells (MCF-7 and SW480) and normal cells (MRC-5) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the synthesized compounds.
-
The plates are incubated for 48 hours.
-
MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for 6-Bromoquinazolinone analogs.
Comparative Analysis of 4-Oxoquinoline-3-carboxamide Derivatives
A series of 4-oxoquinoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines, including a gastric cancer cell line.[2] The core structure involves the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, with various substituents introduced via an amide linkage at the 3-position.
Table 2: Cytotoxic Activity of 4-Oxoquinoline-3-carboxamide Analogs against Gastric Cancer Cells [2]
| Compound | R Group (Amine) | IC50 (µM) vs. Gastric Cancer Cells | Selectivity vs. Normal Fibroblasts |
| 16b | 4-Chlorobenzylamine | 1.92 | >10-fold |
| 17b | 4-Methoxybenzylamine | 5.18 | >10-fold |
| Doxorubicin | - | < 1.0 | No selectivity |
Structure-Activity Relationship (SAR) Insights:
-
Influence of the Amide Substituent: The nature of the amine used to form the carboxamide at the 3-position significantly impacts the cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The derivative with an electron-withdrawing chloro substituent on the benzylamine (16b ) displayed higher potency than the analog with an electron-donating methoxy group (17b ).[2] This suggests that electronic effects play a crucial role in the interaction with the biological target.
-
Selectivity: Similar to the quinazoline series, these 4-oxoquinoline-3-carboxamide derivatives exhibited excellent selectivity for cancer cells over normal fibroblasts, a highly desirable property for anticancer agents.[2]
Experimental Protocols:
The synthesis involves a multi-step process starting from a substituted aniline.
-
Step 1: Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME) in ethanol under reflux.
-
Step 2: Cyclization: The resulting intermediate is cyclized in diphenyl ether at high temperature to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Step 3: Amidation: The ethyl ester is then reacted with the desired amine in diphenyl ether at 210 °C to yield the final 4-oxoquinoline-3-carboxamide derivatives.[2]
The protocol is similar to the one described for the quinazoline derivatives, involving treatment of cancer cells with the compounds and measuring cell viability using the MTT colorimetric method.
Visualizing the Biological Evaluation Workflow:
Caption: Workflow for in vitro cytotoxicity evaluation.
Potential Mechanism of Action: Topoisomerase Inhibition
Many quinolone and quinazoline derivatives exert their anticancer effects by targeting DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication and transcription. Topoisomerase inhibitors can stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.
Visualizing the Topoisomerase Inhibition Pathway:
Caption: Proposed mechanism via topoisomerase inhibition.
Conclusion and Future Directions
This comparative analysis of 6-bromo-quinazoline and 4-oxoquinoline-3-carboxamide derivatives provides valuable structure-activity relationship insights for the design of novel anticancer agents. The key takeaways include the importance of the substituent at the 2- or 3-position and the potential for achieving high selectivity against cancer cells. The observed activities underscore the promise of these heterocyclic scaffolds in oncology drug discovery.
Future research should focus on synthesizing and evaluating a broader range of analogs based on the this compound core to directly probe the influence of substituents at various positions. Further mechanistic studies are also warranted to confirm the precise molecular targets and signaling pathways involved. The development of compounds with improved potency and selectivity will be crucial for advancing these promising scaffolds towards clinical applications.
References
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-17. [Link]
-
da Silva, A. C., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(10), 1301. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a Kynurenine 3-Monooxygenase (KMO) Inhibitor
Introduction: The Critical Role of Assay Validation in Drug Discovery
The compound 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid belongs to a promising class of molecules that act as inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a pivotal enzyme in the tryptophan metabolic pathway, catalyzing the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK).[1] An imbalance in this pathway, leading to an overproduction of neurotoxic downstream metabolites like quinolinic acid, has been implicated in a range of pathologies, including neurodegenerative diseases (Huntington's, Parkinson's, Alzheimer's), inflammatory disorders, and cancer.[2][3][4][5][6] By inhibiting KMO, compounds like this compound can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid, offering a compelling therapeutic strategy.[1][3][7]
Given the therapeutic potential, the accurate and reliable measurement of the bioactivity of KMO inhibitors is paramount. A robustly validated bioassay is the cornerstone of any successful drug discovery program, ensuring that data is reproducible, biologically relevant, and provides a solid foundation for making critical decisions in lead optimization and preclinical development. This guide provides an in-depth comparison of two primary methodologies for validating the bioactivity of KMO inhibitors, offering technical insights and field-proven advice for researchers, scientists, and drug development professionals.
The Kynurenine Pathway: The Target Environment
To appreciate the nuances of assay design, one must first understand the biological context. The Kynurenine Pathway is the primary route for tryptophan catabolism. Inhibition of KMO is designed to reduce the production of 3-HK and downstream neurotoxins while increasing the substrate L-Kynurenine, which is then preferentially converted into the neuroprotective kynurenic acid.
Caption: The Kynurenine Pathway and the strategic inhibition of KMO.
Part 1: Core Principles of Bioactivity Assay Validation
Before comparing specific assay formats, it is essential to establish the foundational pillars of validation. These parameters, largely adapted from the International Council for Harmonisation (ICH) guidelines, ensure the integrity of the generated data.[8][9][10]
-
Specificity & Selectivity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components. For our purpose, this means the assay should specifically measure KMO inhibition and not be influenced by other enzymes or compounds in the matrix.
-
Accuracy: The closeness of the measured value to the true value. This is often determined by spiking a sample with a known quantity of analyte (e.g., a reference inhibitor) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration), providing an indication of its reliability during normal usage.
-
Assay Quality (Z'-Factor): For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter that quantifies the suitability of an assay.[11][12] It reflects the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[13]
Part 2: Comparative Analysis of Validation Methodologies
We will now compare two distinct, yet complementary, approaches for assessing the bioactivity of this compound: a cell-free biochemical assay and a more physiologically relevant cell-based assay.
Methodology 1: Cell-Free (Biochemical) Enzyme Inhibition Assay
This approach directly measures the effect of the inhibitor on purified, recombinant KMO enzyme. A common method is a spectrophotometric assay that monitors the consumption of the KMO cofactor, NADPH, which absorbs light at 340 nm.[14][15] As KMO consumes NADPH, the absorbance at 340 nm decreases; an effective inhibitor will slow this decrease.
Caption: Workflow for a biochemical KMO inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris, pH 7.5, containing 0.1 mg/mL BSA.
-
Substrates: Prepare a 20 mM stock of L-Kynurenine and a 10 mM stock of NADPH in assay buffer.
-
Enzyme: Thaw recombinant human KMO on ice and dilute to the desired working concentration (e.g., 20 nM) in assay buffer immediately before use.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 88 µL of the diluted KMO enzyme solution to all wells.
-
Mix and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X substrate mix containing L-Kynurenine and NADPH in assay buffer.
-
Add 10 µL of the 2X substrate mix to all wells to initiate the reaction. Final concentrations might be 100 µM L-Kynurenine and 50 µM NADPH.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Validation Parameter | Biochemical Assay (Representative Data) | Cell-Based Assay (Representative Data) | Causality & Rationale |
| Potency (IC50) | 25 nM | 150 nM | The higher IC50 in cell-based assays is expected. It reflects factors like cell membrane permeability, potential for efflux, and competition with endogenous substrates, providing a more physiologically relevant measure of potency.[16][17] |
| Precision (%RSD) | Intra-assay: <5% Inter-assay: <10% | Intra-assay: <15% Inter-assay: <20% | Biochemical assays use purified components, leading to lower variability. Cell-based assays have inherent biological variability, resulting in higher but acceptable %RSD.[16] |
| Z'-Factor | 0.85 | 0.70 | Both values indicate excellent assays.[13] The simpler matrix and larger signal window of the biochemical assay typically yield a higher Z'-factor. |
| Throughput | High (~10,000s of points/day) | Medium (~1,000s of points/day) | The biochemical assay is faster, with fewer incubation steps, making it ideal for primary screening of large compound libraries. |
| Biological Relevance | Low to Medium | High | The cell-based assay accounts for cellular processes and provides a better prediction of in vivo efficacy.[18][19] |
Methodology 2: Cell-Based KMO Activity Assay
This approach measures the inhibitory effect of the compound in a more complex biological system, such as primary human peripheral blood mononuclear cells (PBMCs) or a cell line engineered to express KMO.[20] The readout is the change in the ratio of the KMO product (3-HK) to its substrate (KYN), typically quantified by ELISA or LC-MS/MS.
Caption: Workflow for a cell-based KMO activity assay.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate cells in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 24 hours at 37°C, 5% CO2. This allows for compound uptake and potential induction of KMO expression.
-
-
KMO Activity Measurement:
-
Add L-Kynurenine to each well to a final concentration of 200 µM.
-
Incubate for an additional 4 hours to allow for the conversion of KYN to 3-HK.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentrations of 3-HK and KYN in the supernatant using commercially available competitive ELISA kits (e.g., Immusmol KMO Activity ELISA Pack).[21] Follow the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the 3-HK/KYN ratio.
-
Determine the percent inhibition of the 3-HK/KYN ratio for each compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the cellular IC50 value.
-
Part 3: Synthesizing the Data - A Self-Validating System
The true power in assay validation comes from integrating the results of both biochemical and cellular assays. They should not be viewed in isolation but as a self-validating system.
-
Initial Hit Identification: The high-throughput, robust, and cost-effective nature of the biochemical assay makes it the ideal choice for primary screening of a large chemical library to identify initial "hits."
-
Secondary Validation & SAR: Hits are then progressed to the cell-based assay. This critical step validates that the compound's activity is not just an artifact of a simplified in vitro system. It confirms that the compound can penetrate the cell membrane and inhibit the target in a complex, physiological environment. Discrepancies between biochemical and cellular IC50 values provide crucial information for structure-activity relationship (SAR) studies, guiding medicinal chemists to improve properties like cell permeability.
-
Mechanism of Action: While the cell-based assay confirms cellular activity, the biochemical assay is superior for detailed mechanism of action (MOA) studies (e.g., determining if inhibition is competitive, non-competitive, or uncompetitive) by allowing for precise control over substrate and enzyme concentrations.[22]
Conclusion: An Integrated Approach to Confident Drug Development
Validating the bioactivity of a promising KMO inhibitor like this compound requires a multi-faceted and logical approach. There is no single "best" assay; rather, the optimal strategy involves a complementary pairing of methodologies. The biochemical assay provides speed, precision, and scalability for initial screening and mechanistic studies, while the cell-based assay offers invaluable, physiologically relevant data on a compound's true cellular potency. By understanding the strengths and limitations of each, and by rigorously applying the core principles of assay validation, researchers can build a robust data package that inspires confidence and accelerates the journey from a promising molecule to a potential therapeutic.
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A Comparative Analysis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and Leading Quinolone Antibacterial Agents: A Guide for Researchers
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds and derivatives of existing antibiotic classes is a cornerstone of drug discovery. The quinolone family of antibiotics has been a clinical mainstay for decades, valued for its broad-spectrum activity and bactericidal mechanism of action. This guide provides a comparative analysis of a specific, albeit less characterized, quinolone derivative, 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid , against established and widely used quinolone antibacterial agents such as ciprofloxacin, levofloxacin, and moxifloxacin.
Given the absence of direct and comprehensive experimental data for this compound in publicly accessible literature, this guide will leverage well-established principles of quinolone structure-activity relationships (SAR) to provide a theoretical comparison. This will be juxtaposed with concrete experimental data for the aforementioned established agents to offer a robust framework for researchers in the field.
The Quinolone Core: A Foundation for Antibacterial Activity
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing double-strand DNA breaks and cell death.[1][3] The fundamental pharmacophore of the quinolones, the 4-oxo-1,4-dihydroquinoline ring system, is essential for this activity, with the 3-carboxylic acid and 4-carbonyl groups being critical for binding to the DNA-enzyme complex.[4][5]
Structure-Activity Relationships (SAR): Decoding the Impact of Substituents
The remarkable success of the quinolone class stems from the extensive modification of the core scaffold, leading to generations of drugs with improved potency, broader spectrum, and better pharmacokinetic profiles.[6][7] Understanding the SAR of quinolones is paramount to predicting the potential of novel derivatives.
-
Position 1 (N-1): Substitution at this position is crucial for potency. A cyclopropyl group, as seen in ciprofloxacin, is considered optimal for enhancing activity against a broad range of bacteria.[4]
-
Position 3: The carboxylic acid at this position is considered essential for antibacterial activity.[4] Substitutions at this position are generally not well-tolerated and often lead to a significant loss of potency.
-
Position 6: The substituent at this position has a profound impact on the antibacterial spectrum and potency. The introduction of a fluorine atom at C-6 was a landmark discovery, giving rise to the highly successful fluoroquinolones like ciprofloxacin and levofloxacin.[2][8][9] This substitution markedly improves gyrase inhibition and overall antibacterial activity.[2][8]
-
Position 7: This position is a key site for modification to modulate the spectrum of activity. The presence of a piperazine ring (as in ciprofloxacin) or other cyclic amines enhances activity, particularly against Gram-negative bacteria.[2]
-
Position 8: Substitution at this position can influence the planarity of the quinolone ring system and affect activity and safety profiles.[7]
Theoretical Comparison: this compound in Focus
Based on the established SAR principles, we can posit a theoretical performance profile for this compound:
Chemical Structure:
-
Core Scaffold: Possesses the essential 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.
-
C-3 Substituent: A bromo group. This is an unconventional substitution. Generally, the C-3 position is considered intolerant to substitutions other than the carboxylic acid, and the introduction of a bulky halogen like bromine could sterically hinder the crucial interaction with the DNA-gyrase complex, potentially leading to reduced activity.
-
C-6 Substituent: A carboxylic acid group. This is a significant deviation from the highly effective fluoroquinolones. While the 6-position is a key modulator of activity, a carboxylic acid here is not a common feature and its impact is not as well-characterized as a fluorine atom. It is unlikely to confer the same level of potent, broad-spectrum activity as a C-6 fluorine.
Expected Performance:
Without experimental data, it is hypothesized that This compound would likely exhibit significantly lower antibacterial potency and a narrower spectrum of activity compared to leading fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin. The presence of a bromo group at the sensitive C-3 position is a primary concern for its potential activity.
Performance of Established Quinolone Agents: Experimental Data
To provide a clear benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin, levofloxacin, and moxifloxacin against a panel of common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.2[10] | 0.12[11] | 0.5[12] |
| Staphylococcus aureus (MRSA) | 0.2[10] | - | - |
| Streptococcus pneumoniae | - | 1.0[13] | 0.25[13] |
| Escherichia coli | <0.015-0.125[10] | 0.03[11] | 39.0[14] |
| Pseudomonas aeruginosa | 0.5 - 1.0[10] | - | - |
| Klebsiella pneumoniae | - | - | 0.002-0.006[12] |
| Haemophilus influenzae | - | - | 0.06[12] |
| Moraxella catarrhalis | - | - | 0.03-0.06[12] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[15][16]
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a known concentration.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only MHB (no bacteria or antimicrobial agent).
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The core structure of 4-quinolones and key positions for substitution that influence antibacterial activity.
Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase and topoisomerase IV.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
While this compound represents an interesting chemical entity within the vast landscape of quinolone derivatives, a theoretical analysis based on established structure-activity relationships suggests that it is unlikely to possess the potent, broad-spectrum antibacterial activity of clinically established fluoroquinolones. The unconventional substitutions at both the C-3 and C-6 positions are predicted to be detrimental to its interaction with the bacterial target enzymes.
For researchers in drug development, this guide underscores the importance of adhering to proven SAR principles when designing novel antibiotic candidates. While novel substitutions can sometimes lead to unexpected breakthroughs, a thorough understanding of the pharmacophore is essential. Further empirical investigation, beginning with the synthesis and in vitro evaluation of this compound, would be necessary to definitively ascertain its antibacterial potential and either validate or refute this theoretical assessment.
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Arsalan, A., et al. (2018). In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli. International Journal of Biosciences, 12(3), 209-216. [Link]
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Andriole, V. T. (1999). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 28(Supplement_1), S10–S17. [Link]
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The Structural Distinction: Quinolin-2(1H)-one vs. Quinolin-4(1H)-one
I have gathered some spectroscopic data for quinolin-2(1H)-one and some substituted quinolin-4(1H)-ones. Specifically, I found ¹H and ¹³C NMR data for quinolin-2(1H)-one. For quinolin-4(1H)-one, the available data is primarily for its derivatives, such as 2-phenylquinolin-4(1H)-one. I also have general information about the fragmentation patterns of quinolines in mass spectrometry and some IR data for quinoline itself, which will be useful for comparison.
To create a comprehensive guide, I still need to find specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the parent (unsubstituted) quinolin-4(1H)-one. A direct comparison between the two core isomers requires this specific data. I also need to find more detailed information on the interpretation of the spectroscopic data to explain the differences between the isomers based on their structures.
Therefore, I will update my plan to specifically search for the spectroscopic data of unsubstituted quinolin-4(1H)-one and for resources that provide detailed interpretations of the spectra of these isomers. After gathering this missing information, I will proceed with structuring the guide, creating the data tables and diagrams, and writing the full content with references. A Comparison Guide to the Spectroscopic Data of Quinolinone Isomers for Researchers, Scientists, and Drug Development Professionals. A deep dive into the spectroscopic nuances of quinolinone isomers is essential for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the spectroscopic data for two primary quinolinone isomers: quinolin-2(1H)-one and quinolin-4(1H)-one. By understanding their distinct spectral fingerprints, researchers can unambiguously identify these compounds, a critical step in synthesis, quality control, and drug development.
The subtle difference in the position of the carbonyl group between these two isomers leads to significant variations in their electronic environments, which are clearly reflected in their respective NMR, IR, and mass spectra. This guide will delve into these differences, providing experimental data and the underlying principles for their interpretation.
Quinolinone isomers share the same molecular formula, C₉H₇NO, but differ in the placement of the keto group on the quinoline ring. In quinolin-2(1H)-one, the carbonyl is at the C2 position, while in quinolin-4(1H)-one, it is at the C4 position. This seemingly minor structural variance significantly alters the electron density distribution across the bicyclic system, impacting the chemical environment of each proton and carbon atom.
Comparative Spectroscopic Data
A side-by-side comparison of the spectroscopic data provides a clear framework for distinguishing between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. The differing positions of the carbonyl group in quinolin-2(1H)-one and quinolin-4(1H)-one result in distinct chemical shifts for the protons and carbons.[1]
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers show noticeable differences in the chemical shifts of the protons on the pyridinone ring.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Position | Quinolin-2(1H)-one | Quinolin-4(1H)-one (Substituted) | Key Differences and Rationale |
| NH | ~11.87 (s)[2] | ~11.72 (s)[3] | The chemical shift of the N-H proton is similar in both isomers, appearing as a broad singlet at a downfield region due to the deshielding effect of the adjacent carbonyl group and its acidic nature. |
| H3 | ~6.52 (d, J = 9.5 Hz)[2] | ~6.34 (s)[3] | In quinolin-2(1H)-one, H3 is coupled to H4, resulting in a doublet. In the 4-oxo isomer, H3 is a singlet in 2-substituted derivatives, and its chemical shift is influenced by the adjacent carbonyl group. The upfield shift compared to other aromatic protons is due to its position on a double bond adjacent to a carbonyl. |
| H4 | ~7.89 (d, J = 9.5 Hz)[2] | - | H4 in the 2-oxo isomer is significantly downfield due to the anisotropic effect of the C=O group and its position on the pyridinone ring. |
| H5 | ~7.63 (d)[2] | ~8.10 (dd)[3] | In the 4-oxo isomer, H5 is the most downfield proton on the carbocyclic ring due to the deshielding effect of the C4-carbonyl group. |
| H8 | ~7.34 (d)[2] | ~7.77 (d)[3] | The protons on the benzene ring (H5, H6, H7, H8) in both isomers show complex splitting patterns, but their chemical shifts are influenced by the position of the carbonyl group, leading to distinguishable patterns. |
¹³C NMR Spectroscopy
The carbon NMR spectra provide further confirmation of the isomeric structures, with the carbonyl carbon and the carbons of the pyridinone ring showing the most significant differences in their chemical shifts.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Position | Quinolin-2(1H)-one | Quinolin-4(1H)-one (Substituted) | Key Differences and Rationale |
| C2 | ~162.45[2] | ~149.98[3] | The most significant difference is the chemical shift of the carbonyl carbon. In quinolin-2(1H)-one, C2 is the carbonyl carbon and is highly deshielded. In the 4-oxo isomer, C2 is an sp² carbon in the aromatic ring. |
| C3 | ~122.09[2] | ~107.32[3] | C3 in the 2-oxo isomer is more deshielded than in the 4-oxo isomer. |
| C4 | ~139.25[2] | ~176.92[3] | In quinolin-4(1H)-one, C4 is the carbonyl carbon, exhibiting a characteristic downfield chemical shift. |
| C4a | ~119.65[2] | ~118.71[3] | The chemical shifts of the bridgehead carbons are also affected by the position of the carbonyl group. |
| C8a | ~128.32[2] | ~140.50[3] | The differing electronic effects of the carbonyl at C2 versus C4 lead to these observable shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups. The primary distinguishing feature between the quinolinone isomers is the position of the carbonyl (C=O) stretching vibration.
Table 3: Comparative IR Frequencies (cm⁻¹)
| Functional Group | Quinolin-2(1H)-one | Quinolin-4(1H)-one | Key Differences and Rationale |
| N-H stretch | ~3300-3400 (broad) | ~3300-3400 (broad)[4] | Both isomers exhibit a broad N-H stretching band characteristic of the lactam functionality. |
| C=O stretch | ~1650-1670 | ~1630-1650[4] | The carbonyl stretching frequency in quinolin-4(1H)-one is typically lower than in quinolin-2(1H)-one due to greater conjugation with the aromatic system, which weakens the C=O bond.[4] |
| C=C stretch | ~1600-1620 | ~1590-1610[4] | Aromatic C=C stretching vibrations are present in both isomers. |
| C-H bend (out-of-plane) | ~750-850 | ~750-850 | These bands are characteristic of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight, their fragmentation patterns can differ, aiding in their differentiation.
Table 4: Comparative Mass Spectrometry Data
| Feature | Quinolin-2(1H)-one | Quinolin-4(1H)-one | Key Differences and Rationale |
| Molecular Ion (M⁺) | m/z 145 | m/z 145 | Both isomers will show a molecular ion peak at the same mass-to-charge ratio. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[5][6] |
| Key Fragmentation Pathways | Loss of CO, followed by HCN | Loss of CO, followed by HCN | The primary fragmentation pathway for both isomers involves the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion.[7] This is followed by the loss of hydrogen cyanide (27 Da). While the major fragments are the same, the relative intensities of the fragment ions may differ, providing a basis for differentiation.[8] |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on proper sample preparation and instrument operation.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the purified quinolinone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire a standard 1D ¹H spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
-
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (5-10 mg) of the solid quinolinone isomer in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[9][10]
-
Film Deposition : Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[9][10]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[9][10]
-
Spectrum Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection : Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinolinone isomers.
Caption: General workflow for the comparative spectroscopic analysis of quinolinone isomers.
Conclusion
The differentiation of quinolinone isomers is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹³C NMR provides the most definitive data for distinguishing between quinolin-2(1H)-one and quinolin-4(1H)-one due to the significant difference in the chemical shift of the carbonyl carbon. ¹H NMR and IR spectroscopy offer complementary and confirmatory evidence. While mass spectrometry shows the same molecular ion for both isomers, subtle differences in fragmentation patterns can be used for differentiation. By carefully applying the experimental protocols and interpreting the resulting data as outlined in this guide, researchers can confidently identify and characterize these important heterocyclic compounds.
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A Comparative Guide to the Structural Confirmation of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, particularly within the esteemed quinolone class of antibiotics, the unambiguous confirmation of a molecule's structure is a cornerstone of drug discovery and development.[1] Derivatives of 3-bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid serve as critical intermediates and scaffolds for potent therapeutic candidates. Ensuring the precise regiochemistry of the bromine substituent and the integrity of the quinolone core is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring efficacy, and meeting stringent regulatory standards for new chemical entities.[2][3]
This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of these vital quinolone derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison to guide researchers in selecting the most effective and efficient methods for their specific needs.
The Structural Puzzle: Key Features to Confirm
The core structure of a this compound derivative presents several key features that demand rigorous confirmation:
-
Quinolone Core: Verification of the fundamental bicyclic heteroaromatic ring system.
-
Regioisomerism: Unambiguously confirming the substituent positions, specifically the bromine at C3 and the carboxylic acid at C6. Errors in assigning these positions can lead to drastically different chemical properties and biological activities.
-
Molecular Formula: Ensuring the elemental composition matches the expected structure.
A Multi-Pronged Approach to Structural Elucidation
No single technique provides a complete picture. Instead, a synergistic combination of spectroscopic and analytical methods is employed to build an unshakeable structural proof. The primary tools in the chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when definitive proof is required, X-Ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For quinolone derivatives, a suite of NMR experiments is typically required.
Key NMR Experiments and Their Purpose:
-
¹H NMR (Proton NMR): This is the initial, fundamental experiment. It reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For our target structure, we expect to see characteristic signals for the aromatic protons on the quinolone ring and the N-H proton.
-
¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms. It is crucial for confirming the presence of the carbonyl (C=O) of the quinolone and the carboxyl (COOH) carbons, which appear in distinct chemical shift regions.[6]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for piecing the puzzle together.
-
COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, helping to identify adjacent protons in the aromatic ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This definitively assigns the carbon signal for each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the regiochemistry of non-protonated (quaternary) carbons. It reveals long-range correlations (2-3 bonds) between protons and carbons. For instance, HMBC can show a correlation from the proton at C5 to the carboxylic acid carbon at C6, and to the quaternary carbon at C4a, cementing the connectivity around the benzene ring portion of the scaffold.
-
Causality in Experimental Choice:
Why is a full suite of 2D NMR experiments necessary? While ¹H NMR can suggest a pattern, it cannot definitively prove the placement of substituents like the bromine and carboxylic acid. HMBC provides the long-range connectivity data needed to place these groups unambiguously relative to the protons on the ring. It acts as a self-validating system; the observed correlations must be consistent with only one possible isomer for the structure to be confirmed.
Visualizing NMR Connectivity with Graphviz
The diagram below illustrates the key HMBC correlations that would be expected to confirm the substituent positions on the quinolone core. Protons are shown in blue nodes, and their long-range correlations to key carbons (yellow nodes) are depicted by arrows.
Caption: Key HMBC correlations for structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, acting as a crucial first check of a synthesis's success.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, capable of providing a mass measurement accurate to several decimal places.
Performance and Application:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), the molecule is typically observed as a protonated or deprotonated species.[8] The measured mass-to-charge ratio (m/z) for this ion must correspond to the calculated mass of the expected formula.
-
Isotopic Pattern: The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) provides a clear isotopic signature. The mass spectrum should show two major peaks for the molecular ion, separated by 2 Da, with nearly equal intensity. This is a definitive confirmation of the presence of a single bromine atom.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide further structural clues.[8] By isolating the molecular ion and subjecting it to fragmentation, characteristic losses can be observed, such as the loss of water ([M+H-H₂O]⁺) or carbon monoxide ([M+H-CO]⁺), which are common for quinolone structures.[9]
Trustworthiness Through Data:
The combination of an accurate mass from HRMS and the correct isotopic pattern for bromine provides a high degree of confidence in the elemental composition of the synthesized molecule. Any deviation immediately signals an error in the synthesis or an unexpected side reaction.
X-Ray Crystallography: The Unambiguous Gold Standard
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[10][11] It determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how a crystal diffracts an X-ray beam.[10]
Performance and Limitations:
-
Definitive Structure: X-ray crystallography provides a complete 3D picture of the molecule, confirming connectivity, regiochemistry, and stereochemistry without ambiguity.[11] It has been used to confirm the structure of quinolone intermediates.[12]
-
The Crystallization Hurdle: The primary and most significant limitation is the absolute requirement for a high-quality single crystal.[11] Many compounds, particularly those that are oils or amorphous solids, may be difficult or impossible to crystallize. This process can take days, weeks, or even longer, making it a low-throughput technique.[13]
Causality in Experimental Choice:
Due to the time and resources required, X-ray crystallography is not typically used for routine confirmation of every batch. It is reserved for:
-
Confirming the structure of a novel scaffold for the first time.
-
Resolving structural ambiguities that cannot be solved by NMR and MS alone.
-
Determining the absolute configuration of chiral centers.[14]
Comparative Analysis of Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry (HRMS) | X-Ray Crystallography |
| Information Provided | Atomic connectivity, regiochemistry, solution-state conformation | Elemental formula, molecular weight, presence of key isotopes | Unambiguous 3D structure, solid-state conformation, packing |
| Sample Requirement | 1-10 mg, soluble | <1 mg, soluble | High-quality single crystal (can be the rate-limiting step)[11] |
| Analysis Time | Hours to a day (for a full suite of experiments) | Minutes per sample | Days to weeks (highly dependent on crystallization success)[13] |
| Destructive? | No, sample is recoverable | Yes (consumes sample) | No, crystal is preserved |
| Key Strength | Detailed structural blueprint in solution | Rapid confirmation of elemental composition | Absolute, definitive structural proof |
| Key Limitation | Can be complex to interpret; may not resolve all ambiguities | Provides no connectivity information | The need to grow a suitable crystal |
Recommended Workflow for Structural Confirmation
For drug development professionals, an efficient and robust workflow is paramount. The following logical process leverages the strengths of each technique.
Caption: Recommended workflow for structural confirmation.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for many quinolone carboxylic acids). Ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire a standard suite of experiments on a 400 MHz or higher spectrometer. This should include ¹H, ¹³C, COSY, HSQC, and HMBC spectra.[6][15]
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
-
Interpretation: Analyze the spectra systematically, starting with ¹H and ¹³C to identify key functional groups, then using 2D data to build the carbon skeleton and confirm substituent placement.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Analysis: Compare the measured accurate mass of the most abundant peak in the molecular ion cluster to the theoretical mass calculated for the expected chemical formula. The mass error should ideally be less than 5 ppm. Verify the isotopic pattern for the presence of one bromine atom.
Conclusion
Confirming the structure of this compound derivatives is a multi-step, evidence-based process. While NMR spectroscopy provides the essential framework of atomic connectivity and Mass Spectrometry validates the elemental formula, X-ray crystallography stands as the ultimate authority for absolute structural proof. By employing the integrated workflow described, researchers and drug development professionals can proceed with confidence, knowing their molecules are correctly identified, their SAR data is reliable, and their path toward clinical development is built on a solid structural foundation.
References
- Dole, M. J. (2002). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 50(5), 1165-1171.
- Al-Suwaidan, I. A., et al. (2018). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Pharmaceutical Chemistry Journal, 52(4), 324-329.*
- Vazquez-Roig, P., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
- Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
- BenchChem. (2025). High-Throughput Analysis of Quinolone Antibiotics in Animal Tissue using LC-MS/MS with Cinoxacin-d5 Internal Standard.
- Li, Q., et al. (2024).
- Al-Obaidi, A. S. M., et al. (2018). Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. Baghdad Science Journal, 15(3), 260-267.*
- Ferreira, M. J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(8), 4414-4448.*
- Patel, D. R., et al. (2013). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Journal of Chemical and Pharmaceutical Research, 5(12), 1235-1242.*
- Wikipedia. (n.d.). X-ray crystallography.
- BenchChem. (2025). A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. Technical Guide.
- Jones, P. G. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2(1), 1-10.*
- Claridge, T. D. W. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 63-83.
- Springer Nature Experiments. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy.
- Bolte, M. (2024). Determination of absolute configuration using X-ray diffraction. Molecules, 29(2), 239.*
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Yang, G., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 667-669.*
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A Comparative In Vitro Analysis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as Novel PARP Inhibitors
This guide provides an in-depth comparison of a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, against established clinical alternatives. We will delve into the essential in vitro assays required to characterize and validate these compounds, offering both the "how" and the "why" behind each experimental step, grounded in the principles of robust drug discovery.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs).[1][2] When an SSB occurs, PARP1 detects the damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the break.
The therapeutic relevance of PARP inhibitors hinges on the concept of "synthetic lethality." In cancers with deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs), the cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in these HR-deficient cells, often seen in cancers with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs, which collapse into toxic DSBs during DNA replication.[2] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This targeted approach has led to the approval of several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, for the treatment of various cancers.[2][3]
A Novel Scaffold: 1-oxo-3,4-dihydroisoquinoline-4-carboxamides
Recently, a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been designed and synthesized as a promising new class of PARP inhibitors.[4] The development of this series aims to identify compounds with potent enzymatic inhibition, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and potentially improved selectivity profiles compared to existing drugs.[1][4] This guide will outline the in vitro methodologies used to validate and compare these novel compounds.
Part I: Enzymatic Activity Assessment
The initial and most fundamental step in characterizing a new inhibitor is to determine its direct effect on the target enzyme's activity. This is typically achieved through a cell-free enzymatic assay.
Rationale for Experimental Choices
The goal of the enzymatic assay is to quantify the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. For this purpose, a variety of assay formats are available, including colorimetric, fluorometric, and luminescent methods.[5] While older methods like ELISA-style assays are cost-effective, they are often slower and involve multiple wash steps.[5] Homogeneous assays, such as those based on fluorescence polarization (FP) or TR-FRET, are generally preferred for higher throughput screening as they are faster and require smaller volumes.[5]
For our comparative analysis, we will focus on a fluorometric assay, which offers a good balance of sensitivity, cost-effectiveness, and ease of use for determining IC50 values.
Experimental Workflow: PARP1/2 Enzymatic Inhibition Assay
The following diagram outlines the typical workflow for assessing PARP1/2 inhibition in a 96-well plate format.
Caption: Workflow for a fluorometric PARP enzymatic assay.
Detailed Protocol: Fluorometric PARP Activity Assay
This protocol is adapted from commercially available kits, such as those from BPS Bioscience and Sigma-Aldrich.[1][6]
-
Reagent Preparation:
-
Prepare a 10x stock of the test compounds (1-oxo-3,4-dihydroisoquinoline-4-carboxamides) and reference inhibitors (Olaparib) in DMSO. Perform serial dilutions to create a range of concentrations.
-
Thaw recombinant human PARP1 or PARP2 enzyme, activated DNA, and assay buffer on ice. Dilute the enzyme and activated DNA to their working concentrations in the assay buffer.
-
Prepare the β-NAD+ substrate solution in assay buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compounds or reference inhibitors to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.
-
To each well, add 40 µL of the PARP enzyme/activated DNA mixture.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 5 µL of the β-NAD+ solution to each well.
-
Gently mix and incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and generate a signal by adding 50 µL of a developer reagent. This reagent typically contains nicotinamidase, which converts the nicotinamide byproduct of the PARP reaction into a fluorescent product.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 420 nm, emission at 450 nm).
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Enzymatic Data
The following tables summarize the in vitro inhibitory activities of selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2, with Olaparib included as a reference.
Table 1: PARP1 Inhibitory Activity
| Compound | Structure Modification | PARP1 IC50 (nM) |
| Olaparib | Reference | 1.0 - 5.0 [7] |
| Compound 2e | Unsubstituted core | 26.4 ± 4.1[8] |
| Compound 6 | 7-fluoro analog of 2e | 22.0 ± 3.5[8] |
| Lead Compound 3af | 7-fluoro, 4-([1,4'-bipiperidine]-1'-carbonyl) | 22.0 ± 3.5[1] |
Table 2: PARP2 Inhibitory Activity and Selectivity
| Compound | PARP2 IC50 (nM) | Selectivity Index (SI = IC50 PARP1 / IC50 PARP2) |
| Olaparib | 0.2 - 1.0 [7] | ~5 |
| Compound 2e | 18.3 ± 4.5[8] | 1.44[8] |
| Compound 6 | 4.0 ± 0.9[8] | 5.5[8] |
| Lead Compound 3af | 4.0 ± 0.9[1] | 5.5[1] |
Expert Insights: The enzymatic data reveals that the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold yields compounds with nanomolar potency against both PARP1 and PARP2. Notably, the addition of a fluorine atom at the 7-position (Compound 6 and 3af) significantly improves PARP2 inhibition and enhances the selectivity index to a level comparable with Olaparib.[8] Compound 3af, in particular, emerges as a potent and selective PARP2 inhibitor.[1]
Part II: Cellular Activity Assessment
While enzymatic assays are crucial for determining direct target engagement, it is equally important to assess an inhibitor's activity in a cellular context. Cellular assays confirm that the compound can penetrate cell membranes, engage its target in the complex intracellular environment, and elicit the desired biological response.
Rationale for Experimental Choices
The primary cellular assay for PARP inhibitors is to measure the inhibition of PAR formation (PARylation) within cells. This provides direct evidence of target engagement. Furthermore, to validate the synthetic lethality mechanism, cell viability assays are conducted using paired cell lines—one with a functional HR pathway (BRCA-proficient) and one without (BRCA-deficient). A potent and selective PARP inhibitor should exhibit significantly greater cytotoxicity in the BRCA-deficient cells.
Experimental Workflow: Cellular PARylation and Viability Assays
This diagram illustrates the parallel workflows for assessing intracellular PAR inhibition and cell viability.
Caption: Cellular assay workflows for PARP inhibitors.
Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Culture BRCA1-mutant (e.g., UWB1.289) and BRCA1-reconstituted (UWB1.289+BRCA1) ovarian cancer cell lines.
-
Trypsinize and count the cells. Seed 1,000-5,000 cells per well in a 96-well white, clear-bottom plate.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and reference inhibitors in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 5-6 days. The long incubation period is necessary to observe the full cytotoxic effects resulting from multiple rounds of cell division and DNA damage accumulation.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the logarithm of inhibitor concentration and perform a non-linear regression to calculate the IC50 for each cell line.
-
Comparative Cellular Performance
While specific cellular IC50 data for the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides is part of ongoing preclinical development, the expected outcome is a significantly lower IC50 in BRCA-deficient cells compared to their BRCA-proficient counterparts. For reference, established PARP inhibitors demonstrate this differential sensitivity.
Table 3: Representative Cellular Activity of Approved PARP Inhibitors
| Inhibitor | Cell Line (BRCA status) | Cellular IC50 | Reference |
| Rucaparib | UWB1.289 (BRCA1-mutant) | 375 nM | [9] |
| Rucaparib | UWB1.289+BRCA1 (Wild-type) | 5430 nM | [9] |
| Talazoparib | Capan-1 (BRCA2-mutant) | ~10 nM | [10] |
Expert Insights: The key metric in this assay is the ratio of IC50 values between the BRCA-proficient and BRCA-deficient cell lines. A large ratio indicates a wide therapeutic window and confirms that the inhibitor's primary mechanism of cytotoxicity is synthetic lethality.[9] The novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides are expected to show similar or improved differential cytotoxicity to be considered for further development.
Conclusion and Future Directions
The in vitro testing of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides reveals them to be a promising new scaffold for the development of potent PARP inhibitors.[4] Enzymatic assays have identified lead compounds, such as 3af, with nanomolar potency and a selectivity profile for PARP2 that is comparable to the clinically approved drug Olaparib.[1]
The next critical steps in the preclinical evaluation of these compounds will involve:
-
Comprehensive Cellular Profiling: Determining cellular IC50 values across a broad panel of cancer cell lines with different DNA repair deficiencies to fully map their synthetic lethal interactions.
-
PARP Trapping Assays: Quantifying the ability of these compounds to "trap" PARP enzymes on DNA, a mechanism that is increasingly recognized as a key driver of cytotoxicity for some PARP inhibitors like Talazoparib.[11]
-
In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of lead candidates in animal models of BRCA-deficient cancers.
This rigorous, multi-faceted approach to in vitro characterization is essential for validating new therapeutic candidates and provides the foundational data required to advance the most promising compounds toward clinical development.
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A Comparative Guide to Cross-Reactivity Profiling of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for data interpretation, moving from broad screening to specific functional validation.
Introduction: The Quinoline Core and the Imperative of Selectivity
The 4-oxo-1,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, most famously forming the backbone of quinolone antibiotics.[1][2] These agents historically target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to bacterial cell death.[3][4] The specific derivative class, this compound, incorporates key substitutions that modulate its physicochemical and biological properties. The bromine at position 3 and the carboxylic acid at position 6 are anticipated to influence target binding affinity and cellular uptake.[5]
While the intended targets of such compounds may be bacterial enzymes, their structural features warrant a thorough investigation into potential off-target interactions within the human body. Cross-reactivity, the binding of a compound to unintended biological targets, is a primary driver of adverse drug effects and can terminate an otherwise promising development program.[6][7][8] This guide, therefore, establishes a systematic approach to de-risk these derivatives by building a comprehensive selectivity profile.
Conceptual Framework: On-Target Efficacy vs. Off-Target Liability
The central challenge in drug development is maximizing on-target efficacy while minimizing off-target liabilities. For a quinoline derivative, the desired interaction is with the bacterial target. However, its structural motifs may allow it to bind to unintended human proteins, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, leading to toxicity.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening Methodologies
The initial step involves screening the derivative against large, diverse panels of human proteins. This approach casts a wide net to identify potential off-target "hits" that require further investigation. Kinase and GPCR panels are critical starting points, as these protein families are frequently implicated in off-target effects. [9]
Kinase Panel Screening
Rationale: The ATP-binding pocket of kinases shares structural motifs with the binding sites of other nucleotide-dependent enzymes, including topoisomerases. This structural convergence makes kinases a probable class of off-targets for quinolone-like scaffolds. [10]High-throughput kinase profiling is an efficient method for surveying hundreds of kinases simultaneously. [9] Comparative Performance of Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages | Recommended Use |
| Radiometric Assay [11] | Measures the transfer of radioactive ³²P or ³³P from ATP to a substrate. | Gold standard; universal for all kinases; high sensitivity. | Requires handling of radioactive materials; low throughput. | Orthogonal validation of hits. |
| Fluorescence-Based [12][13] | Detects phosphorylation via fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). | High-throughput; non-radioactive; amenable to automation. | Prone to compound interference (autofluorescence); requires specific antibodies or reagents. | Primary screening. |
| Luminescence-Based | Measures ATP consumption; as kinase activity proceeds, ATP is depleted, reducing the luminescent signal. | High-throughput; sensitive; broad applicability. | Indirect measurement; susceptible to ATPase activity interference. | Primary screening. |
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, fluorophore-labeled substrate, and ATP solution. The test compound is serially diluted in DMSO.
-
Kinase Reaction: In a 384-well microplate, add 5 µL of the test compound dilution to wells. Subsequently, add 10 µL of a kinase/substrate mixture.
-
Initiation: Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure physiological relevance. [11]4. Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction by adding 10 µL of a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and determine the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.
Receptor Binding Panel Screening
Rationale: While structurally less obvious than the kinase connection, small molecules can possess unexpected pharmacophores that fit into the binding pockets of receptors. A broad receptor binding panel, such as the SafetyScreen44 panel from Eurofins or similar services from Charles River Laboratories, can uncover these liabilities. [14] Experimental Protocol: Radioligand Binding Assay
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to a specific receptor. [15][16][17]2. Reagents: A source of the receptor (e.g., cell membranes from transfected cell lines), a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound.
-
Incubation: Combine the receptor preparation, radioligand (at a concentration near its Kd), and the test compound in a multi-well plate. Incubate to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant reduction in radioactivity indicates that the test compound has displaced the radioligand and is binding to the receptor.
Tier 2: Hit Confirmation and Potency Determination
Any "hit" from Tier 1 screening (e.g., >50% inhibition at a 10 µM screening concentration) must be confirmed and quantified. The goal is to determine the potency of the off-target interaction, typically expressed as an IC₅₀ (for enzymatic inhibition) or Kᵢ (for receptor binding affinity).
Experimental Protocol: IC₅₀ Determination
-
Compound Preparation: Prepare a serial dilution of the hit compound, typically in 10-point, half-log steps, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the same kinase or binding assay as described in Tier 1, but using the full concentration range of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.
Data Presentation and Comparison:
The core of this guide is the objective comparison of on-target versus off-target activity. The data should be summarized in a clear, tabular format.
Table 1: Comparative Potency Profile of Derivative XYZ-001
| Target Class | Specific Target | Assay Type | Potency (IC₅₀/Kᵢ) | Selectivity Ratio (Off-Target IC₅₀ / On-Target IC₅₀) |
| On-Target | E. coli DNA Gyrase | Supercoiling Assay | 50 nM | - |
| On-Target | S. aureus Topo IV | Decatenation Assay | 120 nM | - |
| Off-Target Kinase | Aurora A | TR-FRET | 1.5 µM | 30-fold |
| Off-Target Kinase | VEGFR2 | Radiometric | > 30 µM | > 600-fold |
| Off-Target GPCR | Dopamine D2 | Radioligand Binding | 8.9 µM | 178-fold |
| Off-Target GPCR | Adrenergic α1 | Radioligand Binding | > 30 µM | > 600-fold |
A selectivity ratio >100-fold is generally considered a good starting point for minimizing off-target effects.
Tier 3: Cellular Functional Assays
An in vitro binding or enzymatic inhibition event does not always translate to a functional effect in a cellular context. Tier 3 assays are crucial for determining the physiological relevance of any confirmed off-target interaction.
Rationale: If a derivative inhibits Aurora A kinase with an IC₅₀ of 1.5 µM (from Table 1), the next critical question is: does it affect Aurora A function in living cells at a similar concentration? This is assessed by measuring a downstream consequence of target engagement.
Experimental Protocol: Cellular Target Engagement Assay (e.g., for Aurora A)
-
Cell Culture: Culture a relevant human cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Compound Treatment: Treat the cells with the test compound across a range of concentrations bracketing the enzymatic IC₅₀ for 1-24 hours.
-
Target Phosphorylation Analysis: Aurora A's activity can be monitored by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10.
-
Detection: Lyse the cells and use an immunoassay (e.g., Western Blot or a plate-based ELISA) with a phospho-specific antibody to detect the levels of phosphorylated Histone H3 (pHH3).
-
Data Analysis: Quantify the reduction in the pHH3 signal as a function of compound concentration. A dose-dependent decrease in pHH3 confirms that the compound is inhibiting Aurora A in a cellular environment. The resulting cellular EC₅₀ can be directly compared to the enzymatic IC₅₀.
Conclusion and Strategic Implications
The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For this compound derivatives, a proactive profiling strategy is essential. By employing the tiered workflow detailed in this guide—moving from broad panel screening to specific biochemical potency determination and finally to cellular functional validation—researchers can build a comprehensive selectivity profile. This data-driven approach allows for the early identification and mitigation of potential off-target liabilities, enabling teams to prioritize compounds with the highest probability of success and ultimately leading to the development of safer, more effective therapeutics.
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The Strategic Replacement: A Comparative Guide to Bioisosteres for the Carboxylic Acid Group in Drug Design
The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent passenger in the journey of a drug from discovery to clinical application. Its ability to act as a hydrogen bond donor and acceptor, coupled with its ionizable nature at physiological pH, makes it a powerful pharmacophoric feature for engaging with biological targets.[1][2][3] Over 450 marketed drugs contain a carboxylic acid group, a testament to its utility in achieving therapeutic efficacy.[1][2] However, this functional group is not without its liabilities. Poor membrane permeability, rapid metabolism leading to the formation of potentially reactive acyl glucuronides, and other pharmacokinetic challenges can hinder the development of promising drug candidates.[3][4][5][6][7]
This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group, offering a framework for their rational selection and evaluation in drug design programs. We will delve into their physicochemical properties, biological implications, and the experimental workflows necessary to validate their implementation.
The Rationale for Bioisosteric Replacement
The concept of bioisosterism involves substituting a functional group within a bioactive molecule with another group that retains similar biological activity while favorably modulating its physicochemical properties.[6][8] For carboxylic acids, the primary goals of bioisosteric replacement are often to:
-
Enhance Metabolic Stability: Circumvent metabolic pathways such as glucuronidation that can lead to rapid clearance and potential toxicity.[2][5]
-
Improve Membrane Permeability: Increase lipophilicity and reduce the negative charge at physiological pH to facilitate passage across biological membranes.[3][4][9]
-
Modulate Acidity (pKa): Fine-tune the ionization state of the molecule to optimize target engagement and pharmacokinetic properties.[10]
-
Explore Novel Chemical Space: Generate new intellectual property and potentially discover unforeseen beneficial interactions with the target.[4]
A Comparative Overview of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is a context-dependent decision, heavily influenced by the specific drug target and the desired property improvements.[4] Below is a comparative analysis of some of the most frequently employed carboxylic acid bioisosteres.
| Bioisostere | Representative Structure | Typical pKa Range | Key Physicochemical Features | Potential Advantages | Potential Disadvantages |
| Tetrazole | R-CNNNN-H | 4.5 - 5.1[5] | Planar, acidic, metabolically stable.[5][11] The tetrazolate anion is more lipophilic than carboxylate.[5][12] | Enhanced metabolic stability, improved oral bioavailability in some cases, similar acidity to carboxylic acids.[5][11] | Can have lower than expected permeability due to a larger desolvation penalty.[5] Synthetic routes may involve hazardous reagents.[5] |
| Hydroxamic Acid | R-C(=O)NHOH | 8 - 9[1] | Moderately acidic, strong metal-chelating properties.[1] | Can be used to interact with metalloenzymes. Less acidic nature can improve membrane permeability.[6] | Potential for rapid hydrolysis back to the carboxylic acid.[1] Can also be metabolized via sulfation and glucuronidation.[1] |
| Acylsulfonamide | R-C(=O)NHSO₂R' | 2 - 4[13] | Strongly acidic, acts as a hydrogen bond donor and acceptor.[13][14] | Can form strong interactions with the target and potentially alter selectivity.[13] | High acidity can lead to poor permeability.[13] |
| Squaric Acid | (HO)₂C₄O₂ | ~1.5 (pKa1), ~3.5 (pKa2) | Dipro-tic acid, planar. Derivatives like squaramides are also used.[1] | Can mimic the dicarboxylic acid motif. | Limited data on metabolic stability and broad applicability. |
| Thiazolidinedione | C₃H₃NO₂S ring | 6 - 7[1] | Planar, moderately acidic, and relatively lipophilic.[1] | Found in several PPARγ agonists used for type 2 diabetes.[1] | Specific to certain target classes. |
Experimental Evaluation of Carboxylic Acid Bioisosteres
A systematic experimental evaluation is crucial to validate the choice of a bioisostere. The following protocols outline key assays for comparing the performance of a parent carboxylic acid-containing compound with its bioisosteric analogues.
Diagram: Workflow for Bioisostere Selection and Evaluation
Caption: A generalized workflow for the rational selection and experimental validation of carboxylic acid bioisosteres in a drug discovery program.
Experimental Protocol: Determination of pKa and logD
Objective: To determine the acidity (pKa) and lipophilicity distribution coefficient (logD) of the parent compound and its bioisosteric analogues. These parameters are critical for understanding the ionization state and membrane permeability at physiological pH.
Methodology:
-
Sample Preparation: Prepare stock solutions of each test compound in DMSO (e.g., 10 mM).
-
pKa Determination (Potentiometric Titration):
-
Dilute the stock solution into a co-solvent mixture (e.g., methanol/water or DMSO/water).
-
Titrate the solution with a standardized solution of HCl and then with a standardized solution of KOH, measuring the pH at each addition of titrant.
-
The pKa is determined from the inflection point of the titration curve.
-
-
logD Determination (Shake-Flask Method):
-
Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Add a known amount of the test compound to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the layers.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[13]
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, NADPH (as a cofactor), and phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate of metabolism, which can be used to calculate the in vitro half-life (t½).
Case Study: The Success of the Tetrazole Bioisostere in Angiotensin II Receptor Blockers
The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension provides a classic example of the successful application of a tetrazole as a carboxylic acid bioisostere.[5] In the case of losartan, the tetrazole moiety was found to be crucial for high-affinity binding to the AT1 receptor.[1][5] While the corresponding carboxylic acid analogue showed potent in vitro activity, only the tetrazole derivative, losartan, was effective after oral administration, highlighting the improved pharmacokinetic properties conferred by the bioisosteric replacement.[1]
Diagram: Bioisosteric Similarity
Caption: The tetrazolate anion mimics the charge distribution and planar geometry of the carboxylate anion, allowing for similar interactions with biological targets.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in medicinal chemistry to overcome pharmacokinetic and metabolic liabilities.[4][7] A thorough understanding of the physicochemical properties of different bioisosteres, coupled with a systematic experimental evaluation, is essential for the successful application of this approach. While tetrazoles, hydroxamic acids, and acylsulfonamides are among the most common replacements, the expanding toolbox of novel bioisosteres continues to provide new opportunities for the optimization of drug candidates. The judicious selection and validation of a bioisostere can be the pivotal step in transforming a promising lead compound into a successful therapeutic agent.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(15), 5835-5862. [Link]
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Kaur, H., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2445-2453. [Link]
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Ortwine, D. F., et al. (2012). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 55(21), 9474-9486. [Link]
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Kumar, V., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Current Topics in Medicinal Chemistry, 21(1), 1-3. [Link]
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Singh, H., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(30). [Link]
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Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [Link]
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Ortwine, D. F., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3066-3083. [Link]
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Jayashree, B. S., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(1), 2-16. [Link]
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Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022. [Link]
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Zhu, W., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]
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El-Gohary, N. S., & El-Shafey, A. M. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 12(16), 1475-1488. [Link]
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Ortwine, D. F., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3066-3083. [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
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Horgan, C., & Lawrence, S. E. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 28(1), 1-2. [Link]
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Bredael, K., et al. (2022). Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties. Journal of Chemistry, 2022. [Link]
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Al-Zoubi, R. M., et al. (2025). Quantum Evaluation of a Comprehensive Set of Carboxylic Acid Bioisosteres: Gas versus Solvated Phases. ACS Omega. [Link]
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Wren, S. P., et al. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. SynOpen, 7(4), 401-407. [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2015). Beyond Bioisosterism: New Concepts in Drug Discovery. In Topics in Medicinal Chemistry (Vol. 17, pp. 1-26). Springer. [Link]
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Kaur, H., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2445-2453. [Link]
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Yoshimura, Y. (2021). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi, 141(10), 1167-1173. [Link]
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Horgan, C., & Lawrence, S. E. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(1), 1-2. [Link]
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Al-Zoubi, R. M., et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48143-48153. [Link]
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Chem-Space. (2023). Carboxylic Acid Bioisosteres. [Link]
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Grygorenko, O. O., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 963. [Link]
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) of Quinolone Derivatives
In the landscape of modern medicinal chemistry, the quinolone scaffold remains a cornerstone for developing novel therapeutic agents. From their well-established role as antibacterial agents to their emerging potential in anticancer and antiviral therapies, the versatility of quinolone derivatives is remarkable. The power to unlock this potential lies in understanding the intricate relationship between a molecule's structure and its biological activity—a discipline known as Quantitative Structure-Activity Relationship (QSAR).
This guide provides a comprehensive comparison of QSAR models applied to quinolone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative research.
The Quinolone Scaffold: A Privileged Structure in Drug Discovery
The fundamental quinolone structure is a bicyclic aromatic system, but its therapeutic efficacy is profoundly influenced by substitutions at various positions. The most critical sites for modification, which dictate the potency and spectrum of activity, are the N-1, C-3, C-6, C-7, and C-8 positions. Understanding the impact of these substitutions is the first step in any rational drug design or QSAR study.
For instance, in the context of antibacterial quinolones, the substituent at the N-1 position, often a cyclopropyl or ethyl group, is crucial for binding to the primary target, DNA gyrase. The C-7 position typically accommodates a heterocyclic amine, such as a piperazine or pyrrolidine ring, which modulates antibacterial spectrum, potency, and pharmacokinetic properties. A fluorine atom at the C-6 position generally enhances antibacterial activity significantly.
Below is a diagram illustrating the core quinolone scaffold and the key positions for chemical modification that are central to QSAR studies.
Caption: Core quinolone scaffold highlighting key positions (R1, R3, R6, R7, R8) for substitutions.
Comparative Analysis of QSAR Models for Quinolone Derivatives
The goal of a QSAR model is to correlate variations in the physicochemical properties of a set of molecules (descriptors) with their biological activity. Several QSAR methodologies have been successfully applied to quinolone derivatives. Here, we compare some of the most prominent approaches.
| QSAR Model Type | Description | Key Descriptors Used for Quinolones | Typical Application |
| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. | Steric (Lennard-Jones) and electrostatic (Coulomb) fields. | Predicting antibacterial activity against specific strains like S. aureus and E. coli. |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | An extension of CoMFA that also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed 3D map. | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Developing models for anticancer quinolones, identifying key interaction points with topoisomerase II. |
| HQSAR (Hologram QSAR) | A 2D-QSAR method that uses molecular holograms, which are fingerprints of molecular fragments, to predict activity. It is less computationally intensive than 3D-QSAR. | Molecular fragments, atom counts, bond types, and connectivity. | Rapid screening of large virtual libraries of quinolone derivatives for potential antibacterial or antiviral activity. |
| MLR (Multiple Linear Regression) | A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). | Topological indices, constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). | Foundational studies to establish linear relationships between specific properties and activity, such as predicting antitubercular activity. |
Performance Data from Published Studies
The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q² or r²cv), and the predicted squared correlation coefficient for an external test set (r²pred). A robust and predictive model typically has a q² > 0.5 and an r²pred > 0.6.
| Study Focus | QSAR Method | Target | q² | r² | r²pred | Reference |
| Anticancer Activity | 3D-QSAR (CoMFA/CoMSIA) | Human Topoisomerase IIα | 0.612 (CoMFA), 0.658 (CoMSIA) | 0.954 (CoMFA), 0.962 (CoMSIA) | 0.892 | |
| Antibacterial Activity | 3D-QSAR | Staphylococcus aureus | 0.731 | 0.983 | 0.814 | |
| Antiviral (HCV) | HQSAR | HCV NS5B Polymerase | 0.725 | 0.928 | 0.701 | |
| Antitubercular Activity | 2D-QSAR | Mycobacterium tuberculosis | 0.770 | 0.829 | Not Reported |
These data illustrate that both 2D and 3D-QSAR models can be highly predictive for quinolone derivatives across different therapeutic targets. The choice of method often depends on the available computational resources and the specific goals of the study. 3D-QSAR methods like CoMFA and CoMSIA provide detailed visual feedback in the form of contour maps, which can guide the rational design of new, more potent analogues.
Experimental Protocols: The Foundation of a Reliable QSAR Model
The predictive power of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. Below are step-by-step methodologies for key experiments used to generate this data for quinolone derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a quinolone derivative that visibly inhibits the growth of a specific bacterial strain.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. The final volume in each well should be uniform (e.g., 100 µL), and the final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth.
-
Protocol 2: MTT Assay for Anticancer Cytotoxicity
Objective: To assess the cytotoxic effect of quinolone derivatives on a cancer cell line by measuring metabolic activity.
Methodology:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). This IC₅₀ value is often converted to its negative logarithm (pIC₅₀) for use in QSAR modeling.
-
The QSAR Workflow: A Self-Validating System
A robust QSAR study follows a logical, self-validating workflow to ensure the resulting model is both statistically sound and predictive. This process minimizes the risk of chance correlations and overfitting.
Caption: A typical workflow for developing and validating a QSAR model.
This workflow emphasizes the critical step of external validation . A model that performs well on the training data (high r²) but fails to predict the activity of an independent test set (low r²pred) is not reliable for guiding new drug design. This self-validating loop ensures that the final model has genuine predictive power.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in the development of quinolone derivatives. By systematically correlating structural features with biological activity, QSAR provides a rational framework for optimizing lead compounds, saving significant time and resources in the drug discovery pipeline. As demonstrated, a variety of QSAR methods can be successfully applied, with the choice dependent on the specific research question and available data. The integrity of these models, however, is inextricably linked to the quality of the underlying biological data, underscoring the importance of standardized and well-documented experimental protocols.
Future advancements in this field will likely involve the integration of machine learning and artificial intelligence algorithms to build more sophisticated and predictive QSAR models. Furthermore, the application of QSAR to predict not only potency but also ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will become increasingly crucial for identifying viable drug candidates early in the discovery process.
References
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Emami, S., & Falahati, M. (2013). Recent advances in the discovery and development of quinolone-based antibacterial agents. Expert Opinion on Drug Discovery, 8(8), 945-966. [Link]
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Khodarahmi, G., et al. (2012). 3D QSAR and docking studies of quinolone derivatives as anticancer agents. Medicinal Chemistry Research, 21(10), 2872-2880. [Link]
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Bisht, R., & Chakraborty, B. (2014). Quinolone: A promising scaffold for the development of novel therapeutic agents. Central European Journal of Chemistry, 12(1), 1-22. [Link]
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Riyadi, F. A., et al. (2020). 2D and 3D-QSAR studies of quinoline derivatives as hepatitis C virus NS5B polymerase inhibitors. Journal of Taibah University for Science, 14(1), 748-761. [Link]
-
Prajapati, J. H., et al. (2014). QSAR analysis of some quinolone derivatives as antitubercular agents. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1338-1348. [Link]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. As a brominated heterocyclic compound, it requires specific handling procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Chemical Profile and Hazard Identification
Understanding the chemical nature of a substance is the first step toward its safe management. This compound belongs to a class of compounds that possess both acidic properties and the characteristics of a halogenated organic molecule.
| Property | Value / Information |
| Chemical Name | This compound |
| Synonyms | 6-Carboxy-3-bromo-4-quinolone |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol [1] |
| Anticipated Hazards | Based on structurally similar brominated and quinolone compounds, this chemical should be handled as a substance that may cause skin and eye irritation.[2][3][4][5] It may also be harmful if swallowed or inhaled.[2][3][6] |
| Primary Disposal Concern | Halogenated Organic Compound . The presence of bromine is the single most critical factor for waste segregation and disposal.[7][8][9] |
The Core Principles of Chemical Waste Disposal
Effective disposal is not merely about following steps; it's about understanding the principles that ensure safety and compliance.
-
Causality of Segregation : The primary directive is the strict segregation of halogenated and non-halogenated waste streams.[7][9][10] Halogenated wastes require specific, often higher-temperature, incineration conditions to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated solvents, which are often recycled or reclaimed, contaminates the entire batch, drastically increasing disposal costs and environmental risk.[9][11] Any solvent mixture containing a halogenated compound must be treated as halogenated waste.[7][10]
-
Trust through Self-Validation : A disposal protocol is trustworthy only if it is unambiguous and rooted in established safety culture. This means every container must be clearly and accurately labeled the moment the first drop of waste is added.[10] This practice prevents the generation of "unknowns," which are exceptionally expensive and dangerous to handle and dispose of.[9]
-
Authoritative Compliance : All chemical waste disposal is governed by regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[12] Your institution's EH&S office translates these regulations into actionable protocols. Adherence is not optional. The ultimate disposal must be carried out by a licensed and approved waste management facility.[3][4][13][14]
Visualized Disposal Workflow
The following decision tree illustrates the critical initial step of waste characterization, which dictates the entire disposal pathway for this compound.
Caption: Waste Characterization and Disposal Pathway.
Step-by-Step Disposal Protocol
Adherence to this protocol is mandatory for the safe management of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste : The bromine atom classifies this compound as a halogenated organic.[7][8]
-
Strict Segregation : At the point of generation, this waste must be kept separate from all other waste streams, especially non-halogenated organic solvents.[7][9][10] This includes:
-
Solid Waste : Unused reagent, contaminated filter paper, or reaction byproducts.
-
Liquid Waste : Solutions containing the compound, mother liquor from crystallization, etc.
-
Contaminated Labware : Disposable items like weighing boats, pipette tips, or gloves with gross contamination.
-
Step 2: Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles at all times.[8]
-
Hand Protection : Wear nitrile or other chemically resistant gloves.[8][15]
-
Body Protection : A fully buttoned laboratory coat is required.[8][15]
-
Work Area : All transfers of this waste should be conducted inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8][13]
Step 3: Waste Collection
-
Select the Correct Container : Use a container specifically designated for "Halogenated Organic Waste" provided by your institution's EH&S department.[9][10] The container must be made of a compatible material and have a secure, screw-top lid.[13][15]
-
Collect Waste :
-
Pure Solids : Carefully transfer the solid compound into the waste container.
-
Solutions : Pour liquid waste carefully into the designated liquid halogenated waste container. Do not overfill; leave at least 10% headspace for vapor expansion.
-
Contaminated Items : Place grossly contaminated disposable items (e.g., weighing paper, gloves) in a sealed bag and then into the solid hazardous waste container.
-
Step 4: Labeling and Storage
-
Label Immediately : The waste container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[10]
-
List Contents : Clearly list all chemical constituents in the container by their full name (no abbreviations or formulas).[10]
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][13]
-
Store Safely : Store the sealed container in a designated and properly signed satellite accumulation area within your laboratory, away from incompatible materials.[15]
Step 5: Final Disposal
-
Request Pickup : Once the container is full or you are finished with the project, follow your institution's procedures to request a pickup from the EH&S or hazardous waste management team.
-
Professional Disposal : The final treatment and disposal will be handled by a licensed hazardous waste vendor, likely through high-temperature incineration.[16] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [8][11]
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Containment : Absorb the spill with an inert material, such as vermiculite or sand.[13]
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15]
-
Decontamination : Clean the spill area with an appropriate solvent and collect the cleaning materials as halogenated waste.
-
Reporting : Report the spill to your laboratory supervisor and EH&S department, as per your institutional policy.
References
- Proper Disposal of 5-Fluoroisoquinoline: A Step-by-Step Guide. Benchchem.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
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- Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromoisoquinoline. Thermo Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 3-Bromopropanol. Fisher Scientific.
- Standard Operating Procedure: Bromine. Washington State University.
- Safety Data Sheet - METHYL 6-BROMONICOTINATE. INDOFINE Chemical Company, Inc.
- SAFETY DATA SHEET - 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific.
- SAFETY DATA SHEET - 4'-Bromoacetanilide. TCI Chemicals.
- Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Angene Chemical.
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- Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem, National Center for Biotechnology Information.
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- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information.
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- Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
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Navigating the Safe Handling of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a compound of interest with potential applications in medicinal chemistry. Our focus extends beyond mere procedural steps, delving into the rationale behind each safety recommendation to foster a culture of informed caution and operational excellence.
Understanding the Hazard Profile
This compound is a halogenated quinolone derivative. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a carboxylic acid and a brominated quinoline core—necessitate a cautious approach.
Key Hazard Considerations:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302). Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea[1].
-
Skin and Eye Irritation: Like many carboxylic acids and halogenated compounds, it is expected to cause skin and eye irritation[1][2]. Prolonged contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].
A summary of the known hazard information is presented in the table below.
| Hazard Classification | GHS Code | Description | Source |
| Acute toxicity, Oral | H302 | Harmful if swallowed | |
| Skin corrosion/irritation | H315 | Causes skin irritation (Assumed based on chemical class) | [2] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation (Assumed based on chemical class) | [2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation (Assumed based on chemical class) | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the reasoning behind each selection.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[3][4] | Protects against splashes and airborne particles. Indirect ventilation prevents fogging while maintaining a barrier against chemical entry.[3] |
| Hand Protection | Nitrile or butyl rubber gloves.[3][5] | Provides a suitable barrier against carboxylic acids and halogenated organic compounds. Ensure gloves are of an appropriate thickness and are changed regularly, especially after direct contact. |
| Body Protection | A chemically resistant lab coat.[4] For larger scale operations, a chemical-resistant apron or suit may be necessary. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | An N95 dust mask is suitable for handling small quantities in a well-ventilated area. For procedures that may generate significant dust or aerosols, a full-face respirator with acid gas and particulate cartridges is recommended.[3] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[6]. The storage area should be clearly labeled with the appropriate hazard warnings. Avoid storage in metal cabinets which can be corroded by carboxylic acids[7].
Handling and Experimental Workflow
The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Don Appropriate PPE: Before entering the designated handling area, ensure all required PPE is worn correctly.
-
Prepare a Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with an absorbent, disposable liner.
-
Weighing the Compound: Use a tared, sealed container for weighing to prevent dissemination of dust.
-
Dissolution and Reaction: When dissolving the compound or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Decontamination: Following the experimental procedure, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Segregation: All contaminated materials, including gloves, liners, and disposable equipment, must be segregated into a clearly labeled hazardous waste container.
Emergency Procedures: Be Prepared
Spills
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth and decontaminate as described above.
-
Large Spills: Evacuate the immediate area and prevent entry. If safe to do so, increase ventilation. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and comply with regulations.
Waste Categorization and Disposal Pathway
Caption: Disposal pathway for waste containing this compound.
Disposal Procedures:
-
Solid Waste: All solid waste contaminated with the compound should be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should also be collected in a labeled "Halogenated Organic Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: The segregated waste must be disposed of through a licensed hazardous waste disposal company.[2] Common disposal methods for brominated organic compounds include high-temperature incineration at facilities equipped with flue gas scrubbers to neutralize the resulting hydrogen bromide[9][10]. Another potential method is chemical neutralization using reducing agents like sodium bisulfite or sodium thiosulfate to convert the bromine to less harmful bromide ions[9].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18). [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14). [Link]
-
Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. [Link]
-
Safety Data Sheet - 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Angene Chemical. (2025-02-14). [Link]
-
Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. (2025-08-06). [Link]
-
SAFETY DATA SHEET - METHYL 6-BROMONICOTINATE. INDOFINE Chemical Company, Inc. [Link]
-
Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review - Aerosol and Air Quality Research. (2023-10-11). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. leelinework.com [leelinework.com]
- 4. quora.com [quora.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
